molecular formula C5H2FN3 B6228026 3-fluoropyridazine-4-carbonitrile CAS No. 2141285-43-8

3-fluoropyridazine-4-carbonitrile

Cat. No.: B6228026
CAS No.: 2141285-43-8
M. Wt: 123.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyridazine-4-carbonitrile is a versatile fluorinated heterocyclic building block designed for research applications in medicinal chemistry and drug discovery. The pyridazine core, a diazine ring, exhibits unique physicochemical properties including a high dipole moment and weak basicity, which are valuable in molecular design for influencing target engagement and optimizing the pharmacokinetic profile of lead compounds . The presence of both a fluorine atom and a nitrile group on the ring provides distinct points for synthetic elaboration. The fluorine can be exploited in nucleophilic aromatic substitution reactions or to modulate electronic properties and metabolic stability, while the electron-withdrawing nitrile group can serve as a hydrogen bond acceptor and is a common pharmacophore in many bioactive molecules. This compound is structurally related to pyridine and pyridazine carbonitriles that are established precursors in the synthesis of active pharmaceutical ingredients (APIs) and more complex heterocyclic systems, such as pyrazolopyridines . Researchers can leverage this scaffold in the development of novel therapeutic agents, taking advantage of the pyridazine ring's potential to reduce interaction with the cardiac hERG potassium channel and its low cytochrome P450 inhibitory effects . 3-Fluoropyridazine-4-carbonitrile is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2141285-43-8

Molecular Formula

C5H2FN3

Molecular Weight

123.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Fluoropyridazine-4-carbonitrile in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 3-fluoropyridazine-4-carbonitrile moiety, in particular, has emerged as a privileged structural motif in the design of innovative therapeutics. Its unique electronic profile, characterized by the electron-withdrawing nature of both the fluorine atom and the nitrile group on the electron-deficient pyridazine ring, makes it a valuable building block for creating molecules with enhanced metabolic stability, improved cell permeability, and fine-tuned receptor binding affinities.[2] This guide provides a comprehensive overview of the primary synthetic routes to 3-fluoropyridazine-4-carbonitrile, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field of drug development.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for the synthesis of 3-fluoropyridazine-4-carbonitrile is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 3-chloropyridazine-4-carbonitrile. This halogen exchange, or "Halex," reaction is a powerful tool for the introduction of fluorine into electron-deficient aromatic systems.[3] The pyridazine ring, with its two nitrogen atoms, is inherently electron-poor, which facilitates the addition of a nucleophile.[1]

Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The SNAr reaction on the pyridazine ring proceeds through a well-established two-step addition-elimination mechanism.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of a fluoride ion on the carbon atom bearing the chlorine atom. This attack is the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring and the electron-withdrawing nitrile group.[2]

  • Elimination of the Leaving Group and Aromatization: In the second step, the Meisenheimer complex rapidly rearomatizes by expelling the chloride ion, which is a good leaving group. This results in the formation of the desired 3-fluoropyridazine-4-carbonitrile.

SNAr_Mechanism start 3-Chloropyridazine-4-carbonitrile reactant 3-Chloropyridazine-4-carbonitrile N,N-Dimethylformamide (DMF) start->reactant meisenheimer Meisenheimer Complex (Intermediate) Resonance Stabilized reactant:struct->meisenheimer:struct + F⁻ (Nucleophilic Attack) fluoride F⁻ product 3-Fluoropyridazine-4-carbonitrile + Cl⁻ meisenheimer:struct->product:struct - Cl⁻ (Elimination) end Product product->end

Figure 1: The SNAr mechanism for the synthesis of 3-fluoropyridazine-4-carbonitrile.

Key Experimental Parameters and Considerations

The success of the Halex reaction is highly dependent on the careful selection of several key experimental parameters:

  • Fluorinating Agent: Anhydrous alkali metal fluorides are the most common sources of the fluoride nucleophile. Potassium fluoride (KF) is often used due to its cost-effectiveness, while cesium fluoride (CsF) can offer enhanced reactivity due to its greater solubility in organic solvents.[4] The use of spray-dried KF is often preferred to maximize its surface area and reactivity. To further enhance the nucleophilicity of the fluoride ion, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF) or a crown ether can be employed.[5]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are ideal as they can solvate the cation of the fluoride salt, leaving a "naked" and more reactive fluoride anion.[3]

  • Temperature: The reaction typically requires elevated temperatures, often in the range of 100-200 °C, to overcome the activation energy of the nucleophilic attack.[3] The optimal temperature will depend on the specific substrate and fluorinating agent used.

  • Water Content: The reaction is highly sensitive to the presence of water, which can hydrate the fluoride ion and significantly reduce its nucleophilicity. Therefore, the use of anhydrous reagents and solvents is crucial for achieving high yields.

Comparative Analysis of Fluorination Conditions

To provide a broader context for the synthesis of 3-fluoropyridazine-4-carbonitrile, the following table summarizes typical conditions for the fluorination of various chloro-substituted heterocycles.

Starting MaterialFluorinating AgentSolventTemperature (°C)Yield (%)Reference
3-Chloropyridazine-4-carbonitrileKFDMSO150High (qualitative)General Knowledge
2-ChloropyridineCsFSulfolane20075[3]
2,6-DichloropurineKF, TBAFDMF10090[5]
4-Chloro-7-nitrobenzofurazanKFAcetonitrile8095N/A

Detailed Experimental Protocol: Synthesis of 3-Fluoropyridazine-4-carbonitrile

This protocol provides a representative procedure for the synthesis of 3-fluoropyridazine-4-carbonitrile from 3-chloropyridazine-4-carbonitrile via a Halex reaction.

Materials and Reagents:
  • 3-Chloropyridazine-4-carbonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Experimental Workflow:

Workflow start Start reaction_setup Reaction Setup: - 3-Chloropyridazine-4-carbonitrile - Anhydrous KF - Anhydrous DMSO start->reaction_setup heating Heating with Stirring (e.g., 150 °C, 24h) reaction_setup->heating workup Aqueous Work-up: - Quench with water - Extract with toluene heating->workup drying Drying and Concentration: - Dry organic phase (MgSO₄) - Evaporate solvent workup->drying purification Purification: - Silica gel column chromatography drying->purification characterization Characterization: - NMR, MS, etc. purification->characterization end Purified 3-Fluoropyridazine-4-carbonitrile characterization->end

Figure 2: Overall experimental workflow for the synthesis of 3-fluoropyridazine-4-carbonitrile.

Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloropyridazine-4-carbonitrile (1.0 eq) and anhydrous spray-dried potassium fluoride (2.0-3.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Extract the aqueous mixture with toluene (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash them with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-fluoropyridazine-4-carbonitrile by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Approaches

While the Halex reaction is the most common method, other synthetic strategies for accessing fluorinated pyridazines exist, although they are generally less direct for this specific target. These can include:

  • De novo ring synthesis: Building the fluorinated pyridazine ring from acyclic precursors already containing a fluorine atom.

  • Balz-Schiemann reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridazine precursor. However, this method can be hazardous and may not be suitable for large-scale synthesis.[6]

Conclusion

The synthesis of 3-fluoropyridazine-4-carbonitrile is a critical process for the advancement of modern drug discovery. The nucleophilic aromatic substitution of 3-chloropyridazine-4-carbonitrile via a Halex reaction stands as the most practical and efficient method for its preparation. A thorough understanding of the reaction mechanism and the influence of key experimental parameters, such as the choice of fluorinating agent, solvent, and temperature, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently and effectively synthesize this valuable building block, paving the way for the development of novel and impactful therapeutics.

References

  • Google Patents. (n.d.). Process for preparing fluoropyridine compounds. EP0044890B1.
  • University of Durham. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. Retrieved March 2, 2026, from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved March 2, 2026, from [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. US5445763A.
  • ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved March 2, 2026, from [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–133. [Link]

  • University of Oxford. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. Department of Chemistry. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. CN102898358A.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). 3-fluoropyridine preparation method high in yield and content. CN106397310A.
  • Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine. CN101863829A.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. EP 0192287 A2. Retrieved March 2, 2026, from [Link]

  • SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved March 2, 2026, from [Link]

  • Semantic Scholar. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved March 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridazine-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which incorporates a fluorinated pyridazine ring and a cyano group, presents a unique combination of electronic properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyridazine core is a known pharmacophore in a range of biologically active molecules.[1] The cyano group offers a versatile handle for further chemical modifications.

This technical guide provides a comprehensive overview of the reactivity and stability of 3-fluoropyridazine-4-carbonitrile, drawing on data from related fluorinated heterocycles to provide insights where specific information is not yet publicly available. The guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of new chemical entities for drug discovery.

Molecular Structure and Physicochemical Properties

The unique arrangement of a fluorine atom, a cyano group, and two adjacent nitrogen atoms in the pyridazine ring governs the reactivity and stability of 3-fluoropyridazine-4-carbonitrile. The electron-withdrawing nature of the fluorine atom and the cyano group, combined with the inherent electron deficiency of the pyridazine ring, significantly influences the molecule's electrophilicity and susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties of 3-Fluoropyridazine-4-carbonitrile

PropertyValueSource
Molecular FormulaC₅H₂FN₃ChemScene[2]
Molecular Weight123.09 g/mol ChemScene[2]
AppearanceOff-white to light yellow crystalline powderInferred from related compounds
StorageSealed in dry, 2-8°CChemScene[2]

Synthesis of 3-Fluoropyridazine-4-carbonitrile

While specific, detailed, and publicly available synthesis protocols for 3-fluoropyridazine-4-carbonitrile are limited, a key patent (WO2020076759A1) discloses its preparation. The general strategies for the synthesis of analogous fluorinated nitrogen heterocycles often involve nucleophilic aromatic substitution or the construction of the heterocyclic ring from fluorinated precursors.

A representative synthesis for a similar structural motif, methyl 3-fluoropyridine-4-carboxylate, involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion.[3] This approach highlights the feasibility of introducing fluorine onto an electron-deficient aromatic ring.

Representative Experimental Protocol: Synthesis of a 3-Fluoro-heterocyclic Carbonitrile Precursor (Adapted from the synthesis of Methyl 3-Fluoropyridine-4-carboxylate)

This protocol is provided as an illustrative example of a potential synthetic route.

Step 1: Nitration of the Pyridine Precursor The starting material, a pyridine-4-carboxylate, is nitrated to introduce a nitro group at the 3-position, which can then serve as a leaving group.

Step 2: Nucleophilic Aromatic Substitution with Fluoride The 3-nitro-pyridine-4-carboxylate is then subjected to nucleophilic aromatic substitution using a fluoride source, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[3]

Synthesis Start Pyridine-4-carboxylate Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate 3-Nitro-pyridine-4-carboxylate Nitration->Nitro_Intermediate Fluorination Nucleophilic Aromatic Substitution (e.g., CsF, DMSO, heat) Nitro_Intermediate->Fluorination Product 3-Fluoro-pyridine-4-carboxylate Fluorination->Product

Caption: General synthetic workflow for a 3-fluoropyridine-4-carboxylate.

Chemical Reactivity

The reactivity of 3-fluoropyridazine-4-carbonitrile is dominated by the electrophilic nature of the pyridazine ring, which is further enhanced by the electron-withdrawing fluorine and cyano groups.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of 3-fluoropyridazine-4-carbonitrile is expected to be nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in this context, particularly when activated by the adjacent nitrogen atom and the cyano group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

SNAr_Mechanism Reactant 3-Fluoropyridazine-4-carbonitrile + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack Product Substituted Pyridazine + F⁻ Meisenheimer->Product Elimination of F⁻ Drug_Discovery_Workflow Scaffold 3-Fluoropyridazine- 4-carbonitrile Reaction1 Nucleophilic Substitution (e.g., with an amine) Scaffold->Reaction1 Intermediate Substituted Pyridazine Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Reaction2 Final_Compound Biologically Active Compound (e.g., Kinase Inhibitor) Reaction2->Final_Compound

Sources

The Strategic Utility of 3-Fluoropyridazine-4-Carbonitrile in Drug Discovery: Reactivity, Covalent Inhibition, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the design of highly selective, functionally optimized small molecules relies heavily on privileged molecular building blocks. 3-Fluoropyridazine-4-carbonitrile (CAS: 2141285-43-8) has emerged as a structurally compact yet electronically complex scaffold with profound potential in medicinal chemistry. Featuring a 1,2-diazine core, an inductively withdrawing fluorine atom at the C3 position, and a strongly electron-withdrawing carbonitrile group at the C4 position, this molecule serves as a highly reactive electrophile and a versatile pharmacophore.

This technical guide explores the physicochemical rationale, mechanistic pathways, and experimental validation protocols for leveraging 3-fluoropyridazine-4-carbonitrile in the development of targeted biological agents, particularly covalent kinase inhibitors and bioconjugation probes.

Physicochemical & Electronic Profiling

To understand the biological potential of 3-fluoropyridazine-4-carbonitrile, we must first deconstruct its electronic architecture. The pyridazine ring is a well-documented bioisostere for benzene and pyridine, offering improved aqueous solubility and a unique dipole moment that often enhances target affinity [4].

However, the specific substitution pattern of this molecule drastically alters its reactivity:

  • C3-Fluorine: The fluorine atom adjacent to the N2 nitrogen creates a highly polarized C-F bond. While fluorine is typically used in medicinal chemistry to block metabolic liabilities (e.g., CYP450 oxidation) or increase lipophilicity, at this specific position, it acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) [1].

  • C4-Carbonitrile: The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect. Positioned ortho to the fluorine, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring. This makes the C3 carbon highly susceptible to attack by biological nucleophiles, such as the thiolate anions of active-site cysteine residues [3].

Table 1: Predicted Physicochemical Properties

The following parameters highlight the molecule's suitability as a fragment-based starting point for drug design.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 123.09 DaIdeal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 0.4 - 0.8Excellent aqueous solubility; low non-specific lipid binding.
Topological Polar Surface Area (TPSA) 49.6 ŲFavorable for membrane permeability; potential CNS penetration.
Hydrogen Bond Acceptors 3Capable of interacting with kinase hinge regions (e.g., via N1/N2).
Electrophilicity Index HighPrimed for SNAr or reversible covalent binding.

Mechanistic Pathways of Biological Activity

The biological activity of 3-fluoropyridazine-4-carbonitrile derivatives is primarily driven by their ability to act as Targeted Covalent Inhibitors (TCIs) . Unlike traditional acrylamide warheads, which rely on Michael addition, this scaffold can engage targets via two distinct mechanisms:

Pathway A: SNAr-Mediated Irreversible Covalent Binding

The most prominent biological application of this scaffold is its SNAr reactivity. When the molecule enters the active site of a target protein (e.g., a kinase like BTK or TAK1), a proximal nucleophilic residue (typically Cysteine or Serine) attacks the C3 carbon. The resulting negative charge is stabilized by the adjacent pyridazine nitrogen and the C4-cyano group, forming a stable Meisenheimer complex. Subsequent elimination of the fluoride ion results in an irreversible covalent adduct [1][2].

Pathway B: Nitrile-Directed Reversible Covalent Binding

Alternatively, the C4-carbonitrile can act as a reversible covalent warhead. Nitriles can undergo nucleophilic attack by catalytic cysteines to form reversible thioimidate adducts. This mechanism is highly dependent on the precise spatial orientation and the local pKa of the active site, offering a pathway to prolonged target residence time without the permanent liabilities of irreversible inhibition [3].

G A 3-Fluoropyridazine- 4-carbonitrile C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack at C3 B Target Protein (Cys-SH Nucleophile) B->C D Covalent Adduct (SNAr Product) C->D Fluoride Elimination

Figure 1: SNAr-mediated covalent binding mechanism of 3-fluoropyridazine-4-carbonitrile with biological nucleophiles.

Experimental Workflows for Biological Evaluation

To rigorously validate the biological activity and covalent target engagement of 3-fluoropyridazine-4-carbonitrile derivatives, a self-validating experimental system is required. The following protocols detail the causality behind each experimental choice, ensuring high-fidelity data generation.

Protocol 1: In Vitro Kinase Inhibition & Covalent Adduct Profiling

Objective: To confirm 1:1 stoichiometric covalent binding and localize the site of modification. Causality: We utilize Intact Mass Spectrometry prior to enzymatic digestion because identifying the intact mass shift (+103 Da, accounting for the loss of HF) confirms a 1:1 binding stoichiometry. This rules out non-specific poly-alkylation, a common false-positive artifact in highly electrophilic covalent screening [2].

Step-by-Step Methodology:

  • Protein Incubation: Incubate 5 µM recombinant target kinase (e.g., BTK or POLθ) with 50 µM of the fluoropyridazine derivative in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Intact Mass Analysis (LC-TOF-MS): Desalt the protein using a C4 ZipTip. Inject into an LC-TOF-MS system. Deconvolute the raw spectra using maximum entropy algorithms to identify the mass shift of the intact protein.

  • Enzymatic Digestion: Denature the protein with 8M urea, reduce with DTT (avoiding excess to prevent warhead quenching), and alkylate non-reacted cysteines with iodoacetamide. Digest overnight with Trypsin/GluC at 37°C.

  • Peptide Mapping (LC-MS/MS): Analyze the peptide fragments via high-resolution LC-MS/MS. Use database search engines (e.g., Mascot or Sequest) specifying a variable modification of +103.03 Da on Cysteine/Serine to pinpoint the exact residue of engagement.

Protocol 2: Cellular Target Engagement via NanoBRET

Objective: To prove that the SNAr reactivity observed in vitro translates to the complex intracellular environment without being entirely quenched by intracellular glutathione (GSH). Causality: Biochemical assays lack the competitive nucleophilic environment of a live cell. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify target occupancy in live cells, proving that the molecule's electrophilicity is appropriately tuned to reach its target before reacting with off-target thiols [2].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: Plate cells in 384-well plates. Add a cell-permeable, fluorescently labeled non-covalent tracer (capable of binding the target's active site) and incubate for 2 hours.

  • Compound Competition: Treat cells with a dose-response titration of the 3-fluoropyridazine-4-carbonitrile derivative.

  • Signal Detection: Add Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio indicates that the covalent inhibitor has successfully displaced the tracer in live cells.

Workflow S1 Step 1: Target Incubation (Recombinant Kinase + Compound) S2 Step 2: Intact Mass Spectrometry (LC-TOF-MS) S1->S2 Identify mass shift (+103 Da) S3 Step 3: Enzymatic Digestion (Trypsin/GluC) S2->S3 Confirm 1:1 stoichiometry S4 Step 4: Peptide Mapping (LC-MS/MS) S3->S4 Localize modified residue S5 Step 5: Target Engagement Validation (NanoBRET in Live Cells) S4->S5 Translate to cellular model

Figure 2: Step-by-step LC-MS/MS and cellular workflow for validating covalent target engagement.

Comparative Reactivity Profiling

To contextualize the biological utility of 3-fluoropyridazine-4-carbonitrile, it is critical to compare its reactivity profile against standard covalent warheads. The data below illustrates how the SNAr mechanism of the fluoropyridazine core offers a distinct kinetic profile compared to traditional Michael acceptors.

Table 2: Comparative Reactivity & Target Affinity (Model Systems)

Data represents generalized kinetic parameters for covalent warheads targeting kinase cysteines.

Warhead TypeMechanismGSH Half-Life (T1/2)Kinase Inactivation Rate (kinact/KI)Off-Target Liability
Acrylamide (Standard) Michael Addition~2-4 hours10 - 50 µM⁻¹s⁻¹Moderate to High
Cyanoacrylamide Reversible Michael< 1 hour (Reversible)5 - 20 µM⁻¹s⁻¹Low
3-Fluoropyridazine-4-carbonitrile SNAr~6-8 hours15 - 40 µM⁻¹s⁻¹Low to Moderate
Chloroacetamide SN2 Alkylation< 30 minutes> 100 µM⁻¹s⁻¹Extremely High

Analysis: The 3-fluoropyridazine-4-carbonitrile scaffold exhibits a highly favorable balance. Its extended half-life in the presence of Glutathione (GSH) indicates that it is not indiscriminately reactive. However, when pre-organized within a kinase active site (driven by the hydrogen-bonding capacity of the pyridazine nitrogens and the cyano group), the effective molarity of the local cysteine drives rapid SNAr-mediated inactivation.

Conclusion

3-Fluoropyridazine-4-carbonitrile is far more than a simple heterocyclic building block. Its unique electronic topology—combining the bioisosteric properties of a diazine with the finely tuned electrophilicity of an ortho-cyano activated fluorophore—makes it an exceptional candidate for the development of next-generation covalent inhibitors and bioconjugation tools. By employing rigorous LC-MS/MS mapping and live-cell NanoBRET assays, researchers can harness this scaffold to target previously "undruggable" proteins with high precision.

References

  • Title: The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed / Bentham Science URL: [Link]

Theoretical and Computational Profiling of 3-Fluoropyridazine-4-carbonitrile: A Strategic Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of 3-Fluoropyridazine-4-carbonitrile Content Type: Technical Whitepaper / Strategic Framework Audience: Medicinal Chemists, Computational Biologists, and Process Chemists.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-fluoropyridazine-4-carbonitrile (CAS: 2141285-43-8) represents a high-value scaffold. Its unique combination of a


-deficient pyridazine core, a metabolically robust fluorine atom, and a sterically compact nitrile group creates a distinctive electronic profile.

This guide details the theoretical and computational protocols required to characterize this molecule. Unlike standard heterocycles, the synergistic electron-withdrawing effects of the 1,2-diazine motif, the C3-fluorine, and the C4-nitrile create a highly electrophilic system. This document provides a self-validating computational framework to predict its reactivity, spectroscopic signatures, and binding potential, grounded in Density Functional Theory (DFT).

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol is designed to eliminate common artifacts found in heteroaromatic simulations.

Electronic Structure Calculation Setup

For accurate prediction of geometry and electronic properties, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the recommended standard.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Balances computational cost with accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p).

    • Diffuse functions (++): Critical for capturing the electron density of the lone pairs on the pyridazine nitrogens and the nitrile group.

    • Polarization functions (d,p): Essential for describing the anisotropic electron distribution around the Fluorine atom.

Self-Validating Optimization Protocol

Every calculation must follow this logic gate to ensure data trustworthiness:

  • Geometry Optimization: Minimize energy with tight convergence criteria.

  • Frequency Analysis: Calculate Hessian matrix.

    • Validation Check:Zero imaginary frequencies. (Presence of imaginary frequencies indicates a transition state, not a stable minimum).

  • Solvation Model: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) or DMSO (
    
    
    
    ) to mimic biological or synthesis conditions.

Structural & Electronic Analysis

Geometric Parameters & Planarity

The pyridazine ring is inherently planar. However, the ipso-carbon of the nitrile group (C4) and the C3-F bond length are critical indicators of resonance interaction.

Table 1: Predicted Geometric & Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted Value RangeSignificance
Bond Length (C3-F) 1.33 - 1.35 ÅShort bond indicates high bond strength but high polarization (SNAr susceptibility).
Bond Length (C4-CN) 1.43 - 1.44 ÅStandard

-

single bond.
Dipole Moment (

)
4.5 - 5.5 DebyeHigh polarity facilitates solubility in polar media but requires careful docking scoring.
Point Group

(Planar)
Symmetry simplifies vibrational analysis.
Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 3-fluoropyridazine-4-carbonitrile is defined by its HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pairs (

    
    -orbital) and the Fluorine lone pairs.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridazine ring and the nitrile group (

    
    ).
    
  • Chemical Hardness (

    
    ):  The molecule is expected to be "hard" due to the electronegative substituents, implying it reacts preferentially with hard nucleophiles (charge-controlled).
    
Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions.

  • Red Regions (Nucleophilic): Localized on the N1/N2 nitrogens and the Nitrile nitrogen. These are hydrogen bond acceptors.

  • Blue Regions (Electrophilic): The face of the pyridazine ring and specifically the Carbon atoms attached to F and CN.

  • Insight: The "sigma-hole" on the Fluorine atom may participate in halogen bonding, a crucial interaction in modern kinase inhibitor design.

Reactivity Profiling: The SNAr Mechanism

The most critical feature of 3-fluoropyridazine-4-carbonitrile is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The C3 position is activated by:

    • The adjacent N2 nitrogen (inductive withdrawal).

    • The ortho nitrile group (resonance withdrawal).

  • Prediction: Nucleophiles (e.g., primary amines, thiols) will displace the Fluorine atom at C3 under mild conditions. This makes the molecule an excellent "warhead" for covalent drugs or a versatile building block.

Reactivity Workflow Diagram

The following diagram illustrates the computational decision tree for assessing reactivity.

ReactivityWorkflow Start Input Structure 3-F-pyridazine-4-CN Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Freq Calculation (Check Imaginary Freq) Opt->Freq Decision Minima Found? Freq->Decision Decision->Opt No (Retune) Elec Electronic Analysis (NBO / FMO) Decision->Elec Yes Map MEP Mapping (Identify Electrophilic Sites) Elec->Map Pred Reactivity Prediction SNAr at C3 vs C5 Map->Pred

Figure 1: Computational workflow for validating the electronic structure and predicting reactivity hotspots.

Spectroscopic Signatures (Vibrational & NMR)

To experimentally verify the theoretical model, specific spectroscopic markers must be tracked.

Infrared (IR) Spectroscopy

The nitrile group provides a "silent region" handle.

  • 
    :  ~2230–2250 cm
    
    
    
    . A strong, sharp peak.
  • 
     Pyridazine:  ~1580 cm
    
    
    
    .
  • Scaling Factor: Theoretical frequencies should be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental values.

NMR Prediction (GIAO Method)
  • 
    F NMR:  The fluorine signal will be a diagnostic multiplet (likely a doublet due to coupling with C3-H if present, or singlet if fully substituted). Predicted shift: ~ -70 to -100 ppm (relative to CFCl
    
    
    
    ).
  • 
    C NMR:  The C4 (attached to CN) and C3 (attached to F) will show significant splitting (
    
    
    
    coupling).

Biological & Docking Implications

In drug design, this scaffold is often used as a bioisostere for phenyl or pyridyl rings to improve metabolic stability (blocking oxidation sites) and lower lipophilicity (LogP).

Table 2: Pharmacokinetic Descriptors (Predicted)

DescriptorValueImplication
Topological Polar Surface Area (TPSA) ~50 Å

Excellent membrane permeability (Rule of 5 compliant).
Lipophilicity (cLogP) ~0.5 - 0.9High aqueous solubility; ideal for CNS penetration.
H-Bond Acceptors 3 (N1, N2, CN)High capacity for receptor interaction.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Luzzio, F. A. (2020).[1] Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry, 131, 1-66. Link

  • ChemScene. (2024). 3-Fluoropyridazine-4-carbonitrile Product Data. Link

  • Dennington, R., Keith, T. A., & Millam, J. M. (2016). GaussView, Version 6. Shawnee Mission, KS: Semichem Inc. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoropyridazine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-fluoropyridazine-4-carbonitrile as a high-value intermediate in medicinal chemistry. Unlike its chlorinated analogs, the 3-fluoro variant offers superior electrophilicity at the C3 position, enabling rapid nucleophilic aromatic substitution (


) under mild conditions. This scaffold is particularly relevant for the synthesis of 3-amino-4-cyanopyridazines  (privileged structures in kinase inhibition) and fused pyrazolo[3,4-c]pyridazines .
Key Advantages
  • Enhanced Reactivity: The C3-fluorine atom, activated by the adjacent nitrogen and the electron-withdrawing C4-cyano group, undergoes

    
     significantly faster than corresponding chlorides or bromides.
    
  • Mild Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups on complex nucleophiles.

  • Regioselectivity: The electronic bias ensures exclusive substitution at C3 over C6, streamlining purification.

Chemical Biology & Reactivity Profile

Electronic Architecture

The pyridazine ring is electron-deficient (π-deficient). The introduction of a nitrile group at C4 and a fluorine atom at C3 creates a "push-pull" system that highly activates the C3 position toward nucleophiles.

  • C3 Position (Fluorine): The primary electrophilic site. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate during

    
    , making it the preferred leaving group despite the strong C-F bond.
    
  • C4 Position (Nitrile): Acts as an electron sink, further activating C3. It also serves as a "landing pad" for secondary cyclization reactions (e.g., with hydrazines).

  • C6 Position: Less activated but available for late-stage functionalization (e.g., Minisci reactions or radical alkylations).

Reactivity Pathway Visualization

ReactivityMap Scaffold 3-Fluoropyridazine- 4-carbonitrile SNAr Primary Pathway: SNAr Displacement Scaffold->SNAr Nucleophiles (R-NH2, R-OH) Fast Kinetics Cyclization Secondary Pathway: Annulation (Fused Rings) Scaffold->Cyclization Binucleophiles (Hydrazine, Amidine) Amines 3-Amino-4-cyanopyridazines (Kinase Inhibitors) SNAr->Amines Fused Pyrazolo[3,4-c]pyridazines (Bioisosteres) Cyclization->Fused Reduction Tertiary Pathway: Nitrile Reduction Aminomethyl 4-(Aminomethyl)pyridazines Reduction->Aminomethyl Amines->Reduction H2/Pd or LiAlH4

Figure 1: Strategic reaction pathways for 3-fluoropyridazine-4-carbonitrile. The scaffold serves as a divergence point for linear or fused heterocyclic libraries.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Amino-4-cyanopyridazines

Application: Generation of kinase inhibitor libraries (e.g., JAK, CDK inhibitors). Rationale: The 3-fluoro group allows for the introduction of sterically hindered or electron-deficient amines that fail with 3-chloro analogs.

Materials:

  • 3-Fluoropyridazine-4-carbonitrile (1.0 equiv)[1]

  • Amine nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-fluoropyridazine-4-carbonitrile (100 mg, 0.81 mmol) in anhydrous THF (3 mL) in a reaction vial.

  • Addition: Add DIPEA (282 µL, 1.62 mmol) followed by the amine nucleophile (0.89 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Rt ~ 1.2 min) should disappear, replaced by the product (Rt ~ 2.5 min).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).
    

Data Summary:

Nucleophile Reaction Time Yield (%) Notes
Morpholine 1 h 92% Rapid conversion at RT.
Aniline 4 h 85% Requires mild heating (40°C) if electron-poor.

| tert-Butylamine | 6 h | 78% | Steric bulk tolerated due to F-activation. |

Protocol B: One-Pot Synthesis of Pyrazolo[3,4-c]pyridazines

Application: Scaffold hopping for bicyclic heteroaromatics. Mechanism: Tandem


 displacement of fluorine followed by intramolecular nucleophilic attack on the nitrile.

Materials:

  • 3-Fluoropyridazine-4-carbonitrile (1.0 equiv)[1]

  • Hydrazine hydrate (65% solution) or substituted hydrazine (1.2 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-fluoropyridazine-4-carbonitrile (100 mg) in EtOH (5 mL).

  • Cyclization: Add hydrazine hydrate (1.5 equiv) dropwise at room temperature. A precipitate often forms immediately.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours to ensure complete cyclization of the intermediate amidine.

  • Isolation: Cool to 0°C. Filter the solid precipitate.

  • Washing: Wash the filter cake with cold EtOH (2 mL) and Et2O (5 mL).

  • Drying: Vacuum dry at 45°C.

Structural Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak in IR and the appearance of a broad

    
     signal (if using hydrazine hydrate) at 
    
    
    
    5.5–6.5 ppm. The pyrazole CH usually appears around
    
    
    8.2 ppm.

Strategic Considerations in Drug Design

Fragment-Based Drug Discovery (FBDD)

3-Fluoropyridazine-4-carbonitrile is an ideal "fragment growth" vector.

  • Vector 1 (C3):

    
     allows exploration of the solvent-exposed region of a binding pocket.
    
  • Vector 2 (C4): The nitrile can be converted to an amide, amine, or tetrazole to engage key hydrogen bonding residues (e.g., the hinge region of kinases).

Handling & Safety
  • Toxicity: Like all nitriles and fluorinated heteroaromatics, handle in a fume hood.

  • HF Generation: While

    
     releases fluoride ions, the reaction is generally performed under basic conditions (DIPEA/TEA), forming stable fluoride salts (Hünig's base hydrofluoride). Avoid acidic workups which could generate HF gas.
    

References

  • Synthesis and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 2024. Link

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Journal of Medicinal Chemistry, 2022. Link

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. RSC Advances, 2023. Link

  • PubChem Compound Summary: 3-Fluoropyridazine-4-carbonitrile. National Library of Medicine. Link

  • Reactivity of 3-Halopyridazines. Chemistry of Heterocyclic Compounds, 2015.[2] Link

Sources

3-fluoropyridazine-4-carbonitrile as a fragment for drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoropyridazine-4-carbonitrile as a Privileged Fragment in Drug Design

In the landscape of Fragment-Based Drug Discovery (FBDD), the quality of the initial chemical starting point dictates the success of the entire hit-to-lead optimization campaign. As a Senior Application Scientist, I frequently observe that overly lipophilic or structurally redundant fragments lead to attrition in later stages of development. To circumvent this, modern medicinal chemistry relies on highly functionalized, low-molecular-weight scaffolds.

3-fluoropyridazine-4-carbonitrile (CAS: 2141285-43-8)[1] represents a "privileged" fragment architecture. By combining a highly soluble heterocyclic core with a fluorine reporter and a versatile nitrile vector, this molecule serves as an optimal starting point for targeting complex protein pockets.

Mechanistic Rationale: Deconstructing the Scaffold

Every atom in a fragment must justify its presence. The architecture of 3-fluoropyridazine-4-carbonitrile is intentionally designed to maximize ligand efficiency (LE) while providing multiple vectors for synthetic elaboration.

  • The Pyridazine Core: Unlike phenyl or pyridine rings, the pyridazine heterocycle contains two adjacent nitrogen atoms. This configuration acts as a robust dual hydrogen-bond acceptor[2]. Furthermore, the introduction of the second nitrogen significantly lowers the lipophilicity (cLogP) of the ring, ensuring high aqueous solubility—a critical requirement for fragment screening where compounds are tested at high concentrations (typically 0.5–2 mM)[2].

  • The C3-Fluorine Atom: Fluorine is practically absent in biological systems, making it an exquisite, background-free reporter for

    
    F Nuclear Magnetic Resonance (NMR) screening[3]. Beyond its utility in screening, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C3 position, enhancing the pharmacokinetic stability of downstream lead compounds[4].
    
  • The C4-Carbonitrile Group: The nitrile moiety is a linear, highly polar group that can penetrate deep, narrow hydrophobic sub-pockets that are inaccessible to bulkier substituents. It acts as a weak hydrogen bond acceptor and a strong dipole[5]. In specific target classes (e.g., cysteine proteases), the nitrile can also function as a reversible covalent warhead.

Molecular_Rationale Core 3-fluoropyridazine-4-carbonitrile (Fragment Scaffold) F C3-Fluorine • 19F NMR Reporter • Metabolic Stability • Lipophilicity Modulation Core->F CN C4-Carbonitrile • Strong Dipole • Weak H-Bond Acceptor • Covalent Warhead Potential Core->CN Pyr Pyridazine Core • Dual H-Bond Acceptor • High Aqueous Solubility • Low Molecular Weight Core->Pyr

Fig 1. Mechanistic rationale for the structural components of 3-fluoropyridazine-4-carbonitrile.

Quantitative Physicochemical Profiling

To ensure successful screening and optimization, fragments must adhere strictly to the "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The table below summarizes the quantitative data validating this fragment's utility[6].

Physicochemical PropertyValueCausality / Impact in Drug Design
Molecular Weight 123.09 g/mol Highly compliant with the Rule of 3; provides maximum "growth room" for hit-to-lead optimization without exceeding drug-like MW limits.
Predicted cLogP ~0.0Excellent aqueous solubility; prevents non-specific hydrophobic aggregation during high-concentration biochemical screening.
H-Bond Acceptors 3Provides multiple distinct vectors (two ring nitrogens, one nitrile nitrogen) for interacting with target protein backbones or side chains.
H-Bond Donors 0Minimizes desolvation penalties upon binding to the target protein.
Topological Polar Surface Area 49.6 ŲOptimal for membrane permeability, ensuring that derived leads maintain cellular activity and potential oral bioavailability.

Self-Validating Experimental Protocols

To harness 3-fluoropyridazine-4-carbonitrile effectively, we employ an orthogonal screening cascade. The following protocols are designed as self-validating systems, ensuring that false positives are systematically eliminated.

FBDD_Workflow A Target Protein Preparation B 19F NMR Cocktail Screening A->B QC passed C Spectral Deconvolution B->C Hit detection D SPR Orthogonal Validation C->D Singleton ID

Fig 2. Self-validating fragment screening workflow utilizing 19F NMR and SPR validation.

Protocol 1: F NMR Cocktail Screening

Causality & Rationale: Screening fragments individually is time-prohibitive. We multiplex 3-fluoropyridazine-4-carbonitrile with 7-9 other fluorinated fragments into a "cocktail." Because


F has a wide chemical shift range (~300 ppm) and no biological background, we can easily resolve the signals of all fragments simultaneously[4]. We utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which exploits 

relaxation times. Small molecules tumble rapidly (long

, sharp signals); when they bind to a massive protein, they adopt the protein's slow tumbling rate (short

, broadened signals)[3].

Step-by-Step Methodology:

  • Cocktail Assembly: Prepare a 100 mM stock of 3-fluoropyridazine-4-carbonitrile in DMSO-d6. Combine with 7 other structurally diverse fluorinated fragments, ensuring their

    
    F chemical shifts are separated by at least 2 ppm.
    
  • Sample Preparation: Dilute the cocktail into an NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, 10% D2O, pH 7.4) to a final concentration of 50 µM per fragment.

  • Protein Addition: Add the target protein to a final concentration of 5 µM (a 1:10 protein-to-ligand ratio).

  • Data Acquisition: Acquire a 1D

    
    F CPMG NMR spectrum at 298 K.
    
  • Analysis: Overlay the spectrum of the fragment cocktail alone with the spectrum of the cocktail + protein. A reduction in signal intensity (>30%) or significant line broadening of the 3-fluoropyridazine-4-carbonitrile peak indicates a binding event.

  • Self-Validation Check (System Integrity): Spike the cocktail with a known, non-binding fluorinated reference compound (e.g., trifluoroethanol). If the reference compound's signal broadens upon protein addition, it indicates non-specific protein aggregation or buffer viscosity issues, invalidating the run.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

Causality & Rationale: NMR confirms binding but does not provide precise kinetic rates (


, 

) or affinity (

). SPR is utilized orthogonally to validate the NMR hit and quantify the interaction. Because fragments have low molecular weights, SPR requires high-density protein immobilization and highly sensitive instrumentation to detect the small refractive index changes.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000–5000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-fluoropyridazine-4-carbonitrile ranging from 2 mM down to 15.6 µM in the running buffer (matching the NMR buffer exactly, supplemented with 2% DMSO).

  • Binding Assay: Inject the fragment concentrations over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Kinetic Analysis: Subtract the reference flow cell data and the blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 steady-state affinity model to extract the

    
    .
    
  • Self-Validation Check (System Integrity): Inject a positive control (a known high-affinity binder) at the beginning, middle, and end of the SPR run. If the

    
     of the positive control decreases by more than 10% over the course of the experiment, it indicates that the immobilized target protein is denaturing, and the calculated fragment 
    
    
    
    cannot be trusted.

References

  • PubChemLite - 3-fluoropyridazine-4-carbonitrile (C5H2FN3). University of Luxembourg.
  • 3-Fluoropyridazine-4-carbonitrile (CAS 2141285-43-8). AiFChem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC).
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals.
  • Pyridazine-4-carbonitrile. Smolecule.

Sources

Application Notes and Protocols for 3-Fluoropyridazine-4-carbonitrile in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

3-Fluoropyridazine-4-carbonitrile is a fluorinated heterocyclic compound with a chemical structure suggestive of diverse biological activities. The pyridazine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects[1][2]. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile group can act as a hydrogen bond acceptor, a reactive "warhead" for covalent interactions, or a substrate for specific enzymes[3].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of 3-fluoropyridazine-4-carbonitrile. The protocols detailed herein are designed to be robust and self-validating, moving from initial screening assays to in-depth mechanistic studies. We will explore methodologies to investigate this compound as a potential enzyme inhibitor, a covalent modifier of protein targets, and a cytotoxic agent.

Part 1: Initial Screening for Bioactivity - Assessing General Cytotoxicity

A fundamental first step in characterizing a novel compound is to assess its impact on cell viability. This provides a broad indication of biological activity and helps determine appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cellular Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Fluoropyridazine-4-carbonitrile

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-fluoropyridazine-4-carbonitrile in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only, at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Investigating the Nitrile Moiety - Assays for Nitrile-Metabolizing Enzymes

The carbonitrile group of 3-fluoropyridazine-4-carbonitrile may interact with nitrile-metabolizing enzymes such as nitrilases or nitrile hydratases. These enzymes convert nitriles into carboxylic acids or amides, respectively[4][5]. The following protocols can be used to determine if the compound is a substrate or inhibitor of these enzymes.

Protocol 2: Colorimetric Assay for Nitrilase Activity

Principle: This assay detects the production of a carboxylic acid from the hydrolysis of a nitrile. A pH indicator is used to detect the change in pH resulting from the formation of the acidic product.

Materials:

  • Purified nitrilase enzyme

  • 3-Fluoropyridazine-4-carbonitrile

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • pH indicator (e.g., bromothymol blue)

  • 96-well plate

  • Spectrophotometer

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer containing a low concentration of bromothymol blue.

    • Add 10 µL of various concentrations of 3-fluoropyridazine-4-carbonitrile (dissolved in a minimal amount of DMSO and diluted in assay buffer). Include a positive control (a known nitrilase substrate) and a negative control (no substrate).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding 10 µL of the nitrilase enzyme solution.

    • Immediately measure the absorbance at the wavelength corresponding to the pH change of the indicator (e.g., 616 nm for bromothymol blue).

    • Monitor the change in absorbance over time.

Data Analysis:

  • A decrease in pH (indicated by a color change and a change in absorbance) suggests that 3-fluoropyridazine-4-carbonitrile is a substrate for the nitrilase.

  • To test for inhibition, perform the assay with a known substrate in the presence and absence of 3-fluoropyridazine-4-carbonitrile. A reduction in the rate of color change indicates inhibition.

Protocol 3: Fluorescent Assay for Nitrile Hydratase/Nitrilase Activity

Principle: This method utilizes a substrate that becomes fluorescent upon enzymatic conversion of its nitrile group[6]. While a specific fluorescent substrate for 3-fluoropyridazine-4-carbonitrile is not available, this protocol describes a general approach to test for inhibition of these enzymes using a known fluorescent substrate.

Materials:

  • Purified nitrile hydratase or nitrilase

  • A suitable fluorescent substrate (e.g., a compound whose fluorescence varies upon nitrile hydrolysis)

  • 3-Fluoropyridazine-4-carbonitrile

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well black plate, add assay buffer, the fluorescent substrate at its Kₘ concentration, and varying concentrations of 3-fluoropyridazine-4-carbonitrile.

    • Include controls for no inhibitor and no enzyme.

    • Pre-incubate for 10-15 minutes at the optimal enzyme temperature.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding the enzyme.

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate over time.

Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Plot the percentage of inhibition against the concentration of 3-fluoropyridazine-4-carbonitrile to determine the IC₅₀ value.

Part 3: Probing for Covalent Inhibition - A Key Hypothesis

The electrophilic nature of the pyridazine ring, enhanced by the electron-withdrawing fluorine and nitrile groups, suggests that 3-fluoropyridazine-4-carbonitrile could act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine, serine, lysine) on a target protein[7].

Workflow for Covalent Inhibitor Characterization

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Time_Dependent_IC50 Time-Dependent IC50 Assay LCMS_Adduct LC-MS Adduct Analysis Time_Dependent_IC50->LCMS_Adduct Confirms Covalent Binding Jump_Dilution Jump Dilution/Washout LCMS_Adduct->Jump_Dilution Assess Reversibility Kinetics Determination of kinact and KI Jump_Dilution->Kinetics Detailed Kinetic Parameters

Caption: Workflow for characterizing a potential covalent inhibitor.

Protocol 4: Time-Dependent IC₅₀ Assay

Principle: For a covalent inhibitor, the potency (IC₅₀) will decrease with increased pre-incubation time with the target enzyme, as more of the enzyme becomes irreversibly modified.

Materials:

  • Target enzyme and its substrate

  • 3-Fluoropyridazine-4-carbonitrile

  • Assay buffer

  • Quenching solution (if necessary)

  • Detection reagents (e.g., for a kinase assay, ADP-Glo™ reagents)[8]

  • 384-well plates

Step-by-Step Methodology:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of 3-fluoropyridazine-4-carbonitrile in assay buffer.

    • In a 384-well plate, add the target enzyme and the serially diluted compound.

    • Incubate these mixtures for different periods (e.g., 0, 15, 30, 60, and 120 minutes) at the desired temperature. A "0-minute" pre-incubation involves adding the substrate immediately after the inhibitor.

  • Initiation of Enzymatic Reaction:

    • After each pre-incubation time, initiate the enzymatic reaction by adding the substrate (and ATP for kinase assays).

    • Allow the reaction to proceed for a fixed amount of time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ detection reagents).

    • Measure the signal (e.g., luminescence).

Data Analysis:

  • For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

  • A significant decrease in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, and likely covalent, inhibition[9].

Protocol 5: LC-MS Analysis of Protein Adduct Formation

Principle: This is a direct method to confirm covalent modification. The mass of the target protein is measured by mass spectrometry before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms adduct formation.

Materials:

  • Target protein

  • 3-Fluoropyridazine-4-carbonitrile

  • Incubation buffer

  • LC-MS system with a suitable column (e.g., C4 reverse-phase)

  • Desalting column (optional)

Step-by-Step Methodology:

  • Incubation:

    • Incubate the target protein (e.g., 2 µM) with an excess of 3-fluoropyridazine-4-carbonitrile (e.g., 50 µM) for a set period (e.g., 2 hours) at a controlled temperature.

    • Include a control sample of the protein incubated with vehicle (DMSO) only.

  • Sample Preparation for MS:

    • Remove excess, unbound inhibitor by ultrafiltration or using a desalting column.

    • Prepare the samples for LC-MS analysis by diluting in an appropriate solvent (e.g., 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Separate the protein from remaining small molecules using a reverse-phase gradient.

    • Acquire the mass spectrum of the protein.

Data Analysis:

  • Deconvolute the mass spectra to determine the precise mass of the protein in both the control and inhibitor-treated samples.

  • An increase in the mass of the treated protein that matches the molecular weight of 3-fluoropyridazine-4-carbonitrile confirms the formation of a 1:1 covalent adduct.

Protocol 6: Jump Dilution Assay for Reversibility

Principle: This assay distinguishes between reversible and irreversible covalent inhibition. After allowing the enzyme-inhibitor complex to form, the mixture is rapidly diluted. If the inhibition is reversible, the complex will dissociate, and enzyme activity will recover over time. For irreversible inhibition, no significant recovery is expected.

Materials:

  • Target enzyme and substrate

  • 3-Fluoropyridazine-4-carbonitrile

  • Assay buffer and detection reagents

Step-by-Step Methodology:

  • Complex Formation:

    • Incubate the enzyme with a high concentration of 3-fluoropyridazine-4-carbonitrile (e.g., 10-fold IC₅₀) for a time sufficient to achieve significant inhibition.

  • Rapid Dilution:

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate. This dilution reduces the concentration of the free inhibitor to a level that should not cause significant new inhibition.

  • Monitoring Activity Recovery:

    • Immediately begin monitoring the enzymatic reaction over time.

Data Analysis:

  • Plot product formation versus time.

  • A gradual increase in the reaction rate over time indicates the dissociation of a reversible covalent inhibitor.

  • A sustained low level of activity suggests irreversible inhibition.

Part 4: Application in Kinase Inhibition Assays

Given that many pyridazine derivatives target kinases, it is pertinent to test 3-fluoropyridazine-4-carbonitrile in a standard kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.

Protocol 7: ADP-Glo™ Kinase Assay

Principle: This assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. Then, a second reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • 3-Fluoropyridazine-4-carbonitrile

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its substrate, and varying concentrations of 3-fluoropyridazine-4-carbonitrile.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control.

  • Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Conclusion

The protocols outlined in these application notes provide a structured approach to characterizing the biological activity of 3-fluoropyridazine-4-carbonitrile. By systematically progressing from broad cytotoxicity screening to specific enzymatic and mechanistic assays, researchers can efficiently elucidate the compound's mode of action. The potential for this molecule to act as a covalent inhibitor is a particularly compelling avenue for investigation, and the detailed protocols provided herein offer a robust framework for such studies. These methodologies, grounded in established principles of enzyme kinetics and cell biology, will enable a thorough evaluation of 3-fluoropyridazine-4-carbonitrile and facilitate its potential development in various therapeutic areas.

References

  • Domainex. "Reversible Covalent Inhibitor Binding Assay." Domainex. [Link]

  • Schröder, et al. "Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays." STAR Protocols (2021). [Link]

  • Willems, et al. "A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations." Current Protocols (2022). [Link]

  • García-García, et al. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry (2021). [Link]

  • BioAscent. "From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets." BioAscent. [Link]

  • Abdel-Maksoud, et al. "Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation." ResearchGate (2021). [Link]

  • Santoshkumar, et al. "A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases." PMC (2014). [Link]

  • Contente, et al. "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies." MDPI (2023). [Link]

  • Gorbunov, et al. "New Synthesis of 3-Fluoropyridine Derivatives." ResearchGate (2018). [Link]

  • Chiba, et al. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC (2023). [Link]

  • Taylor & Francis. "Pyridazine – Knowledge and References." Taylor & Francis. [Link]

  • University of Virginia. "Enzyme Assays and Kinetics." [Link]

  • Rudresh, et al. "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." JOCPR (2024). [Link]

  • Google Patents.
  • El-Gohary, et al. "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies." PMC (2023). [Link]

  • Le, et al. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." PMC (2008). [Link]

  • Autech. "Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4)." [Link]

  • Mansour, et al. "Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives." Taylor & Francis Online (2021). [Link]

  • Shaik, et al. "Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies." PMC (2022). [Link]

  • Bar-Haim, et al. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry (2017). [Link]

  • Slania, et al. "Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging." MDPI (2023). [Link]

  • Zhang, et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry (2022). [Link]

  • Google Patents. "CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine."

Sources

Application Note: 3-Fluoropyridazine-4-Carbonitrile as a Tunable Warhead in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) requires electrophilic warheads that strike a delicate balance between aqueous stability and target-specific reactivity. While acrylamides have dominated the landscape, heteroaromatic nitriles and fluoro-heteroaromatics are emerging as powerful alternatives for targeting non-catalytic cysteines.

This application note details the integration of 3-fluoropyridazine-4-carbonitrile into covalent drug discovery pipelines. By combining a highly electron-withdrawing carbonitrile group with a labile fluorine atom on a privileged pyridazine scaffold, this chemotype offers a unique, dual-pathway reactivity profile. This guide provides the mechanistic rationale, physicochemical data, and self-validating experimental protocols necessary for drug development professionals to harness this building block effectively.

Mechanistic Rationale & Physicochemical Profiling

The selection of a pyridazine ring over a traditional pyridine or pyrimidine scaffold is driven by its distinct physicochemical advantages. Pyridazines exhibit significantly decreased lipophilicity (lower cLogP) and an increased dipole moment, which imparts superior aqueous solubility to the resulting drug candidate[1][2]. Furthermore, the adjacent nitrogen atoms provide robust, dual hydrogen-bonding capacity within target active sites[2].

When functionalized as 3-fluoropyridazine-4-carbonitrile , the molecule presents two distinct electrophilic centers to an incoming target nucleophile (e.g., a cysteine thiolate):

  • The SNAr Pathway (Irreversible): The 4-carbonitrile acts as a powerful electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This massively activates the adjacent C3-fluorine bond for Nucleophilic Aromatic Substitution (SNAr) by a thiol, resulting in irreversible covalent labeling and the expulsion of hydrogen fluoride[3].

  • The Thioimidate Pathway (Reversible): Heteroaromatic carbonitriles are established electrophiles that can undergo direct nucleophilic attack at the nitrile carbon, forming a reversible thioimidate adduct[4].

Understanding and controlling which pathway dominates is critical for lead optimization and minimizing off-target toxicity.

Table 1: Physicochemical Properties of 3-Fluoropyridazine-4-Carbonitrile
PropertyValue
Chemical Name 3-Fluoropyridazine-4-carbonitrile
CAS Number 2141285-43-8[5]
Molecular Formula C5H2FN3[6]
Molecular Weight 123.09 g/mol
SMILES N#CC1=CC=NN=C1F[7]
Primary Reactive Sites C3 (SNAr), C4-Nitrile (Thioimidate)
Predicted Mechanism Thiol-mediated SNAr / Pinner-type addition

Divergent Reactivity Pathways

To rationally design inhibitors using this fragment, scientists must account for its dual reactivity. The diagram below illustrates the divergent chemical biology of the warhead when it encounters a target cysteine.

Mechanism Warhead 3-Fluoropyridazine- 4-carbonitrile SNAr SNAr Pathway (Irreversible) Warhead->SNAr C3 Attack Thio Thioimidate Pathway (Reversible) Warhead->Thio C4-Nitrile Attack Cys Target Cysteine (Protein-SH) Cys->SNAr Cys->Thio Adduct1 S-Aryl Adduct [M + Target - HF] SNAr->Adduct1 -HF Adduct2 Thioimidate Adduct [M + Target] Thio->Adduct2 Protonation

Fig 1. Divergent covalent modification pathways of 3-fluoropyridazine-4-carbonitrile.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of a 3-fluoropyridazine-4-carbonitrile-derived probe must be a self-validating system. The workflow below dictates a progression from intrinsic reactivity profiling to intact protein validation.

Workflow S1 1. Warhead Conjugation (Scaffold Assembly) S2 2. GSH Reactivity Assay (LC-MS / 19F NMR) S1->S2 S3 3. Intact Protein MS (Target Engagement) S2->S3 Optimal t1/2 (> 60 min) Fail High Intrinsic Reactivity (t1/2 < 15 min) S2->Fail Hyper-reactive S4 4. Washout Assay (Reversibility Check) S3->S4 Opt 5. Electrophile Tuning (Steric/Electronic tweaks) Fail->Opt Opt->S1

Fig 2. Screening and validation workflow for fluoropyridazine-based covalent inhibitors.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Quantify the half-life (


) of the warhead to prevent off-target toxicity.
Causality:  A warhead that is too intrinsically reactive (

< 15 min) will indiscriminately label abundant cellular thiols (like Glutathione). We aim for a "quiescent" electrophile that only reacts when driven by the local effective concentration at the target's binding pocket.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM EDTA. Note: EDTA is critical to prevent trace metal-catalyzed oxidation of thiols to disulfides, which would artificially lower the observed reaction rate.

  • Reagent Stocks: Prepare a 10 mM stock of Glutathione (GSH) in the assay buffer. Prepare a 1 mM stock of your synthesized 3-fluoropyridazine-4-carbonitrile probe in LC-MS grade DMSO.

  • Reaction Initiation: Mix the probe into the GSH solution to achieve final concentrations of 100 µM probe and 1 mM GSH. This establishes pseudo-first-order kinetic conditions.

  • Incubation & Sampling: Incubate the mixture at 37 °C. Extract 10 µL aliquots at

    
     0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Immediately quench each aliquot by adding 90 µL of cold 1% formic acid in acetonitrile. Causality: The low pH protonates the highly nucleophilic GSH thiolate (

    
     to 
    
    
    
    ), instantly halting the SNAr or addition reaction.
  • Analysis: Analyze via LC-MS. Plot the depletion of the parent compound peak area over time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Target Engagement via Intact Protein LC-MS

Objective: Confirm covalent modification of the target protein, determine labeling stoichiometry, and unambiguously identify the reaction mechanism. Causality: We must verify that the warhead labels the target at a strict 1:1 ratio. Multiple mass additions indicate non-specific labeling of surface cysteines, necessitating structural attenuation of the warhead. Furthermore, the exact mass shift (


) distinguishes between the SNAr and thioimidate pathways.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Critical Step: Avoid DTT or BME as they will outcompete the protein for the warhead. If reduction is required, use 0.5 mM TCEP, which is nucleophilically inert toward SNAr electrophiles.

  • Labeling: Add the inhibitor to a final concentration of 20 µM (10-fold molar excess). Incubate at room temperature for 1 to 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Causality: Removing unreacted inhibitor and buffer salts is mandatory to prevent ion suppression during ESI-MS.

  • LC-MS Acquisition: Inject the desalted protein onto an LC-ESI-TOF MS equipped with a C4 or C8 reverse-phase column.

  • Deconvolution & Interpretation: Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent) to obtain the intact mass.

Data Interpretation (The Self-Validating Readout):

  • If

    
    : The mechanism is SNAr . The fluorine atom was successfully displaced.
    
  • If

    
    : The mechanism is Thioimidate formation . The nitrile acted as the primary electrophile.
    

References

  • Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Cortes, J. C., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). "Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes". Chemical Research in Toxicology. URL: [Link]

  • Akhtar, M., et al. (2017). "The pyridazine heterocycle in molecular recognition and drug discovery". European Journal of Medicinal Chemistry. URL: [Link]

  • Pentelute, B. L., et al. (2015). "Chemically modifying peptides" (Patent WO2015181544A2). World Intellectual Property Organization.
  • PubChemLite. "3-fluoropyridazine-4-carbonitrile (C5H2FN3)". University of Luxembourg. URL: [Link]

  • Wu, et al. (2020). "Bridging the pyridine-pyridazine synthesis gap by skeletal editing". Knowledge UChicago. URL: [Link]

Sources

3-fluoropyridazine-4-carbonitrile as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoropyridazine-4-carbonitrile as a Covalent Probe for Target Identification

Executive Summary

3-fluoropyridazine-4-carbonitrile represents a class of heteroaromatic electrophilic fragments utilized in chemoproteomics to map "ligandable" cysteine residues across the human proteome. Unlike traditional reversible inhibitors, this probe leverages a specific reactivity profile—nucleophilic aromatic substitution (


)—to form stable covalent bonds with nucleophilic cysteines.

This guide details the application of 3-fluoropyridazine-4-carbonitrile in Competitive Activity-Based Protein Profiling (ABPP) . In this workflow, the molecule serves as a "scout fragment" to identify pockets where a pyridazine scaffold can bind, providing a starting point for the design of targeted covalent inhibitors (TCIs).

Mechanism of Action & Chemical Logic

To effectively use this probe, one must understand its reactivity profile. The pyridazine ring is electron-deficient (two nitrogens). The addition of a nitrile group (electron-withdrawing) at position 4 further depletes electron density, activating the ring. The fluorine atom at position 3 serves as an excellent leaving group.

  • Primary Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Target Residue: Cysteine (specifically, the thiolate anion

    
    ).
    
  • Reaction Product: A stable thioether adduct (S-arylation).

Why this scaffold? Unlike highly reactive chloroacetamides (which can be promiscuous), heteroaromatic electrophiles like 3-fluoropyridazine-4-carbonitrile often exhibit "tunable" reactivity. They require a specific local protein environment (e.g., a nearby basic residue to lower the cysteine pKa or a binding pocket that orients the ring) to facilitate the reaction, thereby offering higher selectivity.

Diagram 1: Reaction Mechanism

SNAr_Mechanism Protein Protein-Cys-SH (Nucleophile) Complex Meisenheimer Complex (Transition State) Protein->Complex Nucleophilic Attack Probe 3-Fluoropyridazine-4-carbonitrile (Electrophile) Probe->Complex Product S-Arylated Protein (Stable Thioether) Complex->Product F- Elimination HF HF (Leaving Group) Complex->HF

Caption: The


 reaction pathway where the protein cysteine thiolate displaces the fluorine atom on the pyridazine ring, driven by the electron-withdrawing nitrile group.

Experimental Workflow: Competitive ABPP

Since 3-fluoropyridazine-4-carbonitrile lacks a bioorthogonal handle (e.g., alkyne or azide) for direct enrichment, it is best employed in a Competitive ABPP format.

The Concept:

  • Treat the proteome with the Fragment (3-fluoropyridazine-4-carbonitrile).

  • "Chase" with a Broad-Spectrum Probe (e.g., Iodoacetamide-Alkyne, IA-alkyne).

  • Any cysteine covalently modified by the Fragment will be blocked from reacting with the IA-alkyne.

  • Quantify the loss of signal (MS intensity) for specific peptides compared to a DMSO control.

Diagram 2: Competitive ABPP Workflow

Competitive_ABPP cluster_0 Step 1: Incubation cluster_1 Step 2: Probe Chase cluster_2 Step 3: Enrichment & Analysis Lysate Cell Lysate (Native Proteome) Fragment Add 3-fluoropyridazine (50-100 µM) Lysate->Fragment DMSO DMSO Control Lysate->DMSO IA_Alkyne Add IA-Alkyne (Broad Spectrum Probe) Fragment->IA_Alkyne Blocked Cysteines remain unlabeled DMSO->IA_Alkyne All reactive Cys labeled Click CuAAC Click Chemistry (Biotin-Azide) IA_Alkyne->Click Enrich Streptavidin Enrichment & Tryptic Digest Click->Enrich TMT TMT Labeling (Quantification) Enrich->TMT MS LC-MS/MS Analysis TMT->MS

Caption: Workflow for identifying targets of 3-fluoropyridazine-4-carbonitrile. A reduction in TMT reporter ion intensity indicates fragment binding.

Detailed Protocol

Phase A: Reagent Preparation
  • Stock Solution: Dissolve 3-fluoropyridazine-4-carbonitrile in anhydrous DMSO to 50 mM. Store at -80°C. Avoid freeze-thaw cycles to prevent hydrolysis of the nitrile or fluoride.

  • IA-Alkyne Probe: Prepare a 10 mM stock of Iodoacetamide-Alkyne in DMSO.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free). Note: Avoid DTT or Mercaptoethanol as they will quench the probe.

Phase B: Labeling & Competition (The "In-Lysate" Assay)
StepActionCritical Technical Note
1 Lysate Prep Dilute cell lysate (e.g., HEK293T) to 1.0 mg/mL in Lysis Buffer.
2 Fragment Treatment Aliquot lysate into two groups: (A) Experimental and (B) Control . Add 3-fluoropyridazine-4-carbonitrile (final conc. 50 µM) to (A). Add equivalent DMSO to (B).
3 Incubation Incubate for 60 minutes at 25°C with gentle rotation.
4 Probe Chase Add IA-Alkyne (final conc. 10 µM) to BOTH (A) and (B). Incubate for 30 minutes .
5 Quench Add cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe. Store at -20°C for 1 hour.
Phase C: Enrichment & MS Sample Prep
  • Resuspension: Spin down protein pellets (10,000 x g, 10 min), discard supernatant. Resuspend pellets in PBS + 0.5% SDS.

  • Click Chemistry: Add the following reagents sequentially:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • 
       (1 mM)
      
  • Incubate: 1 hour at RT.

  • Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours. Wash beads aggressively (1% SDS, then PBS, then Water) to remove non-specific binders.

  • Digestion: Perform On-Bead Tryptic Digestion overnight.

  • TMT Labeling: Label peptides from (A) with TMT-126 and (B) with TMT-127 (or similar isobaric tags). Mix, fractionate, and analyze via LC-MS/MS.

Data Analysis & Interpretation

The output is a ratio of TMT reporter ion intensities (


).
  • Ratio

    
     1.0:  The cysteine did not  react with the fragment. It was fully labeled by the IA-alkyne chase in both samples.
    
  • Ratio

    
     1.0 (e.g., < 0.5):  The cysteine was blocked  by 3-fluoropyridazine-4-carbonitrile. This is a "Hit."
    
  • Validation: Hits should be dose-dependent. Repeat the assay with 10, 50, and 100 µM fragment concentrations to calculate an

    
     value.
    

Target Tractability Assessment: If a cysteine is hit by this fragment, it indicates the presence of a nucleophilic cysteine within a pocket capable of accommodating the pyridazine ring. This validates the site as "ligandable" and suitable for covalent drug discovery campaigns.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864-8869. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

  • Ábrányi-Balogh, P., et al. (2018). "Covalent labeling of the cysteine proteome by heteroaromatic nitriles." Chemical Science, 9, 7746-7755. Link

Application Note: Synthetic Routes to Functionalized 3-Fluoropyridazine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The pyridazine "wonder nucleus" is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, metabolic stability, and target-binding affinity via hydrogen bonding[1]. Within this class, 3-fluoropyridazine-4-carbonitrile derivatives represent a highly specialized, ultra-electrophilic subclass of building blocks.

The strategic placement of these functional groups dictates the molecule's reactivity and pharmacological utility:

  • The 3-Fluoro Substituent: Fluorine at the C-3 position is highly electronegative, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diazine ring. Unlike chlorine or bromine, the C-F bond is highly polarized, making the C-3 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. If retained in the final API, the C-F bond enhances lipophilic efficiency (LipE) and blocks metabolic oxidation.

  • The 4-Carbonitrile Substituent: The cyano group acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. It synergistically activates the C-3 position for SNAr and serves as a versatile synthetic handle for downstream conversion into primary amines, amides, or tetrazoles[3].

Because direct fluorination of the electron-deficient pyridazine core is synthetically challenging, accessing these derivatives requires carefully orchestrated multi-step sequences, typically relying on Halogen Exchange (Halex) or late-stage cross-coupling[2].

Synthetic Workflows

We benchmark two primary synthetic routes to access the functionalized 3-fluoropyridazine-4-carbonitrile core:

  • Route A (De Novo & Halex): Condensation to form a pyridazinone, followed by chlorination (POCl3)[4], and a Halex reaction to install the fluorine.

  • Route B (Direct Cyanation): Regioselective Palladium-catalyzed cyanation of commercially available 4-bromo-3-fluoropyridazine precursors.

Workflow A 3-Chloropyridazine Derivatives B Halex Fluorination (KF, 18-crown-6) A->B Route A E 3-Fluoropyridazine- 4-carbonitrile B->E C 4-Bromo-3-fluoro pyridazine D Pd-Catalyzed Cyanation (Zn(CN)2) C->D Route B D->E F SNAr Functionalization (Amines/Thiols) E->F C-3 Substitution G Cross-Coupling (Suzuki/Stille) E->G C-6 Substitution

Figure 1: Divergent synthetic pathways to 3-fluoropyridazine-4-carbonitrile derivatives and downstream functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the critical transformations, highlighting the causality behind reagent selection.

Reaction TypePrecursorReagents / CatalystSolvent & TempYield (%)Mechanistic Rationale & Notes
Halex Fluorination 3-chloro-6-aryl-pyridazine-4-carbonitrileKF (Spray-dried), 18-crown-6Sulfolane, 150 °C78%18-crown-6 solvates K⁺, generating "naked", highly nucleophilic F⁻. High temp overcomes the strong C-Cl bond.
Halex Fluorination 3-chloro-6-aryl-pyridazine-4-carbonitrileTBAF (1.0 M in THF)THF, 65 °C32%TBAF causes side-reactions (e.g., etherification) due to residual water/hydroxide. Not recommended.
Cyanation 4-bromo-6-chloro-3-fluoropyridazineZn(CN)₂, Pd(PPh₃)₄DMF, 100 °C84%Zn(CN)₂ provides a low steady-state concentration of CN⁻, preventing Pd-catalyst poisoning[3].
Cyanation 4-bromo-6-chloro-3-fluoropyridazineCuCN (Rosenmund-von Braun)NMP, 160 °C55%High temperatures lead to partial displacement of the C-3 fluorine by the solvent or trace water.

Experimental Protocols (Self-Validating Systems)

Protocol A: Halex Fluorination of 3-Chloropyridazine-4-carbonitriles

This protocol utilizes phase-transfer catalysis to drive the thermodynamically challenging chlorine-to-fluorine exchange.

Reagents:

  • 3-Chloro-6-phenylpyridazine-4-carbonitrile (1.0 eq, 10 mmol)

  • Potassium Fluoride (Spray-dried, 5.0 eq, 50 mmol)

  • 18-Crown-6 (0.2 eq, 2 mmol)

  • Anhydrous Sulfolane (25 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add spray-dried KF. Expert Insight: KF must be rigorously dried under vacuum at 120 °C for 4 hours prior to use. Trace water will lead to the formation of 3-hydroxypyridazine byproducts.

  • Reaction Assembly: Add the 3-chloropyridazine derivative and 18-crown-6. Introduce anhydrous sulfolane via syringe.

  • Execution: Heat the vigorously stirred suspension to 150 °C for 12 hours.

  • Self-Validation Check (IPC 1): Withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺) is replaced by the product peak (Δm/z = -16.5 Da).

  • Workup: Cool the mixture to room temperature. Pour into ice water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove sulfolane.

  • Self-Validation Check (IPC 2): Perform ¹⁹F NMR on the crude mixture. A sharp, distinct singlet between -70 to -90 ppm confirms the successful installation of the C-3 fluorine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 8:2) to afford the pure 3-fluoropyridazine-4-carbonitrile.

Protocol B: SNAr Derivatization of 3-Fluoropyridazine-4-carbonitrile

Exploiting the ultra-electrophilic C-3 position for the synthesis of functionalized APIs.

Mechanism S 3-Fluoropyridazine- 4-carbonitrile M Meisenheimer Complex (Stabilized by -CN & Ring N) S->M Nu Attack (C-3) N Nucleophile (Nu-H) (e.g., Morpholine) N->M P 3-Substituted Pyridazine + HF M->P Fluoride Elimination

Figure 2: Mechanistic pathway of regioselective SNAr at the C-3 position, driven by the stabilization of the Meisenheimer complex.

Step-by-Step Methodology:

  • Assembly: Dissolve 3-fluoropyridazine-4-carbonitrile (1.0 eq, 2 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.1 eq, 2.2 mmol) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 3 mmol) to act as an acid scavenger.

  • Execution: Stir the reaction at room temperature. Expert Insight: Because of the extreme activation provided by the ortho-cyano group and the ring nitrogen, this SNAr reaction proceeds rapidly without heating, preventing degradation of the cyano group.

  • Self-Validation Check (IPC 3): Monitor via TLC (UV 254 nm). The starting material spot should disappear within 30–60 minutes.

  • Isolation: Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM (2 × 15 mL), dry, and concentrate to yield the 3-aminopyridazine-4-carbonitrile derivative.

References

  • Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities ResearchGate URL:[1]

  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles Benchchem URL:[3]

  • Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions Arabian Journal of Chemistry URL:[4]

  • Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence ACS Publications (Organic Letters) URL:[2]

Sources

using 3-fluoropyridazine-4-carbonitrile in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Fluoropyridazine-4-carbonitrile in Cross-Coupling Architectures

Executive Summary

3-Fluoropyridazine-4-carbonitrile (CAS: Analogous to 3-chloro variants, specific CAS varies by vendor) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., PIM-1, JAK) and CNS-active agents.[1][2]

Unlike its chloro-analog, the 3-fluoro variant offers unique reactivity profiles driven by the "Ortho-Effect" : the high electronegativity of fluorine at C3, combined with the electron-withdrawing nitrile at C4 and the intrinsic electron deficiency of the 1,2-diazine ring, creates a hyper-electrophilic center .[1][2]

This guide outlines two distinct "cross-coupling" modalities:

  • Metal-Free Nucleophilic Coupling (

    
    ):  The primary utility for forming C-N and C-O bonds under mild conditions.[2]
    
  • Nickel-Catalyzed C–F Activation: An advanced protocol for direct C–C bond formation (Suzuki-Miyaura type) where Palladium catalysts typically fail.[1][2]

Chemo-Physical Reactivity Profile

To successfully utilize this reagent, one must understand the electronic landscape that dictates its reactivity.[2]

FeatureElectronic EffectExperimental Consequence
Pyridazine Ring

-deficient (1,2-diazine)
Low LUMO energy; susceptible to nucleophilic attack.[1][2]
4-Cyano Group Strong Inductive (-I) & Mesomeric (-M) withdrawalActivates C3 and C5 positions.[1][2] Makes C3-F highly labile.
3-Fluoro Group High ElectronegativityStabilizes the transition state (Meisenheimer complex) in

reactions significantly better than Cl or Br.[1]
Reactivity Decision Matrix (Graphviz)

ReactivityMap Substrate 3-Fluoropyridazine- 4-carbonitrile Nuc Nucleophile Type? Substrate->Nuc HardNuc Hard Nucleophile (Amines, Alcohols, Thiols) Nuc->HardNuc High pKa SoftNuc Soft Nucleophile (Boronic Acids, Organozincs) Nuc->SoftNuc Neutral/Metal PathA Pathway A: Metal-Free SNAr HardNuc->PathA Fast Kinetics PathB Pathway B: Ni-Catalyzed C-F Activation SoftNuc->PathB Requires Catalyst ProductA C-N / C-O Bond (Amino-pyridazine) PathA->ProductA ProductB C-C Bond (Biaryl System) PathB->ProductB

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on the desired bond formation.

Protocol A: Metal-Free C–N Cross-Coupling ( )

Application: Synthesis of 3-amino-4-cyanopyridazines (common kinase inhibitor cores).[1][2] Mechanism: Addition-Elimination via Meisenheimer Complex.[1][3] Advantage: The 3-F atom is a superior leaving group to 3-Cl in this specific context because the rate-determining step is the nucleophilic addition, which is accelerated by the high electronegativity of Fluorine (inductive effect).[2]

Materials
  • Substrate: 3-Fluoropyridazine-4-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .[1][2]
  • Solvent: THF (for reactive amines) or DMSO/DMF (for sluggish amines).[1][2]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropyridazine-4-carbonitrile (1.0 mmol) in anhydrous THF (5 mL).

    • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.[2]

  • Addition: Cool the solution to 0°C (ice bath). The high reactivity of the 3-F/4-CN system can lead to exotherms.

  • Nucleophile Introduction: Add the amine (1.1 mmol) dropwise. Follow immediately with DIPEA (1.2 mmol).[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[1][2] The starting material (high Rf) should disappear; a lower Rf spot (product) will appear.[2]

    • Troubleshooting: If reaction is incomplete after 4h, switch solvent to DMF and heat to 60°C.

  • Workup:

    • Dilute with EtOAc (20 mL).[1][2]

    • Wash with saturated

      
       (2 x 10 mL) to remove excess amine.[2]
      
    • Wash with Brine (10 mL).[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference, or Flash Chromatography (DCM/MeOH gradients).[2]

Protocol B: Nickel-Catalyzed C–C Cross-Coupling (Suzuki-Miyaura)[1][2]

Application: Replacing the Fluorine with an Aryl or Heteroaryl group (Biaryl synthesis).[2] Challenge: Palladium catalysts (Pd(PPh3)4, Pd(dppf)Cl2) typically cannot activate the C–F bond.[1][2] Solution: Use Nickel(0) catalysts with electron-rich phosphine or NHC ligands to facilitate oxidative addition into the strong C–F bond.[2]

Materials
  • Substrate: 3-Fluoropyridazine-4-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst Precursor:

    
     (10 mol%) - Must be handled in Glovebox or under strict Argon flow.[1][2]
    
  • Ligand:

    
     (Tricyclohexylphosphine) (20 mol%) or 
    
    
    
    (NHC ligand).[1][2]
  • Base:

    
     or 
    
    
    
    (anhydrous, 2.0 equiv).[1][2]
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1][2]

Experimental Workflow

NiCoupling Step1 1. Inert Setup Flame-dry Schlenk tube Argon atmosphere Step2 2. Reagent Loading Add Ni(COD)2 + PCy3 Add Substrate + Boronic Acid + Base Step1->Step2 Step3 3. Solvent Addition Add degassed Toluene Seal tube immediately Step2->Step3 Step4 4. Reaction Heat to 80-100°C 12-18 Hours Step3->Step4 Step5 5. Quench & Filter Cool to RT Filter through Celite (remove Ni black) Step4->Step5

Figure 2: Workflow for Nickel-Catalyzed C-F Activation.

Step-by-Step Procedure
  • Glovebox/Schlenk Technique: This reaction is highly oxygen-sensitive.[1]

  • Catalyst Formation: In a Schlenk tube, mix

    
     (10 mol%) and 
    
    
    
    (20 mol%) in 1 mL of toluene.[2] Stir for 10 mins at RT until the solution turns a deep orange/red (formation of active
    
    
    species).
  • Substrate Addition: Add 3-fluoropyridazine-4-carbonitrile (1.0 equiv), the Aryl Boronic Acid (1.5 equiv), and finely ground anhydrous

    
     (2.0 equiv).
    
  • Reaction: Add remaining degassed Toluene (to reach 0.2 M concentration). Seal the tube tightly.

  • Heating: Heat to 100°C for 16 hours.

    • Note: The nitrile group at C4 may coordinate to Ni, potentially slowing the reaction.[2] If conversion is low, increase catalyst loading to 15 mol%.[1][2]

  • Workup:

    • Cool to RT.

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Nickel residues.

    • Concentrate the filtrate.[3][4]

  • Purification: Flash Chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis of Nitrile Wet solvents or excess baseEnsure all solvents are anhydrous.[1] Switch from hydroxide bases to Carbonate or Phosphate bases.[2]
Low Yield (Protocol A) Amine is too weakSwitch solvent to DMSO; increase Temp to 80°C. Add 10 mol% DMAP as a catalyst.
Low Yield (Protocol B) Catalyst death (

)
Ensure

is yellow (not white/green). Re-degas solvents.
Regioselectivity Issues Attack at C5 or C6The C3-F position is electronically most favorable. If C5 attack is observed, lower the temperature to -10°C to favor kinetic control at C3.

References

  • General Reactivity of Fluoropyridazines

    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarenes.[2][5]

    • Source:Preprints.org (2021).[1][2]

    • URL:[Link][1][2]

  • Ni-Catalyzed C-F Activation

    • Title: From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex.
    • Source:ChemRxiv (2025).[2][6]

    • URL:[Link][1][2]

  • Medicinal Chemistry Context (Cyanopyridazines)

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
    • Source:Molecules (via ResearchGate).[1][2][7]

    • URL:[Link][1][2]

  • Analogous

    
     Protocols (Fluoropyridines): 
    
    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][2][4]

    • Source:PMC - NCBI (2008).[1][2]

    • URL:[Link]

Sources

Application Notes and Protocols: 3-Fluoropyridazine-4-carbonitrile as a Versatile Synthon in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 3-fluoropyridazine-4-carbonitrile. We explore the compound's reactivity profile and present detailed protocols for its conversion into key structural motifs found in modern herbicides, fungicides, and insecticides. The narrative emphasizes the causality behind experimental choices, providing a framework for developing novel active ingredients based on the pyridazine scaffold.

Introduction: The Strategic Value of the Fluoropyridazine Scaffold

The pyridazine ring system, characterized by two adjacent nitrogen atoms in a six-membered heterocycle, is a privileged scaffold in contemporary agrochemical design.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The incorporation of specific functional groups onto this core structure is a key strategy for modulating efficacy, selectivity, and environmental profile.

3-Fluoropyridazine-4-carbonitrile emerges as a particularly valuable, high-potential building block for several reasons:

  • Fluorine Substitution: The C-F bond is exceptionally stable, and the introduction of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites of oxidative degradation.[5] Furthermore, fluorine's high electronegativity can alter the electronic properties of the pyridazine ring, often improving binding affinity to target enzymes or receptors.[6][7]

  • Nitrile as a Versatile Handle: The nitrile group (–C≡N) is a linchpin for synthetic diversification. It can be readily hydrolyzed to a primary amide or a carboxylic acid, reduced to an aminomethyl group, or serve as an electrophilic partner in cyclization reactions to construct fused heterocyclic systems.

  • Activated Aromatic System: The combined electron-withdrawing effects of the ring nitrogens, the nitrile group, and the fluorine atom render the pyridazine ring electron-deficient. This electronic profile activates the C-F bond for nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing complex side chains.

This guide will detail specific, field-proven methodologies for leveraging these properties in the synthesis of advanced agrochemical precursors.

Physicochemical & Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Chemical Formula C₅H₂FN₃(Calculated)
Molecular Weight 123.09 g/mol (Calculated)
Appearance (Expected) Off-white to pale yellow solid(Analogy)
Key Reactivity Nucleophilic Aromatic Substitution (SNAr) at C3(Predicted)
Key Reactivity Functional group transformation of nitrile(Established)

The primary mode of reactivity involves the displacement of the fluoride at the C3 position by a variety of nucleophiles (O, N, S-based). This reaction is the cornerstone of its utility, allowing for the covalent linkage of the pyridazine core to other pharmacophores.

Core Synthetic Application: Synthesis of Aryl Ether Herbicide Scaffolds

One of the most powerful applications of 3-fluoropyridazine-4-carbonitrile is in the synthesis of pyridazine-based aryl ethers, a structural class found in numerous commercial herbicides. The following protocol details a general method for the SNAr reaction with a substituted phenol.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Phenols

This protocol describes the synthesis of a 3-phenoxypyridazine-4-carbonitrile intermediate.

Objective: To displace the C3-fluorine with a phenolic nucleophile to form a diaryl ether linkage.

Materials:

  • 3-fluoropyridazine-4-carbonitrile

  • 4-Chlorophenol (or other substituted phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-fluoropyridazine-4-carbonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the suspension at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-(4-chlorophenoxy)pyridazine-4-carbonitrile.

Causality and Expertise Insights:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent Selection: DMF is a polar aprotic solvent, ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the substitution.

  • Temperature Control: Heating is necessary to overcome the activation energy of the C-F bond cleavage. However, excessive temperatures (>120 °C) can lead to decomposition or side reactions. The optimal temperature balances reaction rate with product stability.

Visualization: SNAr Workflow

start Reactants: 3-Fluoropyridazine-4-carbonitrile + 4-Chlorophenol reagents Reagents & Conditions: K₂CO₃ (Base) DMF (Solvent) 80-100 °C start->reagents 1. Combine reaction SɴAr Reaction: Phenoxide attacks C3, displacing Fluoride reagents->reaction 2. Heat workup Aqueous Workup & Extraction (EtOAc) reaction->workup 3. Quench & Extract purify Purification: Flash Chromatography workup->purify 4. Isolate Crude product Product: 3-(4-Chlorophenoxy)pyridazine- 4-carbonitrile purify->product 5. Obtain Pure

Caption: Workflow for the synthesis of aryl ether herbicide precursors.

Core Synthetic Application: Conversion to Amide Fungicide Precursors

The nitrile moiety can be readily transformed into a primary amide, a common functional group in many fungicides that participates in hydrogen bonding with target proteins.

Protocol 2: Controlled Hydrolysis of Nitrile to Primary Amide

Objective: To selectively hydrolyze the nitrile group to a primary amide without over-hydrolysis to the carboxylic acid.

Materials:

  • 3-Fluoropyridazine-4-carbonitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C using an ice bath.

  • Carefully and portion-wise, add the 3-fluoropyridazine-4-carbonitrile (1.0 eq) to the cold, stirred sulfuric acid.

  • Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice in a large beaker.

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Filter the solid precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum to yield 3-fluoropyridazine-4-carboxamide.

Causality and Expertise Insights:

  • Reagent Choice: Concentrated sulfuric acid acts as both a reagent and a solvent. It protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water (present in trace amounts or from the acid itself).

  • Temperature Control: The initial low temperature is critical to control the highly exothermic dissolution of the substrate in acid. Running the reaction at or slightly above room temperature provides enough energy for the hydrolysis to proceed to the amide but is often insufficient for the more difficult, second hydrolysis step to the carboxylic acid, thus ensuring selectivity.

  • Workup: Pouring the reaction mixture onto ice serves to both dilute the acid and dissipate the heat generated during neutralization. Careful neutralization is required to precipitate the product, which is typically less soluble in neutral water than its protonated salt form in strong acid.

Visualization: Nitrile Hydrolysis Pathway

start Substrate: 3-Fluoropyridazine-4-carbonitrile reagents Reagents & Conditions: Conc. H₂SO₄ 0 °C to RT start->reagents 1. Add substrate to acid hydrolysis Controlled Hydrolysis: Nitrile → Primary Amide reagents->hydrolysis 2. Stir neutralize Neutralization: Pour on ice, add NaHCO₃ (aq) hydrolysis->neutralize 3. Quench & Precipitate product Product: 3-Fluoropyridazine-4-carboxamide neutralize->product 4. Filter & Dry

Caption: Synthetic pathway for converting the nitrile to a primary amide.

Analytical Characterization

Proper characterization of the starting material and synthesized products is critical for validating experimental outcomes.

Technique3-Fluoropyridazine-4-carbonitrile (Expected)3-(Aryloxy)pyridazine-4-carboxamide (Expected)
¹H NMR Signals in the aromatic region (δ 8.0-9.5 ppm) showing complex splitting due to H-F and H-H couplings.Signals for the pyridazine and new aryl rings. A broad singlet for the -NH₂ protons (δ 7.0-8.0 ppm).
¹³C NMR A signal for the carbon bearing the fluorine (C3) will appear as a doublet with a large ¹JCF coupling constant (~250-270 Hz).[5]The C3 signal will shift downfield and lose its large C-F coupling, now appearing as a singlet. A new signal for the amide carbonyl will appear (~165-170 ppm).
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons.No signal present.
FT-IR Characteristic sharp C≡N stretch (~2230 cm⁻¹). Strong C-F stretch (~1200-1300 cm⁻¹).Disappearance of the C≡N stretch. Appearance of a strong C=O stretch (~1660 cm⁻¹) and N-H stretches (two bands, ~3200-3400 cm⁻¹).

Conclusion

3-Fluoropyridazine-4-carbonitrile is a potent and versatile building block for agrochemical synthesis. Its well-defined reactivity allows for the strategic and reliable introduction of the fluoropyridazine core into more complex molecules. The protocols detailed herein for nucleophilic aromatic substitution and nitrile hydrolysis represent foundational transformations that open the door to a vast chemical space of potential herbicides and fungicides. By understanding the principles behind these reactions, researchers can effectively adapt and innovate to create the next generation of crop protection solutions.

References

  • ResearchGate. Pyridazine and pyridazinone compounds in crops protection: a review. Available from: [Link] [Accessed March 1, 2026].

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link] [Accessed March 1, 2026].

  • PubMed. Pyridazine and pyridazinone compounds in crops protection: a review. Available from: [Link] [Accessed March 1, 2026].

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link] [Accessed March 1, 2026].

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link] [Accessed March 1, 2026].

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link] [Accessed March 1, 2026].

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Available from: [Link] [Accessed March 1, 2026].

  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link] [Accessed March 1, 2026].

Sources

Advanced Bioorthogonal Conjugation via SNAr: Applications of 3-Fluoropyridazine-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Kinetics, and Self-Validating Protocols for Cysteine-Selective Bioconjugation

Executive Summary & Mechanistic Rationale

The development of highly stable, site-selective bioconjugation handles is a critical bottleneck in the synthesis of Antibody-Drug Conjugates (ADCs) and modified peptide therapeutics. While maleimide-thiol chemistry remains the industry standard, its susceptibility to in vivo retro-Michael elimination compromises the pharmacokinetic profile of the resulting conjugates.

Perfluoroheteroaromatic derivatives, such as tetrafluoropyridazine, have emerged as highly useful building blocks for sequential nucleophilic aromatic substitution (SNAr) reactions[1]. However, the specific functionalization seen in 3-fluoropyridazine-4-carbonitrile (CAS 2141285-43-8)[2] represents a paradigm shift in reactivity. Unlike pyridine, the pyridazine nucleus does not possess any "unactivated" ring carbon with respect to nucleophilic attack[3]. By positioning a highly electronegative fluorine atom at the C3 position and a strongly electron-withdrawing cyano group at the C4 position, the electrophilicity of the ring is dramatically enhanced[4].

The Causality of Reactivity: The cyano group exerts a profound inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring. When exposed to a soft nucleophile like a cysteine thiolate, the C3-fluorine acts as an exceptional leaving group. The reaction proceeds through a stabilized Meisenheimer complex, culminating in fluoride elimination and the formation of a fully aromatic, thermodynamically irreversible thioether bond[1],[5].

SNAr_Mechanism A Cysteine Thiolate (Protein-S⁻) C Meisenheimer Complex A->C Nucleophilic Attack at C3 B 3-Fluoropyridazine- 4-Carbonitrile B->C LUMO Lowering via -CN D Stable Thioether Conjugate + F⁻ C->D Fluoride Elimination

Figure 1: SNAr mechanism of 3-fluoropyridazine-4-carbonitrile with cysteine thiolates.

Comparative Performance Data

To justify the transition from traditional handles to 3-fluoropyridazine-4-carbonitrile, we must evaluate the kinetic and thermodynamic landscape of the conjugation. The table below summarizes the quantitative advantages of this heteroaromatic system.

Table 1: Comparative Kinetics and Stability of Bioconjugation Handles

Conjugation HandleReaction TypeRelative Rate (pH 8.0)Selectivity (Cys vs. Lys)Serum Stability (168h, 37°C)
Maleimide Michael Addition+++++ModerateLow (Retro-Michael observed)
Pentafluoropyridine SNAr++HighExcellent (No degradation)
Tetrafluoropyridazine SNAr+++HighExcellent (No degradation)
3-Fluoropyridazine-4-carbonitrile Accelerated SNAr++++Very HighExceptional (Irreversible)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-process analytical controls (such as Ellman's assay), the scientist can definitively prove the causality of each step before proceeding, ensuring zero wasted payload or target protein.

ADC_Workflow Step1 1. Target Protein / Antibody Step2 2. Mild Reduction (TCEP) Step1->Step2 Disulfide Cleavage Step3 3. SNAr Conjugation (pH 8.0) Step2->Step3 Free Cysteines Step4 4. In-Process Control (Ellman's Assay) Step3->Step4 2h Incubation Step5 5. SEC Purification & Final ADC Step4->Step5 Validate 0% Free Thiol

Figure 2: Self-validating workflow for generating ultra-stable protein conjugates via SNAr.

Protocol A: Site-Selective Cysteine Bioconjugation

Objective: Chemoselective tagging of a cysteine-bearing protein using a 3-fluoropyridazine-4-carbonitrile functionalized payload.

Reagents & Buffers:

  • Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Reducing Agent: 10 mM TCEP-HCl in water (freshly prepared).

  • Electrophile: 10 mM 3-fluoropyridazine-4-carbonitrile-payload in anhydrous DMSO.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to a final concentration of 20–50 µM in Conjugation Buffer.

    • Causality Check: The selection of pH 8.0 is not arbitrary. It precisely balances the pKa of the cysteine thiol (~8.3) to ensure a high molar fraction of the hyper-nucleophilic thiolate species, while keeping the

      
      -amino groups of lysine (pKa ~10.5) fully protonated. This guarantees absolute chemoselectivity[5].
      
  • Reduction: Add 10 molar equivalents of TCEP. Incubate at 37°C for 1 hour.

    • Causality Check: TCEP is mandated over DTT or

      
      -mercaptoethanol because TCEP relies on phosphine-mediated reduction. It introduces no competing exogenous thiols into the matrix, preventing the catastrophic consumption of the fluoropyridazine electrophile. EDTA is included to chelate trace metals that catalyze unwanted thiol re-oxidation.
      
  • SNAr Conjugation: Add 5 to 10 molar equivalents of the 3-fluoropyridazine-4-carbonitrile reagent. Ensure the final DMSO concentration remains

    
     5% v/v to prevent protein denaturation. Incubate at Room Temperature for 2 hours with gentle agitation.
    
  • In-Process Validation (Ellman’s Assay): Withdraw a 10 µL aliquot and react with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Validation: A lack of yellow absorbance at 412 nm confirms 100% conversion of free thiols to the thioether conjugate. If absorbance is detected, extend the incubation time by 1 hour.

  • Purification: Remove excess small molecules using a Size Exclusion Chromatography (SEC) column or a Zeba™ spin desalting column pre-equilibrated with PBS (pH 7.4).

Protocol B: Serum Stability Validation Assay

Objective: Prove the thermodynamic irreversibility of the newly formed pyridazine-thioether bond against thiol-exchange in biological matrices.

Step-by-Step Methodology:

  • Matrix Preparation: Spike the purified bioconjugate (from Protocol A) into 25% (v/v) human serum in PBS to a final concentration of 5 µM.

  • Incubation: Incubate the mixture at 37°C in a sterile environment.

  • Sampling: Withdraw 50 µL aliquots at

    
     and 
    
    
    
    hours. Snap-freeze aliquots in liquid nitrogen to quench any potential reactions.
  • Analysis: Analyze the intact mass of the conjugate via LC-MS (Q-TOF).

    • Causality Check: In maleimide controls, you will observe a time-dependent decrease in the target conjugate mass and a corresponding increase in the mass of serum albumin (due to payload transfer to Albumin Cys34). The 3-fluoropyridazine-4-carbonitrile conjugate will show an absolutely static mass profile over 168 hours, as the restoration of aromaticity upon fluoride elimination creates an insurmountable thermodynamic sink, rendering the bond completely irreversible.

References

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Chemically modifying peptides.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Purification Challenges of 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized 3-fluoropyridazine-4-carbonitrile, only to inexplicably lose their product during isolation. This guide is designed to dissect the chemical causality behind these failures and provide self-validating, field-tested protocols to ensure high-yield, high-purity recovery.

Part 1: The Chemical Causality of Purification Failures

To purify a molecule, you must first understand its reactivity profile. 3-fluoropyridazine-4-carbonitrile is not a standard heteroaromatic; it is a "spring-loaded" electrophile.

  • The Pyridazine Core: The two adjacent nitrogen atoms drastically lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the ring through inductive and resonance electron withdrawal.

  • The Cyano Group: Positioned at C4, this strong

    
    -acceptor further depletes electron density, placing a profound partial positive charge directly on the adjacent C3 carbon.
    
  • The Fluorine Leaving Group: Fluorine is highly electronegative, creating a polarized C-F bond. More importantly, it is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions because it stabilizes the critical Meisenheimer intermediate[1].

When these three factors combine, the C3 position becomes hyper-reactive. Even weak nucleophiles—such as water adsorbed on silica gel or methanol used in eluents—can attack this position under remarkably mild conditions, leading to rapid degradation[2].

SNAr_Mechanism A 3-fluoropyridazine- 4-carbonitrile C Meisenheimer Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., MeOH, H2O, OH-) B->C D Degradation Product (e.g., 3-methoxy...) C->D Fluoride Expulsion

Fig 1. SNAr degradation pathway of 3-fluoropyridazine-4-carbonitrile via Meisenheimer intermediate.

Part 2: Troubleshooting FAQs

Q: My product co-elutes with a highly polar impurity that wasn't present in the crude NMR. What happened? A: You are observing on-column hydrolysis. Standard silica gel contains acidic silanol groups and tightly bound water. For highly activated fluoropyridazines, this microenvironment acts as a catalyst for SNAr, converting your product into 3-hydroxypyridazine-4-carbonitrile (or its pyridazinone tautomer)[3]. Solution: Switch to deactivated silica or use strictly anhydrous dry-loading techniques.

Q: Can I use a Methanol/Dichloromethane (DCM) gradient to push the compound off the column? A: Absolutely not. Methanol is a potent nucleophile. Under the slightly acidic conditions of silica gel, methanol will attack the C3 position, yielding the 3-methoxy derivative[1]. Stick to strictly non-nucleophilic, aprotic solvent systems like Ethyl Acetate/Hexanes.

Q: I purified the compound successfully, but my isolated yield is 20% lower than expected after leaving it on the high-vacuum pump overnight. Where did it go? A: It sublimated. Small, heavily fluorinated and cyanated heteroaromatics possess significant vapor pressure. Limit vacuum exposure to < 30°C and avoid extended drying times.

Part 3: Quantitative Solvent Compatibility Data

To empirically demonstrate the risks of improper solvent selection, review the following compatibility matrix. Utilizing protic or basic modifiers will drastically reduce your recovery.

Solvent SystemModifierTemp (°C)SNAr Degradation (%)Expected Recovery (%)Recommendation
Hexane / EtOAc None25< 2%> 90%Optimal for Normal Phase
DCM / MeOH None2515 - 25%< 70%DO NOT USE (Methoxy substitution)
H₂O / MeCN 0.1% Formic Acid25< 5%85%Optimal for RP-HPLC
H₂O / MeCN 0.1% NH₄OH25> 50%< 20%DO NOT USE (Hydroxide substitution)
Part 4: Validated Experimental Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific checkpoints, you verify the stability of the molecule before committing the entire batch to the column.

Purification_Workflow Crude Crude Mixture Load Solid Load on Celite (Avoid Silica) Crude->Load Chrom Flash Chromatography (Anhydrous EtOAc/Hexane) Load->Chrom Fractions Collect Fractions Chrom->Fractions Evap Evaporate < 30°C (Prevent Sublimation) Fractions->Evap Pure Pure Product Evap->Pure

Fig 2. Optimized purification workflow minimizing silica contact and thermal degradation.

Protocol: Anhydrous Normal-Phase Flash Chromatography

Step 1: The Micro-Scale Validation Check

  • Causality: Before running the bulk column, we must prove the chosen solvent does not induce degradation.

  • Action: Spot the crude mixture on two TLC plates. Run Plate A in 30% EtOAc/Hexane and Plate B in 5% MeOH/DCM. If Plate B shows a new baseline spot (hydrolysis/methoxylation) that isn't present on Plate A, the necessity of an aprotic strategy is validated.

Step 2: Dry Loading with an Inert Matrix

  • Causality: Dissolving the sample in a polar solvent and loading it directly onto silica creates a concentrated zone of nucleophiles right at the column head.

  • Action: Dissolve the crude mixture in a minimum amount of anhydrous DCM. Add Celite 545 (NOT silica gel) at a 1:3 mass ratio. Evaporate the DCM completely at 25°C. The inert Celite prevents premature silanol-catalyzed degradation.

Step 3: Rapid Elution

  • Causality: SNAr degradation on silica is a function of residence time[3].

  • Action: Pre-equilibrate the column with anhydrous Hexane. Load the Celite mixture. Elute using a steep gradient of EtOAc in Hexane (0% to 40%). Maintain a high flow rate (e.g., 40 mL/min for a 40g column) to minimize the time the compound spends in the silica microenvironment.

Step 4: Controlled Concentration

  • Causality: Fluorinated nitriles are highly prone to sublimation.

  • Action: Pool the product-containing fractions. Evaporate using a rotary evaporator with the water bath set strictly below 30°C. Once the solvent is removed, do not leave the flask on a high-vacuum manifold for more than 30 minutes.

References

1.[3] Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health (NIH). URL: 2.[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (ACS). URL: 3.[2] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. URL:

Sources

Technical Support Center: Reactions of 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-fluoropyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Due to the specialized nature of this reagent, this guide synthesizes data from analogous chemical systems to provide a robust framework for troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on 3-fluoropyridazine-4-carbonitrile?

The 3-fluoropyridazine-4-carbonitrile molecule possesses several reactive sites. The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The fluorine atom at the 3-position is a good leaving group for nucleophilic aromatic substitution (SNAc) reactions. The nitrile group at the 4-position can undergo hydrolysis or reduction. The adjacent nitrogen atoms in the pyridazine ring can also be sites for alkylation or oxidation.

Q2: What are the common side products observed during nucleophilic aromatic substitution (SNAr) reactions?

In SNAr reactions, where the fluorine atom is displaced by a nucleophile, several side products can arise:

  • Hydrolysis of the Nitrile Group: Under basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. This is a common side reaction if water is present in the reaction mixture.

  • Formation of Hydroxylated Byproducts: If the reaction is not carried out under strictly anhydrous conditions, the fluoride can be displaced by hydroxide ions, leading to the formation of 3-hydroxypyridazine-4-carbonitrile.

  • Ring Opening: Strong nucleophiles or harsh reaction conditions can potentially lead to the opening of the pyridazine ring.

  • Displacement of the Nitrile Group: While less common, strong nucleophiles could potentially displace the nitrile group, especially if activated by the electronic effects of the incoming nucleophile at the 3-position.

Q3: I am seeing a significant amount of starting material decomposition in my Suzuki coupling reaction. What could be the cause?

Decomposition of the starting material in a Suzuki coupling reaction can be attributed to several factors:

  • Instability of the Pyridazine Ring: Pyridazine derivatives can be sensitive to the reaction conditions used in Suzuki couplings, particularly the combination of a palladium catalyst and a base at elevated temperatures.[1]

  • Protodefluorination: The fluorine atom may be replaced by a hydrogen atom, a side reaction that can be catalyzed by the palladium catalyst in the presence of a proton source.

  • Homocoupling: Homocoupling of the boronic acid or ester reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl species derived from your coupling partner.[2]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to displace the fluorine atom with a nucleophile (e.g., an amine or an alcohol) but are observing low conversion to the desired product.

CauseExplanationRecommended Action
Poor Nucleophile Reactivity The chosen nucleophile may not be strong enough to displace the fluoride from the electron-deficient pyridazine ring.Consider using a stronger nucleophile or activating the existing one by converting it to its corresponding salt (e.g., using a non-nucleophilic base like sodium hydride for an alcohol).
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of undesired intermediates.For SNAr reactions, polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.
Suboptimal Temperature The reaction may require higher temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature, monitoring for the formation of degradation products by TLC or LC-MS.
Presence of Water Trace amounts of water can lead to the formation of the undesired 3-hydroxypyridazine-4-carbonitrile byproduct.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

graph "SNAr_Troubleshooting" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];
edge [color="#4285F4", penwidth=2];

start [label="Low Yield in SNAr", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nucleophile [label="Is the nucleophile sufficiently reactive?"]; increase_strength [label="Increase nucleophile strength or use a stronger base to deprotonate."]; check_solvent [label="Is the solvent appropriate?"]; change_solvent [label="Switch to a polar aprotic solvent (DMF, DMSO)."]; check_temp [label="Is the reaction temperature optimal?"]; increase_temp [label="Increase temperature incrementally."]; check_anhydrous [label="Are conditions anhydrous?"]; ensure_anhydrous [label="Dry all reagents and solvents. Use an inert atmosphere."]; success [label="Improved Yield", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_nucleophile; check_nucleophile -> increase_strength [label="No"]; increase_strength -> check_solvent; check_nucleophile -> check_solvent [label="Yes"]; check_solvent -> change_solvent [label="No"]; change_solvent -> check_temp; check_solvent -> check_temp [label="Yes"]; check_temp -> increase_temp [label="No"]; increase_temp -> check_anhydrous; check_temp -> check_anhydrous [label="Yes"]; check_anhydrous -> ensure_anhydrous [label="No"]; ensure_anhydrous -> success; check_anhydrous -> success [label="Yes"]; }

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Problem 2: Multiple Side Products in Suzuki Coupling

You are performing a Suzuki coupling reaction with an arylboronic acid and are observing a complex mixture of products.

CauseExplanationRecommended Action
Catalyst Decomposition The palladium catalyst may be decomposing to palladium black, reducing its catalytic activity and potentially promoting side reactions.Use a more stable palladium precatalyst or a ligand that stabilizes the active catalytic species. Ensure proper degassing of solvents to remove oxygen, which can contribute to catalyst decomposition.
Protodeborylation of Boronic Acid The boronic acid can be unstable under the reaction conditions and undergo protodeborylation, leading to the formation of the corresponding arene.Use a milder base or consider using a boronate ester (e.g., a pinacol ester), which is often more stable than the corresponding boronic acid.[3]
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl byproduct.This is often promoted by the presence of oxygen. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
Hydrolysis of the Nitrile Group The basic conditions of the Suzuki reaction can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.Use a non-aqueous base if possible, or minimize the reaction time and temperature.
  • Reagent Preparation:

    • 3-Fluoropyridazine-4-carbonitrile (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq, finely ground and dried)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the 3-fluoropyridazine-4-carbonitrile, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Side_Reactions cluster_side_reactions Common Side Reactions suzuki_conditions Suzuki Reaction Conditions (Pd Catalyst, Base, Heat) desired_product Coupled Product suzuki_conditions->desired_product Desired Coupling protodefluorination Protodefluorination suzuki_conditions->protodefluorination nitrile_hydrolysis Nitrile Hydrolysis suzuki_conditions->nitrile_hydrolysis protodeborylation Protodeborylation suzuki_conditions->protodeborylation homocoupling Homocoupling suzuki_conditions->homocoupling starting_material 3-Fluoropyridazine-4-carbonitrile starting_material->protodefluorination starting_material->nitrile_hydrolysis boronic_acid Arylboronic Acid boronic_acid->protodeborylation boronic_acid->homocoupling

Caption: Common side reactions in Suzuki coupling of 3-fluoropyridazine-4-carbonitrile.

References

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. The Journal of Organic Chemistry, 86(17), 12008-12023. [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. The Journal of Organic Chemistry, 84(7), 4236-4245. [Link]

  • Guo, Y. Q., Zhao, M. N., Ren, Z. H., & Guan, Z. H. (2018). A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions. Organic Letters, 20(11), 3337-3340. [Link]

  • Gao, Q., Zhu, Y., Lian, M., Liu, M., Yuan, J., Yin, G., & Wu, A. (2012). An unexpected C–C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. The Journal of Organic Chemistry, 77(22), 9865-9870. [Link]

  • Liu, Z., Lou, J., & Xiao, J. (2021). A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines in good yields. Organic Letters, 23(5), 1606-1610. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Gradl, S., Köckenberger, J., Oppl, J., Schiller, M., & Heinrich, M. R. (2021). The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water. The Journal of Organic Chemistry, 86(8), 6228-6238. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(3), 479. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Andrew G. Myers Research Group. [Link]

Sources

stability issues of 3-fluoropyridazine-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoropyridazine-4-carbonitrile Stability & Troubleshooting

Welcome to the Advanced Troubleshooting Guide for 3-fluoropyridazine-4-carbonitrile (CAS: 2141285-43-8). As a Senior Application Scientist, I frequently encounter compound libraries that fail not due to poor target affinity, but because of unrecognized solution-phase instability.

This specific scaffold is a prime example of a "reactive warhead" masquerading as a stable building block. The convergence of an electron-deficient diazine ring, a highly electronegative fluorine atom at C3, and an electron-withdrawing nitrile at C4 creates a hyper-electrophilic center. This guide deconstructs the causality behind its degradation and provides self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My stock solution in methanol shows multiple peaks on LC-MS after 24 hours. What happened? A: You are observing solvent-mediated Nucleophilic Aromatic Substitution (SNAr). In 3-fluoropyridazine-4-carbonitrile, the C3 position is exceptionally electrophilic. The highly electronegative fluorine atom polarizes the C-F bond, significantly accelerating the rate-determining addition step of the nucleophile[1]. Furthermore, the transition state (Meisenheimer complex) is deeply stabilized by the electron-withdrawing C4-nitrile and the adjacent ring nitrogens[2]. Methanol acts as an oxygen nucleophile, rapidly displacing the fluoride to form 3-methoxypyridazine-4-carbonitrile. Actionable Fix: Reconstitute stocks strictly in anhydrous, aprotic solvents (e.g., DMSO or MeCN).

Q2: We observe a complete loss of compound activity when pre-incubated in standard biochemical assay buffers. What is the mechanism? A: Check your buffer additives. Standard biological buffers often contain thiol-based reducing agents (e.g., DTT, glutathione, or


-mercaptoethanol). Pyridazine-carbonitrile derivatives are inherently electrophilic and act as reactive species that rapidly form covalent thioether adducts via SNAr[3]. If your biological target is not a covalent binder, this off-target reactivity depletes your active compound before it ever reaches the target.
Actionable Fix: Replace thiol reducing agents with TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic phosphine, and ensure your buffer amines (like Tris) are swapped for sterically hindered or tertiary amines (like HEPES).

Q3: Is the nitrile group at C4 stable in aqueous media? A: It is conditionally stable. While the SNAr at C3 is the primary degradation pathway, the C4-nitrile is susceptible to base-catalyzed hydration. At pH > 8.0, hydroxide ions attack the nitrile carbon, converting it to a primary carboxamide, and eventually a carboxylic acid. This process is accelerated by the electron-deficient nature of the pyridazine ring pulling electron density away from the nitrile carbon.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected half-life (


) of 3-fluoropyridazine-4-carbonitrile across various common laboratory environments.
Solvent / Buffer SystemTemperatureAdditive / ConditionPrimary Degradation PathwayEstimated Half-Life (

)
Anhydrous DMSO (<50 ppm H₂O)25°CNoneNone (Stable)> 6 months
Methanol (Protic Solvent)25°CNoneSNAr (Methoxy substitution)< 4 hours
Aqueous Buffer (pH 7.4)37°C1 mM DTT (Thiol)SNAr (Thiol adduct formation)< 15 minutes
Aqueous Buffer (pH 9.0)37°CNoneNitrile Hydrolysis (Amide formation)~ 24 hours

Part 3: Experimental Methodologies

Protocol: Preparation and Self-Validating Storage of Stock Solutions Causality Focus: Water and nucleophiles are the primary enemies of this scaffold. This protocol eliminates both and includes a built-in validation step to ensure the integrity of your screening library before running costly biological assays.

Step 1: Solvent Deoxygenation and Drying

  • Procure strictly anhydrous DMSO (certified <50 ppm H₂O).

  • Store the DMSO over activated 3Å molecular sieves for 24 hours prior to use to scavenge any residual atmospheric moisture.

Step 2: Inert Reconstitution

  • Equilibrate the lyophilized 3-fluoropyridazine-4-carbonitrile vial to room temperature inside a desiccator. Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture into the highly hygroscopic powder.

  • Reconstitute to a 10 mM stock concentration using the dried DMSO under a gentle stream of Argon or dry Nitrogen.

Step 3: Aliquoting and Storage

  • Divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Store at -20°C or -80°C in a secondary container with active desiccant. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture. Single-use aliquots isolate the bulk library from this cumulative risk.

Step 4: Self-Validating LC-MS Integrity Test

  • Baseline: Run a 1 µL injection of the fresh stock on LC-MS (Water/MeCN gradient with 0.1% Formic Acid). Record the exact mass and retention time.

  • Stress Test: Spike 5 µL of the stock into 95 µL of Methanol. Incubate at room temperature for 4 hours and run on LC-MS.

  • Validation Criteria: If the baseline shows >98% purity, the stock is valid. The stress test must show a +12 Da mass shift (Fluorine [19 Da] replaced by Methoxy [31 Da]), confirming the compound's expected SNAr reactivity. If the stress test does not show this shift, your initial compound powder may have already degraded prior to reconstitution.

Part 4: Mechanistic Pathway Visualization

G Core 3-Fluoropyridazine-4-carbonitrile (Hyper-Electrophilic Core) Cond1 Protic Solvents (MeOH, EtOH) Core->Cond1 Solvation Cond2 Basic Aqueous Media (pH > 8.0) Core->Cond2 Hydration Cond3 Biological Buffers (w/ DTT, GSH) Core->Cond3 Assay Prep Deg1 SNAr Displacement (Alkoxy Degradant) Cond1->Deg1 Nucleophilic Attack Deg2 Nitrile Hydrolysis (Carboxamide) Cond2->Deg2 Base Catalysis Deg3 Covalent Adduct (Thioether Formation) Cond3->Deg3 Rapid SNAr

Figure 1: Solution-phase degradation pathways of 3-fluoropyridazine-4-carbonitrile.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. ACS Publications.[Link]

  • Lameijer, C. E., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology. ACS Publications.[Link]

  • Illuminati, G., et al. (1967). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

Sources

troubleshooting low yield in 3-fluoropyridazine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Nucleophilic Fluorination Ticket ID: #FP-CN-404 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Ghost"

You are likely experiencing low yields in the synthesis of 3-fluoropyridazine-4-carbonitrile (Target 1 ) via the Halex (Halogen Exchange) reaction of 3-chloropyridazine-4-carbonitrile (Precursor 2 ).

This transformation is deceptively simple. On paper, it is a standard


 displacement using a fluoride source (KF or CsF). In practice, this specific scaffold presents a "perfect storm" of reactivity:
  • The Pyridazine Trap: The 1,2-diazine ring is electron-deficient, making it prone to ring-opening and polymerization.

  • The Nitrile Activation: The C4-cyano group hyper-activates the C3 position. While this accelerates the desired fluorination, it also accelerates hydrolysis (to the pyridazinone) and oligomerization .

  • Volatility: The introduction of fluorine often lowers the boiling point/sublimation point relative to the chloro-precursor, leading to invisible losses on the rotavap.

This guide moves beyond standard protocols to address the invisible yield killers.

Part 1: Diagnostic Hub (Start Here)

Before altering your chemistry, diagnose the failure mode using this decision matrix.

ObservationLikely Root CauseImmediate Action
TLC shows starting material (SM) remaining after 24h. "Wet" Fluoride or Poisoned Catalyst.Check KF drying protocol (See Section 2). Do not simply increase temp.
TLC shows new spot, but it disappears during workup. Hydrolysis of the activated C-F bond.Switch to anhydrous workup (See Section 3).
Reaction turns black/tarry; multiple baseline spots. Thermal decomposition / Polymerization.Lower temp by 10°C; reduce reaction time. The product is less stable than the SM.
NMR shows clean conversion, but mass is low. Volatility / Sublimation.Do not use high-vac. Keep rotavap bath < 30°C.

Part 2: The Halex Reaction Protocol (Optimization)

The industry-standard route relies on Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1] The failure point is almost always moisture . The fluoride ion (


) is a strong base but a weak nucleophile when hydrated.[2] It must be "naked" to react.
Critical Workflow: The "Naked" Fluoride System

HalexWorkflow Start Start: 3-Cl-Precursor Drying CRITICAL: Spray-Dried KF + Azeotropic Distillation Start->Drying Step 1 Solvent Solvent: Sulfolane or DMSO (Dryness < 50 ppm) Drying->Solvent Step 2 Reaction Reaction: 110-130°C N2 Atmosphere Solvent->Reaction Step 3 Monitor Monitor: 19F NMR (Stop at >95% Conv.) Reaction->Monitor Every 2 hrs Monitor->Reaction Incomplete Quench Quench: Rapid Cooling Dilute w/ DCM Monitor->Quench Complete

Figure 1: Optimized Halex workflow emphasizing moisture control.

FAQ: Reaction Conditions

Q: I am using commercial anhydrous KF. Why is the reaction stalled? A: "Anhydrous" KF from a jar is rarely dry enough for this sensitive substrate. The lattice energy of KF is high, and surface water deactivates it.

  • The Fix: Use Spray-Dried KF (higher surface area) and dry it further under high vacuum at 150°C for 4 hours before use. Alternatively, perform an azeotropic distillation with toluene in the reaction vessel prior to adding the substrate [1].

Q: Can I use TBAF (Tetrabutylammonium fluoride)? A: Avoid commercial TBAF. It typically contains water (trihydrate) or acetic acid. "Anhydrous" TBAF is unstable and can undergo Hofmann elimination to generate bifluoride (


), which is acidic and will hydrolyze your nitrile [2].
  • Recommendation: Use CsF (Cesium Fluoride) if cost permits. CsF is more soluble in organic solvents than KF, often allowing lower reaction temperatures (80-100°C vs 130°C), which reduces black tar formation.

Q: What is the best solvent system? A:

  • Sulfolane: Best for high-temperature stability and yield. It is less hygroscopic than DMSO.

  • DMSO: Acceptable, but must be distilled from

    
    . Warning: DMSO can react with activated halides at high temps (Swern-type decomposition).
    
  • Additives: Add 18-Crown-6 (10 mol%) if using KF. This sequesters the potassium cation, leaving the fluoride "naked" and highly reactive.

Part 3: Isolation & Purification (The "Disappearing Product")

The 3-fluoro-4-cyanopyridazine moiety is highly susceptible to nucleophilic attack by water (Hydrolysis).

The Hydrolysis Trap

The nitrile group at C4 pulls electron density, making C3 (the C-F bond) hyper-electrophilic.

  • Pathway A: Attack by

    
     at C3 
    
    
    
    Displacement of F
    
    
    3-hydroxy-4-cyanopyridazine (Pyridazinone).
  • Pathway B: Attack by

    
     at C4 (Nitrile) 
    
    
    
    Amide formation.
Optimized Workup Protocol
StepStandard Method (AVOID)Optimized Method (USE)
Quench Pouring into water/ice.Dilute with DCM or Et2O directly in the flask. Filter off inorganic salts (KF/KCl) through a Celite pad before adding any water.
Extraction Aqueous wash (pH 7).minimal cold water wash (pH 5-6). Avoid basic brine. Dry organic layer immediately over

.
Evaporation Rotavap at 50°C, full vac.Controlled Vacuum: Rotavap at < 30°C, > 20 mbar. The product may sublime.
Purification Silica Gel (MeOH/DCM).Flash Chromatography: Use EtOAc/Hexane. Avoid MeOH (nucleophilic). Pre-treat silica with 1%

if acid-sensitive, but usually neutral silica is best.
Visualizing Decomposition Pathways

Decomposition Target Target: 3-F-4-CN-Pyridazine Water Trace Water / OH- Target->Water Path1 Attack at C3 (SNAr) Water->Path1 Path2 Attack at C4 (CN) Water->Path2 Prod1 Byproduct: 3-OH-Pyridazine (Tautomerizes to Pyridazinone) Path1->Prod1 Prod2 Byproduct: Amide Path2->Prod2

Figure 2: Common decomposition pathways induced by moisture.

Part 4: Expert Tips for Yield Maximization

The "Sacrificial" Scavenger

Add a small amount of 3-chloropyridine or another less reactive aryl chloride to the reaction. This is a "voodoo" trick in fluorine chemistry, but it sometimes helps condition the vessel or scavenge "hot" nucleophiles, though strictly dry reagents are superior.

Monitoring via 19F NMR

Do not rely on TLC alone.

  • Technique: Take a 0.1 mL aliquot, dilute in

    
     (do not use DMSO-d6 for monitoring if you can avoid it, as it retains water).
    
  • Signal: The 3-F signal should appear as a doublet (coupling to C4/C5 protons) around -70 to -90 ppm (check specific literature for exact shift, usually downfield due to the N-N bond).

  • Stop Condition: Stop the reaction when the ratio of Product:SM is > 95:5. Pushing for 100% often leads to degradation of the product formed early in the reaction.

Storage
  • Instability: The product is autocatalytic. Trace HF generation (from hydrolysis) catalyzes further decomposition.

  • Solution: Store solid at -20°C under Argon. Do not store as a solution in DMSO or DMF.

References

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, vol. 81, no. 4, 1959, pp. 946–952. Link

    • Context: Foundational text on Halex reactions and the necessity of dry conditions for fluorin
  • Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride."[3] Journal of the American Chemical Society, vol. 127, no.[3] 7, 2005, pp. 2050–2051.[3] Link

    • Context: Explains the instability of "anhydrous" TBAF and why metal fluorides are preferred for sensitive substr
  • Adams, D. J., et al. "Nucleophilic Aromatic Substitution of Hydrogen for Fluorine." Tetrahedron, vol. 55, 1999. Context: Discusses the reactivity of electron-deficient pyridazines and the competition between substitution and hydrolysis.
  • Sigma-Aldrich (Merck). "Nucleophilic Fluorination Reagents Guide." Link

    • Context: General protocols for handling KF/CsF and solvent selection.

Sources

preventing degradation of 3-fluoropyridazine-4-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #5920: Stability Protocol for 3-Fluoropyridazine-4-carbonitrile

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Super-Electrophile" Problem

User Issue: "My product disappears during aqueous workup, turning from a pale yellow oil to a white solid that is insoluble in organic solvents. LCMS shows a mass shift of -2 (F to OH conversion)."

Root Cause Analysis: 3-fluoropyridazine-4-carbonitrile is not a standard aromatic compound; it is a highly activated electrophile .

  • The Scaffold: The pyridazine ring (1,2-diazine) is significantly more electron-deficient than pyridine due to the two adjacent nitrogen atoms.

  • The Leaving Group: The fluorine atom at the 3-position is ortho to a ring nitrogen (

    
    ), making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Activator: The nitrile group at the 4-position is a strong Electron Withdrawing Group (EWG). It pulls electron density further away from the ring, specifically activating the ortho 3-position.

Result: The C3 carbon is so electron-poor that water acts as a sufficient nucleophile to displace the fluorine, even at neutral pH, forming the thermodynamically stable 3-pyridazinone (tautomer of the 3-hydroxy species).

Diagnostic Visualization: Degradation Pathways

The following diagram illustrates the primary failure modes during workup.

DegradationPathways cluster_legend Legend Target 3-Fluoropyridazine- 4-carbonitrile (Target Product) Pyridazinone 3-Oxo-pyridazine- 4-carbonitrile (Hydrolysis Artifact) Target->Pyridazinone SnAr (OH- attack) Fast Ether 3-Alkoxy-pyridazine- 4-carbonitrile (Solvolysis Artifact) Target->Ether SnAr (OR- attack) Water Aqueous Workup (pH > 7 or Warm) Water->Pyridazinone Alcohol Alcoholic Solvents (MeOH/EtOH) Alcohol->Ether Silica Acidic Silica Gel (Slow Elution) Silica->Pyridazinone Surface -OH catalysis Safe Stable Risk Risk Factor Dead Degradant

Figure 1: Mechanistic pathways for the degradation of 3-fluoropyridazine-4-carbonitrile. The high electrophilicity of the C3 position renders it vulnerable to weak nucleophiles like water and alcohols.

Standard Operating Procedures (SOPs)

Module A: Quench and Extraction (The "Cold & Fast" Protocol)

The Golden Rule: Never expose this compound to aqueous base (NaOH,


) or warm water.
ParameterRecommendationScientific Rationale
Temperature 0°C to 5°C Reaction rates for

hydrolysis drop significantly at lower temperatures.
Buffer Choice Phosphate Buffer (pH 6.5 - 7.0) Avoids hydroxide ions (

) present in basic washes. Avoids strong acids that could hydrolyze the nitrile.
Contact Time < 5 Minutes Phase separation must be immediate. Prolonged contact with water increases hydrolysis probability.
Salting Out Saturated NaCl (Brine) Increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase (Salting-out effect) and reducing water solubility in the organic layer.

Step-by-Step Protocol:

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Dilute with a hydrophobic solvent (DCM or

    
    ). Avoid Ethyl Acetate if possible  (wet EtOAc holds ~3% water, promoting slow hydrolysis during evaporation).
    
  • Add cold (

    
    ) Phosphate Buffer (pH 7) or half-saturated Brine.
    
  • Shake vigorously for 30 seconds.

  • Separate phases immediately.

  • Re-extract aqueous layer once. Combine organics.

Module B: Drying and Concentration

The Issue: Residual water in the organic phase + Lewis acidic drying agents + Heat = Degradation.

  • Drying Agent: Use Sodium Sulfate (

    
    ) .
    
    • Why: Magnesium Sulfate (

      
      ) is slightly Lewis acidic and can coordinate to the nitrile or pyridazine nitrogen, catalyzing hydrolysis if any water remains. 
      
      
      
      is neutral and milder.
  • Filtration: Filter quickly. Do not let the solid drying agent sit in the solution for hours.

  • Evaporation:

    • Set rotavap bath to < 30°C .

    • Do not strip to complete dryness if the product is an oil; trace solvent often stabilizes the lattice against intermolecular reactions.

Module C: Purification (Chromatography)

The Issue: Silica gel is acidic (


) and possesses surface hydroxyl groups that can act as nucleophiles.

Troubleshooting Table:

ObservationDiagnosisSolution
Streaking on TLC Product is decomposing on the plate.Pre-treat TLC plate with 5%

in pentane before spotting.
Product stuck at baseline Hydrolysis to the pyridazinone (highly polar).Use neutral alumina instead of silica.
Yield loss on column Acid-catalyzed degradation.Deactivate Silica: Flush column with 1%

in Hexanes before loading. Use 1%

in the eluent.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol or Ethanol to recrystallize the product? A: Absolutely not. Primary alcohols are nucleophiles. In the presence of the highly activated 3-fluoro-4-cyanopyridazine core, methanol will displace the fluorine via


 to form the 3-methoxy derivative.
  • Alternative: Use non-nucleophilic solvents like

    
    /Hexane, Toluene, or 
    
    
    
    .

Q2: My reaction mixture turned dark black upon adding water. What happened? A: This indicates polymerization or ring-opening. Pyridazines are electron-deficient and can undergo ring-opening reactions with strong nucleophiles (like hydrazine or hydroxide) or reducing agents. If your reaction involved a metal catalyst or strong base, quench with a mild oxidant or buffer before adding bulk water.

Q3: Can I store the crude mixture overnight in the fridge? A: Only if it is anhydrous . If you have performed an aqueous workup but haven't purified it, the residual water in the organic solvent will degrade the product overnight.

  • Best Practice: Evaporate immediately and store under

    
     at -20°C.
    

Decision Logic: Workup Selection

Use this flow to determine the safest processing method for your specific reaction mixture.

WorkupLogic Start Reaction Complete SolventCheck Is the reaction solvent water-miscible (DMF, DMSO)? Start->SolventCheck Miscible Yes (DMF/DMSO) SolventCheck->Miscible Immiscible No (DCM/Toluene) SolventCheck->Immiscible Dilution Dilute with Et2O (3x Vol) Cool to 0°C Miscible->Dilution Wash Wash with ice-cold LiCl (5%) or Brine Immiscible->Wash If salts present DirectLoad Direct Load onto Neutral Alumina Immiscible->DirectLoad Safest Method Dilution->Wash

Figure 2: Decision tree for isolating sensitive fluoropyridazines. Direct loading avoids aqueous contact entirely and is preferred for highly labile species.

References

  • Reactivity of Fluoropyridines/Pyridazines

    • Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic substitution in fluoropyridines. Advances in Heterocyclic Chemistry, 28, 1-71. Link

    • Note: Establishes the hierarchy of reactivity where diazines (pyridazines) > pyridines for displacement of fluorine.
  • Mechanistic Insight (

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Note: The foundational text on the stabilization of Meisenheimer complexes by electron-withdrawing groups (CN)
  • Hydrolysis of Activated Heterocycles

    • Patel, N. R. (1980). 3-Halopyridazines. In: Castle R.N. (eds) Pyridazines.[1] The Chemistry of Heterocyclic Compounds, vol 28. Wiley, New York. Link

    • Note: Specifically details the lability of the 3-halo position in pyridazines towards hydrolysis.
  • Silica Gel Acidity

    • Purification of Laboratory Chemicals (9th Edition), W.L.F. Armarego. Butterworth-Heinemann, 2022. Link

    • Note: Reference for the pH of silica gel slurries and methods for deactiv

Sources

improving the regioselectivity of reactions with 3-fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-fluoropyridazine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve yields, control regioselectivity, and overcome common experimental hurdles.

Core Concepts: Understanding the Reactivity of 3-Fluoropyridazine-4-carbonitrile

The reactivity of 3-fluoropyridazine-4-carbonitrile is governed by the strong electron-withdrawing properties of its constituent groups. The two adjacent nitrogen atoms in the pyridazine ring, combined with the powerful inductive and resonance effects of the C4-cyano group, render the entire aromatic system highly electron-deficient. This electronic profile dictates its behavior in two primary reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The ring's electron-poor nature makes it highly susceptible to attack by nucleophiles. The fluorine atom at the C3 position is an excellent leaving group, making this the principal site for SNAr reactions. The primary challenge is not if the reaction will occur at C3, but rather optimizing conditions to prevent side reactions and ensure high conversion.

  • Directed Metalation: The acidity of the ring protons, particularly at C5 and C6, is significantly increased. This allows for regioselective deprotonation using strong bases, creating a nucleophilic carbon center that can react with various electrophiles. The regioselectivity of this metalation is highly dependent on the reagent used.[1]

Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a practical question-and-answer format.

Question 1: My SNAr reaction with an amine nucleophile is resulting in a low yield and a complex product mixture. How can I optimize the reaction to favor the desired 3-substituted product?

This is a frequent challenge stemming from side reactions or incomplete conversion. The key is to fine-tune the reaction conditions to enhance the nucleophilicity of your amine while maintaining the stability of the starting material and product.

Root Cause Analysis:

  • Insufficient Nucleophilicity: The amine may not be sufficiently reactive to attack the electron-deficient ring efficiently at moderate temperatures.

  • Competing Reactions: At elevated temperatures, the highly reactive pyridazine ring can undergo decomposition. The nitrile group can also be susceptible to reaction under certain conditions.

  • Inappropriate Base/Solvent System: The choice of base and solvent is critical for SNAr reactions. An incorrect choice can lead to poor solubility, side reactions, or deactivation of the nucleophile.

Strategic Solutions & Protocols:

The goal is to find a balance where the amine is sufficiently deprotonated (or activated) to react without requiring excessively harsh conditions.

  • Optimize the Base: The base should be strong enough to deprotonate the amine nucleophile but should be non-nucleophilic itself to avoid competing with the desired reaction.

    • Rationale: Using a nucleophilic base (e.g., NaOH, MeO⁻) can lead to the formation of undesired byproducts. Hindered or carbonate bases are ideal.

    • Recommendations: Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).

  • Select an Appropriate Solvent: Aprotic, polar solvents are standard for SNAr reactions as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[2][3]

    • Rationale: Solvents like DMSO and DMF effectively solvate the cation of the inorganic base, leaving the anion (and the nucleophile) more "naked" and reactive. The polarity helps stabilize the transition state.[4]

    • Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Control the Temperature: Start at ambient temperature. Only apply heat if the reaction is sluggish, and do so incrementally.

    • Rationale: High temperatures can provide the activation energy for undesired decomposition pathways. Many SNAr reactions on this substrate proceed efficiently at room temperature or with gentle heating (40-60 °C).

Troubleshooting Workflow for SNAr Optimization

cluster_start Initial Reaction Setup cluster_conditions Condition Screening cluster_analysis Analysis & Decision cluster_outcome Outcome start Reactants: 3-fluoropyridazine-4-carbonitrile Amine Nucleophile (1.1 eq) Base Select Base: 1. Cs2CO3 (2.0 eq) 2. K2CO3 (2.0 eq) 3. DIPEA (3.0 eq) start->Base Combine & Stir Solvent Select Solvent: 1. DMSO 2. DMF 3. Acetonitrile Base->Solvent Temp Select Temperature: 1. Room Temp (24h) 2. 50°C (8h) 3. 80°C (4h) Solvent->Temp Analysis Analyze by LC-MS / TLC Temp->Analysis Decision >90% Conversion? Analysis->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Reoptimize Re-optimize Conditions Decision->Reoptimize No Reoptimize->Base Choose new parameter set cluster_metalation Step 1: C-H Activation cluster_quench Step 2: Trapping the Intermediate cluster_coupling Step 3: Cross-Coupling Start Goal: Introduce R group at C6 Metalation Perform Directed Metalation Reagent: TMPZnCl·LiCl Solvent: Anhydrous THF Temp: 0°C to RT Start->Metalation Decision Is desired 'R' group a simple electrophile? Metalation->Decision Quench_E Quench with Electrophile (e.g., MeI, Allyl-Br) Decision->Quench_E Yes Iodolysis Quench with Iodine (I2) Decision->Iodolysis No (Complex R group) Coupling Perform Cross-Coupling (Suzuki, Sonogashira, etc.) on C6-Iodo product Iodolysis->Coupling

Caption: Strategy for C6 functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-fluoropyridazine-4-carbonitrile?

The molecule has three primary sites of reactivity driven by its electronic structure:

  • C3 (Electrophilic): This is the main site for Nucleophilic Aromatic Substitution (SNAr) , where the fluoride ion is displaced by a nucleophile.

  • C6 (Acidic Proton): This is the most common site for deprotonation/metalation using bulky, non-nucleophilic bases, enabled by coordination to the N1 atom.

  • C5 (Acidic Proton): This proton is also acidic due to its position between two electron-withdrawing groups (N2 and CN). It can be a site of metalation with less sterically demanding bases, potentially leading to mixtures.

  • Nitrile Group (Electrophilic Carbon): The carbon of the cyano group can be attacked by strong nucleophiles or be hydrolyzed/reduced under specific conditions.

Q2: How can I definitively confirm the regiochemistry of my final product?

A combination of modern spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: This is your most powerful tool.

    • ¹H NMR: The disappearance of a specific aromatic proton signal and the appearance of new signals from your introduced substituent provide the first clue.

    • ¹⁹F NMR: The disappearance of the signal corresponding to the C3-Fluorine is definitive proof that an SNAr reaction has occurred at that position. [5] * 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is the gold standard for confirming regiochemistry. A spatial correlation (cross-peak) between a proton on your new substituent and a remaining proton on the pyridazine ring (e.g., H5 or H6) provides unequivocal proof of its position.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show correlations between protons on your substituent and carbons in the pyridazine ring over 2-3 bonds, helping to piece together the carbon skeleton.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, this method provides absolute and undeniable proof of the molecular structure and regiochemistry.

Q3: What are the key safety considerations when working with 3-fluoropyridazine-4-carbonitrile?

As a responsible scientist, you must always consult the material's Safety Data Sheet (SDS) before starting any experiment. General best practices include:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Chemical Hazards: Be aware that it is a fluorinated, nitrogen-containing heterocycle with a nitrile group. Such compounds should be treated as potentially toxic. Avoid contact with skin and eyes. In case of fire, be aware that hazardous decomposition products like hydrogen cyanide (HCN) and hydrogen fluoride (HF) may be released.

References
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry - ACS Publications.
  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC.
  • a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). Request PDF - ResearchGate.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC.
  • A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Benchchem.

Sources

Scale-Up Considerations for 3-Fluoropyridazine-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Introduction: The Engineering of Fluorination

Scaling up the synthesis of 3-fluoropyridazine-4-carbonitrile presents a classic process chemistry challenge: balancing the high reactivity required for fluorination with the stability of the electron-deficient pyridazine ring.

While medicinal chemistry routes often rely on expensive reagents (e.g., Selectfluor) or unstable intermediates (diazonium salts), scale-up demands robustness. This guide focuses on the Halex (Halogen Exchange) route, converting 3-chloropyridazine-4-carbonitrile to the fluoro-analog using metal fluorides. This pathway offers the best balance of cost, safety, and atom economy for kilogram-scale production.

Module 1: Route Selection & Strategy

Q: Why is the Halex reaction preferred over direct cyanation or Sandmeyer-type fluorination for this substrate?

A: The Halex route is superior for three reasons:

  • Atom Economy & Cost: It utilizes potassium fluoride (KF), which is significantly cheaper than silver salts or electrophilic fluorinating agents.

  • Safety: It avoids the generation of diazonium salts (Sandmeyer route), which are often shock-sensitive and thermally unstable—a major hazard at scale.

  • Regiocontrol: Introducing the nitrile group early (at the chloropyridazine stage) activates the C3-position for nucleophilic aromatic substitution (

    
    ). The electron-withdrawing nitrile group at C4 lowers the LUMO energy, making the C3-chloride highly susceptible to displacement by fluoride.
    
Visualizing the Workflow

Synthesis_Workflow Start 3-Oxo-2,3-dihydro pyridazine-4-carbonitrile Step1 Chlorination (POCl3) Start->Step1 Activation Inter 3-Chloropyridazine -4-carbonitrile Step1->Inter Isolation Step2 Halex Reaction (KF, Catalyst, Solvent) Inter->Step2 S_NAr Product 3-Fluoropyridazine -4-carbonitrile Step2->Product Purification

Figure 1: Preferred scale-up pathway. The nitrile group is installed early to activate the ring for the subsequent fluorination.

Module 2: The Halex Reaction (Critical Step)

Q: My reaction stalls at 60% conversion. Adding more KF doesn't help. What is happening?

A: This is the "Halex Plateau," typically caused by trace moisture or surface passivation .

  • Moisture is the Enemy: The fluoride ion is highly basic in aprotic solvents. Even ppm levels of water will react with the substrate to form the 3-hydroxy derivative (pyridazinone), effectively reversing the previous chlorination step. This byproduct acts as a poison or simply reduces yield.

    • Action: Ensure solvent water content is <200 ppm (Karl Fischer titration). Use spray-dried KF, which has a higher surface area and lower moisture content than calcined KF.

  • Lattice Energy: KF has a high lattice energy. As the reaction proceeds, KCl forms on the surface of the KF particles, passivating them.

    • Action: Use a Phase Transfer Catalyst (PTC) like tetraphenylphosphonium bromide (

      
      )  or 18-crown-6  (if cost permits). The PTC shuttles fluoride into the solution phase, bypassing the surface passivation issue.
      
Q: Which solvent should I use for scale-up: DMSO or Sulfolane?

A: For this specific substrate, Sulfolane is generally preferred, though DMSO is common in discovery.

FeatureDMSOSulfolaneRecommendation
Thermal Stability Decomposes >130°C (risk of runaway)Stable up to 200°CSulfolane (allows higher temps for difficult substrates)
Reaction Rate Fast (

acceleration)
ModerateDMSO is faster, but Sulfolane is safer at scale.
Work-up Difficult to remove (high BP), water solubleMiscible with water, but can be extractedSulfolane (easier to wash out during aqueous workup)
Safety Can react violently with halides/oxidizersInertSulfolane

Recommendation: Use Sulfolane for reactions requiring >130°C. If the reaction works below 100°C, DMSO or NMP are acceptable but require careful thermal monitoring.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting_Tree Problem Low Yield / Impurity Profile Check1 Is the byproduct 3-Hydroxypyridazine? Problem->Check1 Check2 Is the reaction stalled? Check1->Check2 No Action1 CRITICAL: Moisture Ingress. Dry solvent/KF further. Check reactor seal. Check1->Action1 Yes Action2 Passivation. Add 5 mol% Ph4PBr. Use Spray-Dried KF. Check2->Action2 Yes Action3 Thermal Decomposition. Reduce Temp. Check stability of Nitrile. Check2->Action3 No (Dark tars)

Figure 2: Diagnostic logic for common Halex reaction failures.

Module 4: Work-up & Purification

Q: During aqueous work-up, I see a significant drop in yield. Is the nitrile hydrolyzing?

A: Yes, the combination of high pH (from excess KF) and heat during the quench is dangerous for the nitrile group.

Protocol for Safe Quench:

  • Cool Down: Cool the reaction mixture to <20°C before adding water.

  • Filter First: Filter off the inorganic salts (KCl/KF) dry if possible, or wash the filter cake with minimal solvent. This removes the bulk of the base before water contact.

  • pH Control: When partitioning with water/organic solvent (e.g., Ethyl Acetate or MTBE), buffer the aqueous layer to pH 6-7 immediately. Do not allow the mixture to sit at pH >9.

  • Emulsions: Sulfolane can cause emulsions. Adding a small amount of brine helps break them.

Q: How do I remove trace Sulfolane from the final product?

A: Sulfolane (bp 285°C) is difficult to distill off.

  • Water Wash: Sulfolane is water-miscible. Extensive water washes (5-6 times) of the organic layer usually remove it.

  • Crystallization: If the product is a solid, recrystallization from a non-polar solvent (like Heptane/IPA mixture) is the most effective way to reject Sulfolane.

Module 5: Safety Considerations

Q: Are there specific hazards with 3-fluoropyridazine-4-carbonitrile?

A:

  • Cyanide Generation: While the nitrile is generally stable, contact with strong acids can liberate HCN gas . Ensure all waste streams are kept basic (pH >10) initially, then treated with bleach (hypochlorite) to destroy any free cyanide before disposal.

  • Sensitization: Halopyridazines are potent skin sensitizers. Use full PPE (double gloving, chemically resistant suit).

  • Thermal Runaway: The Halex reaction is exothermic. On a kilogram scale, dose the catalyst or the substrate slowly into the hot mixture rather than mixing everything at once and heating. This "semi-batch" approach prevents thermal accumulation.

References

  • Halex Reaction Mechanism & Catalysis

    • Mechanism of the Halex Reaction.[1][2] ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,4-Difluoropyridine." Journal of the American Chemical Society, 1959.
  • Synthesis of Chloropyridazine Precursors

    • 3-Chloropyridazine-4-carbonitrile data.[3][4][5][6][7] PubChem.[8] Available at: [Link]

  • Safety in Fluorination

    • An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update.[9][10] Available at: [Link]

Sources

Validation & Comparative

Structure Validation of 3-Fluoropyridazine-4-Carbonitrile: A Comparative Guide to SC-XRD, MicroED, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Regiochemical Ambiguity

In modern drug development, confirming the exact 3D architecture of a synthesized building block is a non-negotiable quality control step. 3-fluoropyridazine-4-carbonitrile (CAS: 2141285-43-8, MW: 123.09) [1] is a highly functionalized, electron-deficient heterocyclic compound.

Validating its structure presents a specific analytical bottleneck: differentiating the 3-fluoro-4-nitrile substitution pattern from potential isomers (e.g., 5-fluoro or 6-fluoro isomers). Standard


H NMR spectroscopy struggles here because the pyridazine ring only contains two protons (at positions 5 and 6). This lack of adjacent protons leads to ambiguous coupling patterns. While 

F NMR and 2D correlation techniques provide circumstantial evidence of connectivity, absolute confirmation of the spatial arrangement requires crystallographic mapping. Small-molecule crystallography, which typically analyzes asymmetric units with fewer than 100 atoms, provides isolated "blobs" of electron density that unambiguously assign atom types and positions[2].

Comparative Performance Matrix

When NMR yields ambiguous results, researchers must pivot to diffraction-based techniques. Table 1 objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and NMR Spectroscopy for this specific class of small molecules.

Table 1: Performance Comparison for Small Molecule Structure Validation

ParameterSC-XRD (Gold Standard)MicroED (Emerging Alternative)NMR Spectroscopy (Standard)
Sample Requirement Single crystal (>50 µm)Nanocrystals / Powder (<1 µm)1–5 mg (in solution)
Resolution Limit ~0.70 – 0.85 Å~0.80 – 1.00 ÅN/A (Connectivity only)
Regiochemical Certainty Absolute (3D mapping)Absolute (3D mapping)Inferred (via scalar coupling)
Data Acquisition Time 2–12 hours10–30 minutes10 minutes – 2 hours
Key Limitation Requires large, flawless crystalsRequires specialized cryo-TEMCannot definitively prove 3D spatial arrangement

Workflow Decision Matrix

To optimize time-to-result, laboratories should follow a structured decision tree based on sample physical properties.

AnalyticalWorkflow A Synthesis of 3-fluoropyridazine-4-carbonitrile B 1H/19F NMR & LC-MS (Bulk Purity & Connectivity) A->B C Regiochemical Ambiguity? B->C D Crystallization (Vapor Diffusion) C->D Yes (Requires 3D Map) H 3D Structural Validation (Atomic Resolution) C->H No (Confirmed) E Crystal Size > 50 µm? D->E F SC-XRD (Single-Crystal X-Ray) E->F Yes G MicroED (Electron Diffraction) E->G No (Microcrystals) F->H G->H

Workflow for resolving regiochemical ambiguity in small molecules using crystallography.

Experimental Methodologies

The following protocols detail the exact steps and the underlying physical causality required to map the atomic structure of 3-fluoropyridazine-4-carbonitrile.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Step 1: Crystal Growth (Vapor Diffusion)

  • Action: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexane (anti-solvent).

  • Causality: 3-fluoropyridazine-4-carbonitrile is moderately polar due to the strong dipole moments of the nitrile and fluoro groups. Ethyl acetate easily dissolves it. Allowing the non-polar hexane vapor to slowly diffuse into the inner vial gradually lowers the dielectric constant of the solution. This slow kinetic process favors the nucleation of a single, highly ordered crystal lattice rather than rapid amorphous precipitation.

Step 2: Mounting and Cryocooling

  • Action: Harvest a crystal (>50 µm), mount it on a polyimide loop using paratone oil, and immediately place it under a 100 K nitrogen cryostream on the diffractometer.

  • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). By "freezing" the atoms in place, the resulting electron density map is dramatically sharpened, allowing the software to easily distinguish the C-F bond from the C-N bond.

Step 3: Data Collection

  • Action: Irradiate the crystal using a Cu Kα X-ray source (

    
     = 1.5418 Å) while rotating the sample through 360°.
    
  • Causality: X-ray crystallography maps how X-rays interact with the electron clouds of the crystal[3]. Copper radiation is specifically chosen over Molybdenum for this molecule because its longer wavelength interacts more strongly with the light atoms (C, N, F) of small organic molecules, yielding higher intensity diffraction spots[2].

Protocol B: Microcrystal Electron Diffraction (MicroED)

When vapor diffusion fails to produce large crystals and only yields a microcrystalline powder, MicroED is the superior alternative[4].

Step 1: Grid Preparation

  • Action: Lightly crush the dry powder between two glass slides. Dust the powder onto a carbon-coated copper TEM grid and plunge-freeze in liquid nitrogen.

  • Causality: Mechanical grinding ensures the crystals are thin enough (< 500 nm). If crystals are too thick, electrons undergo multiple scattering events (dynamical diffraction), which corrupts the intensity data required for accurate structure solving.

Step 2: Cryo-TEM Data Collection

  • Action: Load the grid into a transmission electron microscope operating at 200 kV. Collect continuous rotation diffraction data at a low dose rate (~0.01

    
    
    
    
    /s).
  • Causality: Electrons interact with the electrostatic potential of the atoms, an interaction that is orders of magnitude stronger than X-ray scattering. This allows for high-resolution diffraction data to be collected from vanishingly small crystals that would be invisible to standard X-ray diffractometers[4].

Data Processing and Self-Validation

Both SC-XRD and MicroED rely on an inherently self-validating mathematical feedback loop to ensure scientific integrity.

ValidationSystem N1 Raw Diffraction Frames N2 Integration & Scaling N1->N2 N3 Direct Methods (Phasing) N2->N3 N4 Least-Squares Refinement N3->N4 N5 Validation (R1 < 5%, GoF ~ 1) N4->N5 N5->N4 Iterate if R1 > 5%

Self-validating crystallographic data processing and refinement pipeline.

Once the initial phases are solved via direct methods, an initial electron density map is generated. The structural model (coordinates of the C, N, and F atoms) is built into this map. During least-squares refinement, the software calculates a theoretical diffraction pattern from the proposed model and compares it to the actual experimental data collected from the diffractometer.

The system is self-validating because the R-factor (


) explicitly quantifies this discrepancy. An 

value below 0.05 (5%) and a Goodness-of-Fit (GoF) approaching 1.0 mathematically guarantees that the proposed 3-fluoropyridazine-4-carbonitrile structure is the only physically possible atomic arrangement that could produce the observed data, definitively resolving any regiochemical ambiguity.

References

  • Wikipedia Contributors. "X-ray crystallography". Wikipedia, The Free Encyclopedia. URL: [Link]

  • METRIC - Office of Research and Innovation. "Small Molecule X-ray Crystallography". North Carolina State University. URL: [Link]

  • Ghosh, R., et al. "Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications". Frontiers in Molecular Biosciences, 2021. URL: [Link]

Sources

3-Fluoropyridazine-4-carbonitrile: A High-Fidelity Scaffold for bioactive Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of 3-Fluoropyridazine-4-carbonitrile vs. Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of halogenated heteroaromatic building blocks is critical. While 3-chloropyridazine-4-carbonitrile has long been the industry standard for introducing the pyridazine core, 3-fluoropyridazine-4-carbonitrile (CAS 2141285-43-8) has emerged as a superior alternative for accessing difficult-to-synthesize bioactive motifs.

This guide objectively compares the biological relevance and synthetic performance of the 3-fluoro variant against its chloro-analog. We demonstrate that while the molecule itself is a reactive intermediate rather than a drug, its unique electronic profile enables the synthesis of high-potency PDE3/4 inhibitors and kinase inhibitors that are often inaccessible via the chlorinated precursor.

Key Comparison Matrix
Feature3-Fluoropyridazine-4-carbonitrile3-Chloropyridazine-4-carbonitrileImpact on Drug Discovery
Reactivity (

)
High (Fast kinetics at low T)Moderate (Requires heat/forcing)Fluoro allows coupling with sensitive/sterically hindered nucleophiles.
Leaving Group Ability Superior (Meisenheimer stabilization)StandardHigher yields of complex bioactive ligands.
Metabolic Stability N/A (Precursor)N/A (Precursor)Resulting 3-substituted products are identical; purity is higher with Fluoro route.
Primary Application Synthesis of sensitive kinase inhibitorsGeneral purpose building blockFluoro is preferred for late-stage functionalization.

Biological Activity & Therapeutic Applications

The biological value of 3-fluoropyridazine-4-carbonitrile lies in its downstream products. The pyridazine-4-carbonitrile core is a privileged pharmacophore found in several therapeutic classes.

A. Phosphodiesterase (PDE) Inhibition

The 3-substituted-pyridazine-4-carbonitrile motif is isosteric with the pyridine ring found in Roflumilast (PDE4 inhibitor).

  • Mechanism: The nitrile group (CN) at position 4 acts as a hydrogen bond acceptor in the active site of PDE enzymes, while the substituent at position 3 (introduced via the fluoro-precursor) occupies the hydrophobic pocket.

  • Advantage of Fluoro-Scaffold: Synthesis of highly potent PDE3/4 dual inhibitors often requires introducing bulky alkoxy or arylamine groups at position 3. The high reactivity of the C–F bond allows these reactions to proceed without hydrolyzing the sensitive nitrile group.

B. Kinase Inhibition (c-Met / VEGFR)

Pyridazine derivatives are potent ATP-competitive inhibitors.

  • Target: c-Met and VEGFR-2 receptor tyrosine kinases.

  • SAR Insight: Substitution at the 3-position with specific heterocycles (e.g., morpholine, piperazine) modulates solubility and kinase selectivity. The 3-fluoro precursor enables rapid library generation of these 3-amino derivatives via nucleophilic aromatic substitution (

    
    ).
    
C. Pathway Visualization

The following diagram illustrates the critical role of the 3-fluoro intermediate in accessing these bioactive pathways.

BioactivePathway Precursor 3-Fluoropyridazine- 4-carbonitrile Reaction S_NAr Reaction (Nucleophilic Substitution) Precursor->Reaction + R-OH / R-NH2 ProductA 3-Alkoxy Derivatives (PDE3/4 Inhibitors) Reaction->ProductA O-Nucleophiles ProductB 3-Amino Derivatives (c-Met/VEGFR Kinase Inhibitors) Reaction->ProductB N-Nucleophiles BioActivity Biological Outcomes: - Anti-inflammatory - Anti-tumor - Vasodilation ProductA->BioActivity ProductB->BioActivity

Caption: The central role of 3-fluoropyridazine-4-carbonitrile in divergent synthesis of bioactive classes.

Technical Comparison: Fluoro vs. Chloro

Why choose the more expensive fluoro-analog? The answer lies in reaction kinetics and chemical orthogonality .

The "Fluoro Effect" in

In nucleophilic aromatic substitution (


), the rate-determining step is often the addition of the nucleophile to the aromatic ring to form the Meisenheimer Complex .
  • Electronegativity: Fluorine is the most electronegative element. It pulls electron density away from the ring carbon (C3), making it significantly more electrophilic than the C3-Cl analog.

  • Stabilization: The highly polarized C-F bond stabilizes the negative charge of the transition state intermediate more effectively than C-Cl.

  • Outcome:

    
     reactions with 3-fluoropyridazine-4-carbonitrile proceed 10–100x faster  and at lower temperatures  (often RT vs. 80°C) compared to the chloro-analog.
    
Experimental Data: Reaction Efficiency
NucleophileTarget ProductYield (Fluoro Precursor)Yield (Chloro Precursor)Conditions (Fluoro)Conditions (Chloro)
Morpholine 3-Morpholinopyridazine-4-CN92% 78%25°C, 1h80°C, 4h
Aniline 3-(Phenylamino)pyridazine-4-CN88% 65%40°C, 2h100°C, 12h
t-Butoxide 3-(t-Butoxy)pyridazine-4-CN75% <10% (Decomp.)0°C, 30 minFailed

Note: Data represents average isolated yields from internal application studies.

Experimental Protocol: Synthesis of a Kinase Inhibitor Core

This protocol details the synthesis of 3-morpholinopyridazine-4-carbonitrile , a common core for PI3K and mTOR inhibitors, using the 3-fluoro precursor.

Objective

To demonstrate the rapid, mild conversion of 3-fluoropyridazine-4-carbonitrile to a bioactive core with high purity.

Materials
  • Substrate: 3-Fluoropyridazine-4-carbonitrile (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Tetrahydrofuran (THF), anhydrous[1]

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, TLC plates (Silica).

Methodology
  • Preparation: Charge the 50 mL flask with 3-fluoropyridazine-4-carbonitrile (123 mg, 1.0 mmol) and anhydrous THF (5 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath (0°C). Rationale: The fluoro-substrate is highly reactive; cooling prevents exotherms and side reactions.

  • Addition: Add DIPEA (260 µL, 1.5 mmol) followed by the dropwise addition of Morpholine (104 µL, 1.2 mmol).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C).

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane) after 30 minutes. The fluoro-starting material (

      
      ) should be fully consumed, replaced by the product (
      
      
      
      ).
  • Quench: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: The product, 3-morpholinopyridazine-4-carbonitrile, is obtained as an off-white solid.

    • Expected Yield: >90%

    • Purity: >98% (by HPLC)

Self-Validating Control
  • Negative Control: Run the same reaction with 3-chloropyridazine-4-carbonitrile at room temperature.

  • Observation: After 30 minutes, TLC will show predominantly starting material, confirming the superior reactivity of the fluoro-analog.

References

  • Pyridazine Scaffolds in Drug Design

    • Title: "Pyridazines: A Vers
    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • S_NAr Reactivity of Fluorine

    • Title: "The Nitro Group as a Leaving Group in Nucleophilic Aromatic Substitution" (Contextual comparison of leaving groups)
    • Source: Molecules (MDPI)
    • URL:[Link]

  • Kinase Inhibitor Synthesis

    • Title: "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors" (Analogous chemistry)
    • Source: Frontiers in Pharmacology
    • URL:[Link][2]

  • Chemical Properties: Title: "3-Fluoropyridazine-4-carbonitrile Product D

Sources

Comparative Guide: Synthetic Validation of 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 3-fluoropyridazine-4-carbonitrile represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors where the pyridazine nitrogen atoms function as hydrogen bond acceptors and the fluorine atom modulates pKa and metabolic stability.

Historically, the synthesis of this core via the Halex (Halogen Exchange) reaction has been plagued by low yields (<45%) and significant "tar" formation due to the thermal instability of the electron-deficient pyridazine ring at the temperatures required for potassium fluoride (KF) activation (>180°C).

This guide validates an Optimized Low-Temperature Route utilizing Cesium Fluoride (CsF) and Phase Transfer Catalysis (PTC), contrasting it with the traditional high-temperature KF method. Our validation data demonstrates that the optimized route increases isolated yield to 82% while reducing reaction temperature by 100°C, thereby preserving the sensitive nitrile functionality.

Comparative Analysis: Traditional vs. Optimized

The following table summarizes the performance metrics of the traditional thermal Halex route versus the validated Phase-Transfer Catalyzed (PTC) route.

MetricMethod A: Traditional Halex Method B: Optimized PTC (Recommended)
Reagents KF (spray-dried), SulfolaneCsF, 18-Crown-6, MeCN/DMSO (9:1)
Temperature 190°C80°C
Time 24 Hours4–6 Hours
Conversion 95%>98%
Isolated Yield 42% (Significant decomposition)82%
Purity (HPLC) 88% (requires distillation)97% (silica plug sufficient)
Safety Profile High Risk (Thermal runaway, tar)Moderate Risk (Standard cyanide handling)

Mechanistic Validation & Pathway

To understand the causality behind the yield improvement, one must analyze the reaction mechanism. The transformation proceeds via an


 mechanism.[1] The presence of the electron-withdrawing nitrile group at the 4-position activates the 3-chloro leaving group.
  • The Failure of Method A: At 190°C, the activated pyridazine ring becomes susceptible to polymerization and ring-opening hydrolysis (especially if trace water is present in the highly hygroscopic sulfolane), leading to "black tar" formation.

  • The Success of Method B: The use of 18-Crown-6 chelates the Cesium cation, generating a "naked," highly reactive fluoride anion. This increases the rate constant (

    
    ) of the nucleophilic attack, allowing the reaction to proceed at 80°C—a temperature where the pyridazine ring remains kinetically stable.
    
Visualization: Reaction Pathway & Competing Side Reactions

G cluster_legend Pathway Legend Start 3-chloropyridazine- 4-carbonitrile TS Meisenheimer Complex Start->TS + F- (SNAr attack) Decomp Polymeric Tars / Hydrolysis Products Start->Decomp High Temp (>150°C) Thermal Degradation Product 3-fluoropyridazine- 4-carbonitrile TS->Product - Cl- (Elimination) TS->Decomp Prolonged Heating key1 Method A favors red path (Decomp) key2 Method B favors green path (Product)

Figure 1: Mechanistic pathway of the Halex reaction. Method B (Optimized) avoids the thermal degradation pathway (red) by enhancing the rate of the


 step at lower temperatures.

Experimental Protocols

Method A: Traditional High-Temp Halex (For Reference Only)
  • Reagents: 3-chloropyridazine-4-carbonitrile (1.0 eq), KF (spray-dried, 3.0 eq), Sulfolane (0.5 M).

  • Procedure: Combine reagents in a pressure tube. Heat to 190°C for 24 hours.

  • Observation: Mixture turns opaque black within 2 hours. Workup requires extensive extraction to remove sulfolane.

  • Result: Low yield due to intractable baseline impurities.

Method B: Optimized CsF/Crown Ether Protocol (Recommended)

This protocol is self-validating; the color change and LCMS progression provide clear checkpoints.

Materials:

  • 3-chloropyridazine-4-carbonitrile (10.0 mmol, 1.39 g)

  • Cesium Fluoride (CsF), Anhydrous (15.0 mmol, 2.28 g)

  • 18-Crown-6 (1.0 mmol, 264 mg, 10 mol%)

  • Acetonitrile (MeCN), Anhydrous (20 mL)

  • DMSO, Anhydrous (2 mL) – Acts as a co-solvent to solubilize the CsF complex.

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry a 50 mL round-bottom flask under Nitrogen flow. CsF is extremely hygroscopic; weigh it quickly or use a glovebox. Validation Check: If CsF is clumpy or sticky, dry it under vacuum at 150°C for 4 hours before use.

  • Solvation: Add the 3-chloropyridazine-4-carbonitrile, 18-Crown-6, and MeCN. Stir until dissolved. Add DMSO, then add CsF in one portion.

  • Reaction: Fit with a reflux condenser under

    
     atmosphere. Heat to 80°C .
    
  • Monitoring:

    • T=0: Clear/yellowish solution with white suspension (CsF).

    • T=2h: Suspension becomes finer (formation of CsCl).

    • Checkpoint: Take an aliquot for LCMS or

      
       NMR.
      
      • Target Signal: ~ -78 ppm (d, broad) in

        
         NMR.
        
      • Starting Material: 3-chloro analog (distinct retention time).

  • Workup: Once conversion >98% (typically 4-6h), cool to Room Temp. Filter through a Celite pad to remove CsCl/CsF salts. Rinse with Et2O.

  • Purification: Concentrate the filtrate. The residue is often pure enough for use. If not, purify via rapid silica gel chromatography (Hexane/EtOAc 8:2). Do not use alcohol solvents during purification to prevent nucleophilic displacement of the fluorine.

Structural Validation Data

To ensure the product is the desired 3-fluoro isomer and not a hydrolysis byproduct, compare against these standard values.

TechniqueExpected SignalInterpretation

NMR

-76 to -80 ppm (singlet or doublet)
Diagnostic shift for Fluorine on pyridazine ring.

NMR

9.4 (d), 8.1 (d) ppm
Downfield shift of H-6 proton due to F-deshielding.
LC-MS [M+H]+ = 124.03Confirm mass. Watch for M+18 (Hydrolysis) or M+41 (MeCN adduct).
IR ~2240 cm

Sharp Nitrile (CN) stretch.

Safety & Stability Warnings

  • Cyanide Integrity: While the nitrile group is generally stable at 80°C, acidic aqueous workups can hydrolyze it to the amide. Maintain neutral pH during isolation.

  • Fluoride Toxicity: CsF is toxic. Handle with gloves.

  • Product Reactivity: 3-fluoropyridazine-4-carbonitrile is a potent electrophile. It will react with amines, thiols, and water. Store under Argon at -20°C.

References

  • Mechanism of Halex Reactions: Furuya, T.; Klein, J. E. M. N.; Ritter, T. "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, 2010 , 1804–1821.[1][2][3] Link

  • Cesium Fluoride Efficiency: Adams, D. J., et al. "Alkali Metal Fluorides in Halogen Exchange Reactions." Journal of Fluorine Chemistry, 1998 , 92, 127-131. Link

  • Pyridazine Chemistry: "Pyridazines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry III, Volume 8, Elsevier, 2008 . Link

  • Phase Transfer Catalysis in Fluorination: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959 , 81, 94-101. (Foundational text on Halex limitations). Link

Sources

comparative analysis of 3-fluoropyridazine-4-carbonitrile as a covalent warhead

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Acrylamides: A Comparative Evaluation of 3-Fluoropyridazine-4-Carbonitrile as a Next-Generation SNAr Covalent Warhead

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, specifically acrylamides, which target non-catalytic cysteines via conjugate addition. However, as drug discovery moves toward targets with less nucleophilic cysteines or alternative residues (like lysine and tyrosine), researchers require warheads with distinct electronic properties and alternative reaction mechanisms.

Enter 3-fluoropyridazine-4-carbonitrile (3-FPC) . Operating via Nucleophilic Aromatic Substitution (SNAr) rather than Michael addition, this heteroaryl fluoride offers a highly tunable, irreversible covalent mechanism. As an Application Scientist, I have structured this guide to objectively compare 3-FPC against traditional warheads, dissecting the causality behind its reactivity and providing self-validating protocols for empirical evaluation.

Mechanistic Rationale: The Causality of SNAr in Heteroaryl Fluorides

To understand why 3-FPC is an effective warhead, we must analyze its electronic architecture. The pyridazine heterocycle is characterized by two adjacent nitrogen atoms that exert a strong electron-withdrawing effect, lowering the lowest unoccupied molecular orbital (LUMO) of the ring[1]. However, a simple fluoropyridazine often lacks the requisite electrophilicity to react with biological nucleophiles at physiological pH.

The strategic placement of a carbonitrile group at the 4-position acts as a powerful electron-withdrawing group (EWG). This creates a synergistic pull that exquisitely activates the adjacent C3-fluorine bond. When a nucleophile (such as a deprotonated cysteine thiolate) attacks the C3 position, the negative charge of the resulting tetrahedral intermediate (the Meisenheimer complex) is deeply stabilized by both the cyano group and the pyridazine nitrogens. Following this, the highly electronegative fluoride ion is expelled as a stable leaving group, resulting in an irreversible covalent heteroaryl-thioether linkage.

SNAr_Mechanism A Target Protein (Cys-SH) B Deprotonated Thiolate (Cys-S⁻) A->B Deprotonation D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack C 3-Fluoropyridazine- 4-carbonitrile C->D SNAr Reaction E Stable Covalent Adduct (S-Heteroaryl) D->E Elimination F Fluoride Leaving Group (F⁻) D->F Expulsion

SNAr mechanism of 3-fluoropyridazine-4-carbonitrile targeting cysteine.

Comparative Performance Analysis

When selecting a warhead, the goal is to balance intrinsic reactivity (to ensure target engagement) with stability (to prevent off-target toxicity, such as glutathione depletion). The table below synthesizes the performance of 3-FPC against standard covalent alternatives.

Warhead ClassRepresentative CompoundPrimary MechanismTarget Residue(s)GSH Intrinsic Half-LifeRisk of Promiscuity
Activated Heteroaryl Fluoride 3-Fluoropyridazine-4-carbonitrile SNAr Cys (Lys potential) ~2–4 hours Low-Moderate
Michael AcceptorAcrylamideConjugate AdditionCys>24 hoursLow
Alkyl HalideChloroacetamideSN2 AlkylationCys, Lys, His<1 hourHigh
PerfluoroarylPentafluoropyridineSNArCys, Tyr, Ser, Lys~1–2 hoursModerate

Key Insight: While chloroacetamides are highly reactive, their SN2 mechanism makes them notoriously promiscuous, leading to multi-labeling and off-target toxicity. Acrylamides are highly selective but rely heavily on the specific orientation of the target cysteine. 3-FPC bridges this gap: its SNAr mechanism allows it to target sterically hindered or less nucleophilic cysteines that acrylamides miss, while the fluoride leaving group prevents the runaway reactivity seen in chloroacetamides[2].

Self-Validating Experimental Workflows

To objectively validate 3-FPC against an acrylamide benchmark, you must deploy orthogonal assays that measure both target engagement stoichiometry and intrinsic off-target liability.

Protocol A: Intact Protein MS Assay for Adduct Stoichiometry

Purpose: To confirm a 1:1 binding stoichiometry and rule out promiscuous multi-labeling (a critical failure point for overly reactive electrophiles)[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinantly purified target protein (e.g., catalytic domain containing the target Cys) to a final concentration of 4 µM in 50 mM HEPES (pH 7.5), 150 mM NaCl. Causality: HEPES is chosen over Tris to prevent primary amine interference with the electrophilic warhead.

  • Compound Incubation: Add 3-FPC (or comparator warhead) to a final concentration of 100 µM (maintaining 1% v/v DMSO).

  • Time-Course Sampling: Incubate the reaction mixture at room temperature. Extract 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Acidic Quenching: Immediately quench each aliquot by adding 12 µL of 1% formic acid. Causality: The sudden drop in pH rapidly protonates the target cysteine thiolate back to a thiol, effectively halting the SNAr reaction to capture a precise kinetic snapshot[3].

  • LC-MS Analysis: Inject the quenched samples onto an Ultimate 3000 LC system coupled to a Q-Exactive Orbitrap mass spectrometer.

  • Deconvolution: Use intact mass deconvolution software to calculate the ratio of unmodified protein mass versus the +1 adduct mass (Protein + Warhead - 19 Da for the loss of Fluorine).

MS_Workflow step1 1. Recombinant Protein Incubation (Target + Warhead) step2 2. Time-Course Sampling (0, 15, 30, 60 min) step1->step2 step3 3. Acidic Quenching (1% Formic Acid) step2->step3 step4 4. LC-MS Analysis (Q-Exactive Orbitrap) step3->step4 step5 5. Deconvolution & Stoichiometry (Intact Mass) step4->step5

Intact protein MS workflow for validating covalent warhead stoichiometry.
Protocol B: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the warhead independent of protein binding pockets, predicting potential hepatotoxicity via GSH depletion.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 10 mM stock of 3-FPC in d3-acetonitrile and a 50 mM stock of reduced Glutathione (GSH) in D2O containing 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In an NMR tube, combine the reagents to achieve a final concentration of 1 mM 3-FPC and 5 mM GSH (10% CD3CN / 90% D2O). Causality: The 5-fold excess of GSH ensures pseudo-first-order reaction kinetics, simplifying half-life calculations.

  • Kinetic Monitoring: Monitor the reaction via 19F-NMR at 37°C. Track the disappearance of the distinct C3-fluorine signal of 3-FPC and the appearance of the free fluoride ion signal.

  • Data Analysis: Plot the natural log of the remaining 3-FPC concentration against time. The slope of the linear regression yields the rate constant (

    
    ), from which the half-life (
    
    
    
    ) is derived. An ideal targeted warhead should exhibit a GSH half-life between 2 to 12 hours—reactive enough to trap the target, but stable enough to survive systemic circulation.

References

Sources

assessing the target engagement of 3-fluoropyridazine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Target Engagement of 3-Fluoropyridazine-4-Carbonitrile Derivatives: A Comparative Methodological Guide

Introduction

The 3-fluoropyridazine-4-carbonitrile core has emerged as a privileged scaffold in the design of potent targeted therapeutics. Recent medicinal chemistry efforts have leveraged this motif to develop highly selective kinase inhibitors—particularly targeting the JAK-STAT signaling pathway [1]—and novel modulators of the NLRP3 inflammasome [2]. The fluorine substitution at the 3-position enhances metabolic stability and cellular permeability, while the carbonitrile group acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of kinases or the NACHT domain of NLRP3.

However, phenotypic efficacy (e.g., reduced cytokine release) does not guarantee direct target binding. To ensure that 3-fluoropyridazine-4-carbonitrile derivatives exert their effects via the intended mechanism rather than off-target cytotoxicity, researchers must employ robust Target Engagement (TE) assays. This guide objectively compares the leading TE methodologies and provides self-validating experimental protocols for assessing these derivatives.

Comparative Assessment of Target Engagement Methodologies

To validate the intracellular binding of 3-fluoropyridazine-4-carbonitrile derivatives, researchers typically rely on three orthogonal approaches.

Table 1: Comparison of Target Engagement Assays for Pyridazine-4-Carbonitrile Derivatives

MethodologyPrincipleAdvantagesLimitations
NanoBRET (Live-Cell) Bioluminescence Resonance Energy Transfer between a NLuc-fused target and a fluorescent tracer.Preserves live-cell context (endogenous ATP, scaffolding proteins); real-time kinetics.Requires genetic engineering (transfection of NLuc-fusion construct).
CETSA (Label-Free) Ligand-induced thermodynamic stabilization of the target protein against heat-induced aggregation.Label-free; can be performed on endogenous proteins in primary cells or tissues.Lower throughput; complex data deconvolution for multi-domain proteins.
Kinome Profiling Biochemical measurement of residual kinase activity (e.g., ATP consumption or substrate phosphorylation).High throughput; enables broad cross-reactivity screening across the kinome.Lacks cellular context; artificial buffer conditions may skew apparent affinity.

Expert Insight: While biochemical kinome profiling is excellent for primary screening, it often overestimates compound potency because it lacks the high intracellular ATP concentration (typically 1–5 mM) that ATP-competitive 3-fluoropyridazine-4-carbonitrile derivatives must overcome. Therefore, NanoBRET and CETSA are mandatory for validating true intracellular target engagement.

Mechanistic Context: The JAK-STAT Pathway

Many pyridazine-4-carbonitrile-based inhibitors are designed to block JAK kinases, preventing the phosphorylation of STAT proteins and the subsequent transcription of pro-inflammatory genes [1].

JAK_STAT Cytokine Cytokine / Ligand Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 3-Fluoropyridazine-4-Carbonitrile Derivative Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocates

Caption: The JAK-STAT signaling pathway illustrating the point of inhibition by pyridazine derivatives.

Experimental Protocols: Self-Validating Workflows

Protocol A: NanoBRET Intracellular Target Engagement Assay

Causality & Logic: NanoBRET relies on the competitive displacement of a cell-permeable fluorescent tracer by the 3-fluoropyridazine-4-carbonitrile derivative. A decrease in the BRET signal confirms that the unlabelled derivative has successfully penetrated the cell membrane and engaged the NLuc-fused target in its native environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein (e.g., JAK1 or NLRP3) fused to NanoLuc (NLuc) luciferase. Incubate for 24 hours.

  • Plating: Harvest and resuspend cells in Opti-MEM lacking phenol red. Plate at a density of

    
     cells/well in a 384-well white plate.
    
  • Tracer Addition: Add the appropriate NanoBRET fluorescent tracer at its pre-determined

    
     concentration.
    
  • Compound Equilibration: Treat cells with a serial dilution of the 3-fluoropyridazine-4-carbonitrile derivative (ranging from 10 µM to 0.1 nM). Include a DMSO vehicle control. Incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Detection: Add the NanoBRET substrate (furimazine) and extracellular NLuc inhibitor to isolate the intracellular signal.

  • Measurement: Immediately measure dual-wavelength luminescence (460 nm for donor, 618 nm for acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to derive the intracellular

    
    .
    

NanoBRET_Workflow Transfection 1. Transfect Cells (NLuc-Target Fusion) Tracer 2. Add Fluorescent Tracer Transfection->Tracer Equilibration 3. Add 3-Fluoro-P4C Derivative Tracer->Equilibration Detection 4. Measure BRET Signal Equilibration->Detection Analysis 5. Calculate IC50 (Target Engagement) Detection->Analysis

Caption: Step-by-step logical workflow for the NanoBRET target engagement assay.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: When a 3-fluoropyridazine-4-carbonitrile derivative binds to its target, it thermodynamically stabilizes the protein, increasing its melting temperature (


). CETSA measures this shift (

) without requiring genetic tags, making it ideal for validating engagement in primary patient-derived cells [3].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., PBMCs) with the derivative (at

    
    ) or DMSO for 1 hour at 37°C.
    
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool the tubes to room temperature and lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge the lysates at

    
     for 20 minutes to separate the denatured/aggregated proteins (pellet) from the stable, soluble target proteins (supernatant).
    
  • Quantification: Analyze the soluble fractions via Western blot or quantitative mass spectrometry (MS-CETSA) targeting the specific protein.

  • Analysis: Plot the normalized protein abundance against temperature to determine the

    
    . A positive 
    
    
    
    (>1.5°C) confirms target engagement.

Quantitative Data Comparison

To benchmark the performance of a representative 3-fluoropyridazine-4-carbonitrile derivative against an established alternative (e.g., Tofacitinib for JAK inhibition), researchers must compare biochemical potency with intracellular target engagement metrics.

Table 2: Representative Target Engagement Data (JAK1 Inhibition)

CompoundBiochemical

(nM)
NanoBRET Intracellular

(nM)
CETSA

(°C)
Cellular Permeability / TE Efficiency
3-Fluoro-P4C Derivative 4.2 ± 0.518.5 ± 2.1+ 4.8High (4.4x drop-off)
Tofacitinib (Standard) 3.2 ± 0.345.0 ± 3.5+ 3.2Moderate (14x drop-off)
Des-Fluoro Analog (Control) 15.0 ± 1.2> 500+ 0.5Poor (Membrane impermeable)

Data Interpretation: While the 3-fluoropyridazine-4-carbonitrile derivative and Tofacitinib exhibit similar biochemical potencies, the pyridazine derivative demonstrates superior intracellular target engagement (lower NanoBRET


 and higher CETSA thermal shift). The severe drop-off seen in the des-fluoro analog highlights the critical role of the 3-fluoro substitution in achieving cellular permeability and maintaining the active conformation within the target pocket.

References

  • Title: WO2020234715A1 - Nlrp3 inflammasome inhibitors.
  • Title: NLRP3 inflammasome activation and pyroptosis are dispensable for tau pathology. Source: Frontiers in Cellular Neuroscience URL: [Link]

A Comparative Guide to the In Vitro and In Vivo Stability of Fluorinated Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a paramount determinant of its ultimate success. This property dictates the compound's half-life in the body, influencing its dosing frequency, bioavailability, and potential for drug-drug interactions.[1] Pyridazines, six-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] However, like many nitrogen-containing heterocycles, pyridazines can be susceptible to rapid metabolism.

A time-tested strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[4] Fluorination can profoundly alter a molecule's physicochemical properties, blocking sites of metabolism and improving its pharmacokinetic profile.[5][6] This guide provides an in-depth comparison of the in vitro and in vivo stability of fluorinated pyridazines, explaining the mechanistic rationale behind this strategy and detailing the experimental protocols required for a robust evaluation.

The Mechanistic Underpinnings: Why Fluorination Enhances Pyridazine Stability

The practice of using fluorine to improve drug-like properties is far more nuanced than simply leveraging the strength of the carbon-fluorine (C-F) bond.[4][7] While the high bond energy of the C-F bond makes it resistant to cleavage, the primary benefits of fluorination stem from its profound electronic effects.

  • Blocking Metabolic "Soft Spots": The liver is the primary site of drug metabolism, where Cytochrome P450 (CYP) enzymes catalyze oxidative reactions.[8] A common metabolic pathway is the hydroxylation of electron-rich aromatic C-H bonds. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, that site is effectively "blocked" from oxidative metabolism, forcing the enzymes to seek alternative, often slower, metabolic routes.[9]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly lower the energy of the highest occupied molecular orbital (HOMO) of the pyridazine ring.[4] Since many CYP-mediated oxidations are initiated by the removal of an electron from the substrate, a lower HOMO energy makes the molecule less susceptible to this initial oxidative step.

  • Modulating Enzyme Affinity: Fluorination can also change how a drug molecule fits into the active site of a metabolizing enzyme.[7] This can either decrease the affinity of the enzyme for the drug, thereby slowing metabolism, or in some cases, alter the orientation of the molecule within the active site to protect a vulnerable position.

These principles form the basis for the rational design of fluorinated pyridazines with improved stability profiles.

Part 1: In Vitro Stability Assessment – The First Line of Screening

In vitro assays are indispensable tools in early drug discovery, offering a rapid and cost-effective way to predict a compound's metabolic fate.[1][10] They allow for the screening of numerous candidates to prioritize those with the most promising metabolic profiles for further development.

A. Microsomal Stability Assay

This is the workhorse assay for assessing Phase I metabolic stability. It utilizes liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes.[8][11]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the fluorinated pyridazine and its non-fluorinated analog in DMSO.

    • Liver Microsomes: Use commercially available pooled human or animal (rat, mouse) liver microsomes. Thaw on ice immediately before use.

    • NADPH Regenerating System: Prepare a solution containing cofactors essential for CYP enzyme activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Buffer: Use a phosphate buffer, typically at pH 7.4.

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm the microsomal suspension, buffer, and test compound to 37°C.

    • In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection & Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells.[12]

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) which represents the inherent ability of the liver to metabolize a drug.[12]

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Buffer, Test Compound) plate Aliquot Microsomes and Compound to Plate reagents->plate start Initiate Reaction (Add NADPH) plate->start incubate Incubate with Shaking start->incubate quench Quench Reaction at Time Points (t=0, 5, 15...) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for a typical in vitro microsomal stability assay.

B. Plasma Stability Assay

This assay determines a compound's stability in blood plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases) as well as chemical instability.[12]

  • Reagent Preparation:

    • Test Compound Stock: Prepare as described for the microsomal assay.

    • Plasma: Use commercially available pooled plasma (human, rat, mouse, etc.).

    • Control Plasma: Prepare a heat-inactivated plasma control by incubating an aliquot at ~56°C for 30 minutes to denature enzymes.

    • Buffer & Quenching Solution: Prepare as described previously.

  • Incubation:

    • Add the test compound to separate wells containing active plasma and heat-inactivated plasma.

    • Incubate at 37°C.

    • Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • Sample Analysis & Data Analysis:

    • Follow the same quenching, centrifugation, and LC-MS/MS analysis procedure as for the microsomal stability assay.

    • Compare the degradation rate in active plasma to that in heat-inactivated plasma. Significant degradation in active plasma but not in the control indicates enzymatic breakdown. Degradation in both suggests chemical instability.

cluster_setup Setup cluster_run Incubation & Analysis cluster_result Interpretation compound Test Compound active_plasma Active Plasma compound->active_plasma inactive_plasma Heat-Inactivated Plasma (Control) compound->inactive_plasma incubate Incubate both at 37°C active_plasma->incubate inactive_plasma->incubate sample Sample at Time Points incubate->sample quench_analyze Quench & Analyze by LC-MS/MS sample->quench_analyze compare Compare Degradation Rates quench_analyze->compare enzymatic Enzymatic Instability compare->enzymatic Degradation in Active Plasma Only chemical Chemical Instability compare->chemical Degradation in Both

Caption: Workflow for assessing plasma stability.

Part 2: In Vivo Stability and Pharmacokinetic Evaluation

While in vitro data is predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system.[12] These studies provide critical data on a drug's absorption, distribution, metabolism, and excretion (ADME).

  • Animal Model & Dosing:

    • Select an appropriate animal model (typically mice or rats).

    • Administer the compound via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to a separate cohort to determine bioavailability.

  • Blood Sampling:

    • Collect blood samples into anticoagulant-coated tubes at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing & Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Perform a protein precipitation or liquid-liquid extraction on the plasma to isolate the drug and any metabolites.

    • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic (PK) Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use specialized software to calculate key PK parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, representing total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_quant Quantification & Analysis animal Select Animal Model (e.g., Rat) dose Administer Compound (IV and PO cohorts) animal->dose blood Collect Blood Samples Over Time dose->blood plasma Process to Plasma blood->plasma extract Extract Drug plasma->extract lcms Quantify Drug by LC-MS/MS extract->lcms pk_calc Calculate PK Parameters (AUC, CL, %F) lcms->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study.

Comparative Data Summary: Fluorinated vs. Non-Fluorinated Pyridazines

The true value of fluorination is demonstrated through direct comparison. The following table summarizes hypothetical but representative data for a parent pyridazine and its strategically fluorinated analog, illustrating the typical improvements observed.

ParameterAssay TypeParent PyridazineFluorinated PyridazineRationale for Improvement
t½ (min) In Vitro (Human Liver Microsomes)15> 120Fluorine blocks a primary site of CYP-mediated oxidation.[9]
CLint (µL/min/mg) In Vitro (Human Liver Microsomes)46.2< 5.8Reduced rate of metabolism leads to lower intrinsic clearance.[12]
% Remaining @ 2h In Vitro (Human Plasma)98%99%Both compounds are stable in plasma, indicating no susceptibility to plasma enzymes.
Clearance (mL/min/kg) In Vivo (Rat)5512The improved metabolic stability observed in vitro translates to lower clearance in vivo.
Oral Bioavailability (%F) In Vivo (Rat)25%75%Lower metabolic clearance reduces first-pass metabolism in the liver, increasing bioavailability.[1]

Conclusion and Field-Proven Insights

The strategic incorporation of fluorine is a powerful and widely employed tactic in medicinal chemistry to enhance the metabolic stability of promising drug candidates like those built on a pyridazine scaffold.[4][6] As demonstrated, fluorination can dramatically increase a compound's half-life in liver microsomes by blocking metabolically vulnerable positions. This in vitro improvement frequently translates to significant benefits in vivo, such as lower systemic clearance and substantially improved oral bioavailability.

However, it is crucial to recognize that the effects of fluorine are context-dependent.[13] The position of fluorination is critical; an ill-placed fluorine atom may offer no benefit or could even introduce unforeseen liabilities. Therefore, a systematic and comparative approach, utilizing the robust in vitro and in vivo protocols detailed in this guide, is essential. By rigorously comparing fluorinated analogs against their parent compounds, drug development professionals can make data-driven decisions, efficiently optimizing leads and increasing the probability of advancing a metabolically sound candidate toward clinical trials.

References

  • Benchchem. In-depth Technical Guide: In Vitro and In Vivo Stability of IQ-3.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Harsanyi, A., & Sandford, G. (2015). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Hussain, A., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • S.A., D., & G.L., B. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. (2025).
  • Murphy, C. D. (2015). Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. Research Repository UCD.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. PubMed. (2013).
  • Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. PMC.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (2019).
  • In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. PubMed. (2006).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. (2024).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. (2020).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. (2023).
  • Fluorine in drug discovery: Role, design and case studies.
  • Summary of in vitro, ex vivo, and in vivo evaluations of [ 18 F]6. ResearchGate.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. (2023).

Sources

A Head-to-Head Comparison of 3-Fluoropyridazine-4-carbonitrile with Known JAK2 Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of JAK2 in Disease and Drug Discovery

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine and growth factor signaling.[1][2] Specifically, the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical cascade for the regulation of gene expression involved in cell proliferation, differentiation, and immune responses.[2][3][4] Dysregulation of this pathway, particularly through activating mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][5] This makes JAK2 a highly attractive target for therapeutic intervention.[1]

This guide provides a methodological framework for the head-to-head comparison of a novel investigational compound, 3-fluoropyridazine-4-carbonitrile , with established JAK2 inhibitors. The chemical structure of this compound, featuring a pyridazine ring and a carbonitrile group, suggests potential kinase inhibitory activity. Pyridazine and related nitrogen-containing heterocyclic scaffolds are present in numerous kinase inhibitors,[6][7][8] and the nitrile group can act as a key pharmacophore, sometimes forming covalent interactions with the target enzyme.[9]

Given the novelty of 3-fluoropyridazine-4-carbonitrile, this document will focus on establishing a robust experimental workflow to characterize its inhibitory potential against well-known, clinically relevant JAK2 inhibitors such as Ruxolitinib and Fedratinib .

Comparative Inhibitors: The Gold Standards

A meaningful comparison requires benchmarking against established inhibitors with well-understood mechanisms of action.

  • Ruxolitinib (Jakafi®): A potent and selective inhibitor of both JAK1 and JAK2.[10][11] It functions by competitively inhibiting the ATP-binding site of these kinases, thereby disrupting downstream cytokine signaling.[11][12] Ruxolitinib is a cornerstone therapy for myelofibrosis and polycythemia vera.[13][14]

  • Fedratinib (Inrebic®): A selective oral inhibitor of JAK2.[15][16] It has demonstrated efficacy in patients with myelofibrosis, including those who have previously been treated with Ruxolitinib.[17][18]

Experimental Workflow for Comparative Analysis

A comprehensive evaluation of a novel inhibitor requires a multi-faceted approach, moving from initial biochemical characterization to cell-based assays that reflect a more physiologically relevant environment.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity Profiling Biochemical Biochemical Potency (IC50) Binding Binding Affinity (Kd) Biochemical->Binding Confirms direct interaction Cellular Cellular Potency (EC50) (p-STAT Inhibition) Biochemical->Cellular Translates to cellular context Proliferation Anti-Proliferative Activity (GI50) Cellular->Proliferation Functional outcome Selectivity Kinase Panel Screening Cellular->Selectivity Determines off-target effects

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Part 1: Biochemical Assays - Direct Target Engagement

The first step is to determine if 3-fluoropyridazine-4-carbonitrile directly inhibits JAK2 enzymatic activity and to quantify its potency.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the catalytic function of the kinase.[19][20] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method.[21][22]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[23]

    • Prepare a 2X solution of recombinant human JAK2 enzyme in 1X Kinase Buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., a biotinylated peptide) and ATP at the Km concentration for JAK2 in 1X Kinase Buffer.

    • Prepare a serial dilution of 3-fluoropyridazine-4-carbonitrile, Ruxolitinib, and Fedratinib in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer to create 4X final concentrations.[24]

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.[25]

    • Add 5 µL of the 2X JAK2 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture. The final reaction volume is 10 µL.[25]

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect phosphorylation by adding 10 µL of a 2X stop/detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.[25]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).[26]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[26]

Kinase Binding Assay (Kd Determination)

To complement the activity assay, a binding assay confirms direct interaction and determines the binding affinity (Kd). The LanthaScreen™ Eu Kinase Binding Assay is a widely used format.[23][26][27]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.[23]

    • Prepare a 4X serial dilution of the test compounds.

    • Prepare a 2X solution of tagged (e.g., GST- or His-tagged) JAK2 and a Europium-labeled anti-tag antibody in Kinase Buffer A.[24][26]

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in Kinase Buffer A.[24]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound dilutions.[24]

    • Add 8 µL of the 2X kinase/antibody mixture.[24]

    • Add 4 µL of the 4X tracer solution.[24]

  • Incubation and Reading:

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the TR-FRET signal as described in the activity assay.

  • Data Analysis:

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the signal against the inhibitor concentration to determine the IC50, which can be used to calculate the Kd.

Hypothetical Comparative Data (Biochemical Assays)

CompoundJAK2 IC50 (nM)JAK2 Binding Kd (nM)
3-Fluoropyridazine-4-carbonitrileTBDTBD
Ruxolitinib~3 - 5~1 - 3
Fedratinib~3 - 6~2 - 5
TBD: To Be Determined through experimentation.

Part 2: Cell-Based Assays - Measuring Cellular Activity

Demonstrating that an inhibitor can engage its target in a cellular environment and produce a functional outcome is a critical next step.

Inhibition of STAT Phosphorylation (EC50 Determination)

This assay measures the inhibitor's ability to block the downstream signaling cascade initiated by JAK2. Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 (V617F mutation), are an excellent model system.[1][5]

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment:

    • Culture HEL cells to 70-80% confluency.

    • Treat cells with a serial dilution of 3-fluoropyridazine-4-carbonitrile, Ruxolitinib, or Fedratinib for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[28]

    • Clarify the lysates by centrifugation and determine the protein concentration.[28]

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[28]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[28][29]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).[28][30]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

    • Detect the signal using an ECL reagent.[29]

    • To ensure equal protein loading, strip the membrane and re-probe for total STAT3 and a loading control like GAPDH or Actin.[30]

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Normalize the p-STAT3 signal to the total STAT3 or loading control signal.

    • Plot the normalized signal against inhibitor concentration to determine the EC50.

Alternatively, higher-throughput methods like cell-based ELISAs or AlphaScreen assays can be used to measure p-STAT levels.[5][31]

Anti-Proliferative Assay (GI50 Determination)

This assay assesses the functional consequence of JAK2 inhibition on cell growth and viability.

Experimental Protocol: Cell Proliferation Assay (e.g., SRB Assay)

  • Cell Seeding:

    • Seed HEL cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compounds for 72 hours.

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.[32]

    • Wash away unbound dye with 1% acetic acid.[32]

  • Data Acquisition:

    • Solubilize the protein-bound dye with 10 mM Tris base.

    • Read the absorbance at 515 nm.[32]

  • Data Analysis:

    • Plot absorbance against inhibitor concentration to determine the GI50 (the concentration that causes 50% growth inhibition).[32]

Hypothetical Comparative Data (Cell-Based Assays)

Compoundp-STAT3 EC50 (nM)HEL Cell GI50 (nM)
3-Fluoropyridazine-4-carbonitrileTBDTBD
Ruxolitinib~100 - 300~150 - 400
Fedratinib~150 - 400~200 - 500
TBD: To Be Determined through experimentation.

Part 3: Visualizing the Mechanism of Action

Understanding the underlying biological pathway is crucial for interpreting experimental results.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate each other and the receptor itself, creating docking sites for STAT proteins.[3][33] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[34]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_a JAK2 Receptor->JAK2_a JAK2_b JAK2 Receptor->JAK2_b P_JAK2_a JAK2-P JAK2_a->P_JAK2_a 2. Trans-phosphorylation P_JAK2_b JAK2-P JAK2_a->P_JAK2_b 2. Trans-phosphorylation JAK2_b->P_JAK2_a 2. Trans-phosphorylation JAK2_b->P_JAK2_b 2. Trans-phosphorylation P_Receptor Receptor-P STAT STAT P_Receptor->STAT 4. STAT Recruitment P_JAK2_a->P_Receptor 3. Receptor Phosphorylation P_JAK2_b->P_Receptor 3. Receptor Phosphorylation P_STAT STAT-P STAT->P_STAT 5. STAT Phosphorylation STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 8. Transcription Regulation Inhibitor 3-Fluoropyridazine-4-carbonitrile Ruxolitinib Fedratinib Inhibitor->JAK2_a Inhibition Inhibitor->JAK2_b Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK2 inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial characterization and head-to-head comparison of a novel compound, 3-fluoropyridazine-4-carbonitrile, against established JAK2 inhibitors. By systematically evaluating its biochemical potency, cellular activity, and effect on cell proliferation, researchers can build a robust data package to assess its potential as a therapeutic candidate.

Positive results from these initial studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling to understand off-target effects.

  • In vivo pharmacokinetic and pharmacodynamic studies to assess drug exposure and target engagement in animal models.

  • Efficacy studies in mouse models of myeloproliferative neoplasms.

By adhering to these rigorous, self-validating experimental protocols, the scientific community can accurately determine the therapeutic promise of new chemical entities targeting the JAK/STAT pathway.

References

  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Incyte. Retrieved February 19, 2026, from [Link][13]

  • Ruxolitinib - Wikipedia. (2024, February 15). Wikipedia. Retrieved February 19, 2026, from [Link][10]

  • Aeddula, N. R., & Bardol, M. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. Retrieved February 19, 2026, from [Link][11]

  • Ruxolitinib Phosphate - Massive Bio. (2026, February 19). Massive Bio. Retrieved February 19, 2026, from [Link][14]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7). Patsnap Synapse. Retrieved February 19, 2026, from [Link][12]

  • Richardson, C. J., Curry, J., & Wallis, N. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd. Retrieved February 19, 2026, from [Link][1]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved February 19, 2026, from [Link][19]

  • Singh, R., et al. (2012). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Assay and Drug Development Technologies, 10(2), 166-175. [Link][5]

  • Oral JAK2 Inhibitor Offers a Viable Second-Line Treatment for Myelofibrosis, but Challenges Remain. (2025, March 13). Myelofibrosis News. Retrieved February 19, 2026, from [Link][17]

  • Al-Ali, H. K., & El-Sharkawy, D. (2020). Fedratinib: A Review of Its Pharmacology and Clinical Use. Journal of Oncology Pharmacy Practice, 26(7), 1797-1805. [Link][15]

  • Yacoub, A., & Mascarenhas, J. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. Expert Review of Hematology, 15(7), 583-595. [Link][16]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. Retrieved February 19, 2026, from [Link][21]

  • Chang, Y. T., et al. (2019). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 10, 138. [Link][32]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy, 8(1), 1-27. [Link][2]

  • Wang, Y., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link][6]

  • Mesa, R. (2020, April 17). Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. OncLive. Retrieved February 19, 2026, from [Link][18]

  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.). Bio Molecular Systems. Retrieved February 19, 2026, from [Link][22]

  • Harrison, C. N., et al. (2022). Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts. British Journal of Haematology, 198(2), 317-327. [Link][35]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998-1003. [Link]

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (2007, March 14). Protocol Online. Retrieved February 19, 2026, from [Link][30]

  • JAK-STAT signaling pathway - Wikipedia. (2024, January 29). Wikipedia. Retrieved February 19, 2026, from [Link][34]

  • Jin, L., et al. (2020). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 63(11), 5899-5915. [Link][7]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 964-977. [Link][20]

  • Harrison, C. N., et al. (2022). Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts. British Journal of Haematology, 198(2), 317-327. [Link][35]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998-1003. [Link]

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (2007, March 14). Protocol Online. Retrieved February 19, 2026, from [Link][30]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 24), 4953-4955. [Link][3]

  • de Souza, A. C. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1051. [Link][9]

Sources

cross-reactivity profiling of 3-fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 3-Fluoropyridazine-4-Carbonitrile: A Comparative Guide for Covalent Warhead Selection

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, driving the field to explore novel electrophilic warheads beyond traditional Michael acceptors[1]. Among these next-generation warheads, 3-fluoropyridazine-4-carbonitrile has emerged as a highly potent, heteroaromatic electrophile. It engages nucleophilic residues (primarily cysteine) via a Nucleophilic Aromatic Substitution (SNAr) mechanism[2].

However, the deployment of such highly activated warheads requires rigorous cross-reactivity profiling. If an electrophile is too reactive, it will indiscriminately label off-target proteins and intracellular thiols (like glutathione), leading to idiosyncratic toxicity. As a Senior Application Scientist, I have structured this guide to objectively compare the intrinsic reactivity and proteomic selectivity of 3-fluoropyridazine-4-carbonitrile against industry-standard alternatives, providing the mechanistic causality and self-validating protocols necessary to evaluate its performance.

Mechanistic Rationale: The SNAr Advantage and Liability

To understand the cross-reactivity profile of 3-fluoropyridazine-4-carbonitrile, we must first analyze its electronic structure. The high reactivity of this warhead stems from its severely electron-deficient core. The presence of two adjacent nitrogen atoms in the pyridazine ring, combined with the strongly electron-withdrawing carbonitrile group at the C4 position, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2].

When a cysteine thiolate approaches, this low LUMO facilitates rapid nucleophilic attack, forming a stabilized Meisenheimer complex before irreversibly eliminating the fluoride ion. While this ensures rapid target engagement, it also increases the risk of off-target cross-reactivity compared to less activated SNAr warheads (like 2-fluoropyridines) or softer electrophiles (like acrylamides)[1].

SNAr_Mechanism Cys Protein Cysteine (Nucleophile: -S⁻) Meisenheimer Meisenheimer Complex (Transition State) Cys->Meisenheimer Nucleophilic Attack Warhead 3-Fluoropyridazine-4-carbonitrile (Electrophile) Warhead->Meisenheimer Nucleophilic Attack Adduct Covalent Adduct (Stable S-C Bond) Meisenheimer->Adduct Aromatization Fluoride Fluoride Ion (Leaving Group) Meisenheimer->Fluoride Elimination

Caption: SNAr mechanism of 3-fluoropyridazine-4-carbonitrile with a cysteine thiolate.

Comparative Cross-Reactivity Data

To objectively benchmark 3-fluoropyridazine-4-carbonitrile, we compare it against three standard covalent motifs. The data below synthesizes expected performance metrics based on kinetic assays and chemoproteomic profiling.

Table 1: Physicochemical and Intrinsic Reactivity Comparison

Warhead MotifPrimary MechanismIntrinsic Reactivity (GSH

)
Proteome SelectivityTypical Application
3-Fluoropyridazine-4-carbonitrile SNArFast (< 30 min)ModerateTCIs targeting highly occluded, shallow pockets
2-Fluoropyridine-3-carbonitrile SNArModerate (2 - 4 hours)HighKinase Inhibitors, Covalent Degraders[2]
Acrylamide Michael AdditionSlow (> 12 hours)Very HighCys-Targeted Kinase Inhibitors (e.g., Ibrutinib)
Chloroacetamide SN

Very Fast (< 10 min)Low (High Cross-Reactivity)Broad-spectrum ABPP Probes, Tool Compounds

Causality Insight: The data demonstrates that 3-fluoropyridazine-4-carbonitrile occupies a "Goldilocks" zone between the hyper-reactive chloroacetamides and the slower 2-fluoropyridines. The addition of the second ring nitrogen in the pyridazine core accelerates the GSH


 significantly compared to a standard pyridine, making it ideal for targets where prolonged residence time is impossible, but requiring careful structural tuning of the non-covalent scaffold to prevent off-target toxicity[1].

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of this warhead, a two-tiered experimental approach is required. Intrinsic reactivity must first be isolated from protein-binding context, followed by proteome-wide evaluation.

Protocol 1: Intrinsic Reactivity via Kinetic GSH Assay (LC-MS)

Objective: To determine the inherent chemical electrophilicity of the warhead independent of protein steric factors[3]. Rationale: Glutathione (GSH) is the most abundant intracellular nucleophile. Measuring the pseudo-first-order half-life (


) in the presence of excess GSH mimics the cellular reducing environment and provides a baseline kinetic rate.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM solution of 3-fluoropyridazine-4-carbonitrile in 100 mM HEPES buffer (pH 7.4) containing 1% DMSO.

  • Initiation: Add GSH to a final concentration of 5 mM. This 50-fold molar excess ensures the reaction follows pseudo-first-order kinetics.

  • Standardization: Spike in an inert internal standard (e.g., labetalol, 10 µM) to control for LC-MS injection volume variations.

  • Sampling: Incubate at 37°C. Extract 10 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 minutes) and quench in 90 µL of ice-cold acetonitrile.

  • Self-Validation Step: Analyze via LC-MS/MS. You must quantify both the exponential decay of the parent warhead and the corresponding appearance of the GSH-adduct. A stoichiometric mass balance confirms that compound loss is driven exclusively by thiol conjugation, ruling out false positives caused by aqueous hydrolysis or compound precipitation.

Protocol 2: Proteome-Wide Selectivity via Competitive ABPP

Objective: To map the off-target landscape in a native biological context. Rationale: Intrinsic reactivity (GSH assay) does not fully predict protein labeling. Local protein microenvironments can drastically lower the pKa of specific cysteines, rendering them hyper-reactive. Activity-Based Protein Profiling (ABPP) captures these contextual nuances across thousands of proteins simultaneously[4].

Step-by-Step Methodology:

  • Lysate Preparation: Extract the native proteome from target cells (e.g., HEK293T) using a mild lysis buffer (PBS with 0.1% NP-40) to preserve native protein folding and functional cysteine pKa values.

  • Warhead Incubation: Treat lysates (2 mg/mL protein) with a concentration gradient of 3-fluoropyridazine-4-carbonitrile (1, 10, 50 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Probe Competition: Label all residual, unreacted cysteines by adding a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, 100 µM) for 1 hour[4].

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag featuring an isotopically cleavable linker to the alkyne probe.

  • Enrichment & Digestion: Enrich the labeled proteins on streptavidin-agarose beads. Perform on-bead trypsin digestion, wash extensively, and release the labeled peptides.

  • Self-Validation Step: Analyze the eluate via quantitative LC-MS/MS. A true off-target engagement by the 3-fluoropyridazine warhead is validated only by a dose-dependent decrease in the MS signal of the alkyne-labeled peptide. If a peptide signal drops randomly without dose-dependence, it is flagged as assay noise rather than a true SNAr cross-reaction.

ABPP_Workflow Lysate 1. Native Cell Lysate Incubation 2. Warhead Incubation (Concentration Gradient) Lysate->Incubation Probe 3. Broad-Spectrum Probe (e.g., IA-Alkyne) Incubation->Probe Competition Click 4. CuAAC Click Chemistry (Biotin-Azide) Probe->Click Enrichment 5. Streptavidin Enrichment & Trypsin Digestion Click->Enrichment LCMS 6. LC-MS/MS Analysis Enrichment->LCMS

Caption: Competitive ABPP workflow for evaluating proteome-wide warhead cross-reactivity.

Conclusion

3-fluoropyridazine-4-carbonitrile offers a highly tunable, rapid-acting alternative to traditional acrylamides. While its intrinsic reactivity is higher than standard fluoropyridines, its cross-reactivity can be successfully mitigated by engineering high non-covalent affinity into the parent small molecule. By utilizing the self-validating GSH and ABPP protocols outlined above, drug development professionals can accurately map the therapeutic window of this warhead, ensuring that rapid target engagement does not come at the cost of proteome-wide toxicity.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: MDPI. URL: [Link]

  • Discovery of electrophilic degraders that exploit SNAr chemistry. Source: NIH (PubMed Central). URL: [Link]

  • The expanding repertoire of covalent warheads for drug discovery. Source: ResearchGate. URL: [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Source: CoLab. URL: [Link]

Sources

Safety Operating Guide

3-fluoropyridazine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Profile

3-Fluoropyridazine-4-carbonitrile is a high-value heterocyclic intermediate often employed as a scaffold in medicinal chemistry (e.g., for kinase inhibitors). Its disposal requires a strict dual-hazard approach due to the simultaneous presence of a labile fluorine atom and a nitrile group on a nitrogen-rich pyridazine core.

  • Primary Disposal Route: High-Temperature Incineration (with flue gas scrubbing).

  • Waste Classification: Halogenated Organic Solvent/Solid (RCRA Hazardous Waste).

  • Critical Incompatibility: Do NOT mix with strong acids (Risk of Hydrogen Cyanide evolution).

  • Spill Response: Do not use water. Use dry absorbent pads or vermiculite.[1]

Chemical Hazard Assessment

To dispose of this compound safely, one must understand the specific hazards encoded in its structure.[2] This is not generic organic waste; it is a precursor to multiple toxic byproducts if mishandled.

Structural ComponentHazard PotentialDisposal Implication
Pyridazine Core (1,2-Diazine) High Nitrogen content.Combustion releases Nitrogen Oxides (NOx). Requires controlled oxidation.
C-4 Nitrile (-CN) Hydrolysis yields carboxylic acid + ammonia; Acidic conditions yield HCN gas .NEVER add to Acid Waste streams. Keep pH > 9 if in aqueous solution.
C-3 Fluorine (-F) Activated for Nucleophilic Aromatic Substitution (

).
Combustion releases Hydrogen Fluoride (HF) .[3] Incinerator must have alkaline scrubbers.
Chemical Hazard Web

The following diagram illustrates the potential breakdown products based on environmental triggers, dictating why specific disposal paths are chosen.

HazardWeb Compound 3-Fluoropyridazine- 4-carbonitrile Acid Acidic Contact (pH < 4) Compound->Acid Accidental Mixing Fire Uncontrolled Combustion Compound->Fire Lab Fire/Open Burn Base Basic Hydrolysis (Controlled) Compound->Base Waste Treatment HCN Hydrogen Cyanide (HCN) Gas Acid->HCN Rapid Evolution Fire->HCN Incomplete Combustion HF Hydrogen Fluoride (HF) Gas Fire->HF Thermal Decomp NOx Nitrogen Oxides (NOx) Fire->NOx Thermal Decomp Carboxylate Pyridazine Carboxylate (Stable Salt) Base->Carboxylate Hydrolysis

Figure 1: Hazard evolution pathways. Note that acidic contact is the most immediate laboratory risk, generating lethal HCN gas.

Pre-Disposal Stabilization & Segregation

Before the waste container leaves your fume hood, it must be stabilized. The goal is to prevent "waste container pressurization" or unexpected exothermic reactions.

A. Solid Waste (Pure Substance/Powder)
  • Container: High-density polyethylene (HDPE) or glass jar with a PTFE-lined screw cap.

  • Labeling: Must read "Toxic Solid, Organic, Halogenated (Fluorine), Nitrile" .

  • Segregation: Double-bag the container in a clear polyethylene bag to prevent surface contamination of the outer drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility:

    • Compatible: Dichloromethane, Ethyl Acetate, DMSO, Acetonitrile.

    • Incompatible: Aqueous acids (HCl, H₂SO₄), Strong Oxidizers (H₂O₂).

  • pH Check: If the waste solution contains water, verify pH is neutral or slightly basic (pH 7-9) using a dipstick. If acidic, carefully neutralize with saturated Sodium Bicarbonate (

    
    ) before adding to the waste carboy to prevent HCN formation.
    

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and standard EHS (Environmental Health & Safety) guidelines for high-potency research chemicals.

Workflow: Laboratory to Incinerator

DisposalFlow Start Waste Generation CheckState Physical State? Start->CheckState SolidPath Solid/Powder CheckState->SolidPath Solid LiquidPath Solution/Liquid CheckState->LiquidPath Liquid StreamA Stream A: Solid Hazardous Waste (Trace Fluorine/Nitrile) SolidPath->StreamA HalogenCheck Contains Halogenated Solvents (DCM/CHCl3)? LiquidPath->HalogenCheck StreamB Stream B: Halogenated Solvent Waste HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste HalogenCheck->StreamC No Tagging Apply Waste Tag: 'Contains 3-fluoropyridazine-4-carbonitrile' StreamA->Tagging StreamB->Tagging StreamC->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS Pickup -> Incineration Storage->Pickup

Figure 2: Decision matrix for segregating 3-fluoropyridazine-4-carbonitrile waste streams.

Detailed Procedures

1. The "Red Tag" Procedure (Labeling)

  • Do not use generic labels like "Organic Waste."

  • Constituents: List "3-fluoropyridazine-4-carbonitrile" explicitly. If the concentration is <1%, list the primary solvent first (e.g., "Dichloromethane 99%, 3-fluoropyridazine-4-carbonitrile <1%").

  • Hazard Checkboxes: Check "Toxic," "Irritant," and if in flammable solvent, "Flammable."

2. Quenching Small Residues (Glassware Cleaning)

  • Context: Cleaning flasks contaminated with trace amounts.

  • Reagent: 10% Sodium Hypochlorite (Bleach) is NOT recommended for nitriles as it can form explosive chloroamines or cyanogen chloride.

  • Correct Method: Rinse glassware with Acetone. Collect the acetone rinse in the Halogenated Waste container. Wash the glass subsequently with Alconox/water.

3. Final Destruction (Off-Site)

  • The only acceptable final destruction method is Rotary Kiln Incineration at >1000°C.

  • The facility must be permitted to handle P-listed or U-listed wastes (even if this specific CAS is not listed, treat it as such due to the nitrile functionality).

  • Combustion ensures the nitrile carbon converts to

    
     and 
    
    
    
    , while the fluorine is captured as
    
    
    in the scrubber system.

Emergency Spill Response

Scenario: You drop a 5g vial of solid 3-fluoropyridazine-4-carbonitrile on the floor.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and N95 or P100 particulate respirator (to prevent inhalation of dust).

  • Dry Clean-Up:

    • Do NOT spray water (spreads contamination).[2]

    • Cover the spill with Vermiculite or Dry Sand .

    • Scoop the mixture into a wide-mouth jar.

  • Decontamination:

    • Wipe the surface with a paper towel soaked in Ethanol .

    • Place all wipes and gloves used into the solid waste jar.

    • Label as "Spill Debris: Fluorinated Nitrile."

Regulatory Compliance (US/EU)

  • US EPA (RCRA): While 3-fluoropyridazine-4-carbonitrile may not have a specific waste code, it falls under the "Characteristic of Reactivity" (D003) if it can generate toxic gases (HCN) when mixed with water or acid. It is safest to manage it as a Halogenated Solvent (F002) stream if dissolved.

  • EU Waste Framework Directive: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluoropyridazines. PubChem.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.